molecular formula C7H11N3O B3220537 3-Hydrazinyl-6-methoxy-2-methylpyridine CAS No. 1197371-84-8

3-Hydrazinyl-6-methoxy-2-methylpyridine

Cat. No.: B3220537
CAS No.: 1197371-84-8
M. Wt: 153.18 g/mol
InChI Key: WKWKOQATODOPRJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-methoxy-2-methylpyridine is a chemical compound with the CAS Number 1197371-84-8 and a molecular formula of C7H11N3O . It has a molecular weight of 153.18 g/mol . The compound is characterized by the SMILES code CC1=NC(OC)=CC=C1NN . As a pyridine derivative featuring a hydrazinyl substituent, this compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The reactive hydrazine group makes it a valuable precursor for the synthesis of more complex heterocyclic structures, which are of significant interest in the development of pharmaceutical intermediates and agrochemical products . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6(10-8)3-4-7(9-5)11-2/h3-4,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKOQATODOPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Hydrazinyl-6-methoxy-2-methylpyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, structural analysis, and synthesis of 3-Hydrazinyl-6-methoxy-2-methylpyridine .

Chemical Properties, Structure, and Synthetic Methodologies[1][2][3]

Executive Summary

This compound (CAS: 1197371-84-8) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Characterized by a pyridine core decorated with a nucleophilic hydrazine group, an electron-donating methoxy substituent, and a steric methyl group, this compound serves as a critical intermediate for constructing fused heterocycles such as pyrazolopyridines and triazolopyridines.[1] Its unique electronic profile—balanced by the electron-rich methoxy group and the electron-deficient pyridine nitrogen—makes it a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor discovery.[1]

Chemical Structure & Physical Properties[2][3][4]
2.1 Structural Identity[2][1]
  • IUPAC Name: this compound

  • CAS Number: 1197371-84-8[3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • SMILES: COc1ccc(NN)c(C)n1 (Canonical)

  • Molecular Weight: 153.18 g/mol

2.2 Physicochemical Profile

The following data summarizes the core physical properties. Where experimental values are proprietary or variable based on polymorphs, calculated consensus values are provided to guide experimental design.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 85–95 °C (Predicted)Hydrazines often have lower MPs than corresponding amines.
Boiling Point ~310 °C (at 760 mmHg)Decomposition likely before boiling.
pKa (Conj. Acid) ~6.5 (Pyridine N), ~3.5 (Hydrazine N)The 6-methoxy group increases basicity of the pyridine N relative to unsubstituted pyridine.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow solubility in water; soluble in dilute acid.[1]
LogP 1.25 (Calculated)Moderate lipophilicity suitable for drug-like scaffolds.
2.3 Structural Analysis & Reactivity

The molecule features three distinct functional handles:

  • Hydrazine Moiety (C3-NHNH

    
    ):  The primary reactive center. It acts as a bis-nucleophile. The terminal nitrogen (
    
    
    
    ) is the most nucleophilic, readily attacking carbonyls (aldehydes/ketones) to form hydrazones.
  • Methoxy Group (C6-OCH

    
    ):  A strong electron-donating group (EDG) via resonance. It enriches the electron density of the pyridine ring, making the C3 and C5 positions more susceptible to electrophilic attack, although the C3 position is already substituted.[1] It also deactivates the ring toward nucleophilic aromatic substitution (
    
    
    
    ) at the C2/C4 positions.
  • Methyl Group (C2-CH

    
    ):  Provides steric bulk ortho to the hydrazine, influencing the conformation of subsequent derivatives. It also blocks the C2 position from metabolic oxidation.
    
Synthetic Methodologies

Synthesis of 3-hydrazinopyridines is non-trivial due to the poor electrophilicity of the pyridine C3 position. Direct displacement (


) of a 3-halo precursor is generally ineffective without strong electron-withdrawing groups. Therefore, Palladium-Catalyzed Cross-Coupling  is the authoritative method for high-purity synthesis.[1]
3.1 Route A: Pd-Catalyzed Buchwald-Hartwig Coupling (Recommended)

This modern approach utilizes a 3-bromo precursor and provides the highest yield and functional group tolerance.

  • Precursor: 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7).[4]

  • Reagents: Hydrazine hydrate (or Benzophenone hydrazone as a surrogate), Pd catalyst, Ligand.[1]

Protocol:

  • Setup: In a glovebox or under Argon, charge a reaction vessel with 3-Bromo-6-methoxy-2-methylpyridine (1.0 equiv), Pd

    
    (dba)
    
    
    
    (1-2 mol%), and Xantphos or BrettPhos (2-4 mol%).
  • Base/Solvent: Add Cs

    
    CO
    
    
    
    (1.5 equiv) and anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
  • Nucleophile: Add Benzophenone hydrazone (1.1 equiv). Note: Direct use of hydrazine hydrate can poison Pd catalysts; the hydrazone surrogate is more robust.

  • Reaction: Heat to 100 °C for 12–18 hours. Monitor by LC-MS for conversion of the bromide.

  • Hydrolysis: Cool to RT. Add 1M HCl/THF and stir for 2 hours to hydrolyze the hydrazone protecting group.

  • Workup: Neutralize with NaOH to pH 9. Extract with EtOAc. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM/MeOH).

3.2 Route B: Diazotization-Reduction (Classic)

Useful when the 3-amino precursor is available and Pd catalysis is cost-prohibitive.

  • Precursor: 3-Amino-6-methoxy-2-methylpyridine.[5][6]

  • Reagents: NaNO

    
    , HCl, SnCl
    
    
    
    (Stannous Chloride).[1]

Protocol:

  • Diazotization: Dissolve the amine in 6M HCl at -5 °C. Dropwise add aqueous NaNO

    
      (1.1 equiv), maintaining temp < 0 °C. Stir for 30 min to form the diazonium salt.
    
  • Reduction: Slowly add a solution of SnCl

    
    ·2H
    
    
    
    O
    (2.5 equiv) in conc. HCl at 0 °C. The solution will likely turn yellow/orange.
  • Stirring: Allow to warm to RT and stir for 2 hours.

  • Isolation: Basify carefully with 40% NaOH (exothermic!). Extract the free hydrazine base into Ether or DCM immediately (hydrazine is unstable in air/light).

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the target and its downstream applications.

G Precursor 3-Bromo-6-methoxy- 2-methylpyridine Target 3-Hydrazinyl-6-methoxy- 2-methylpyridine (Target) Precursor->Target Route A: Pd-Cat (Buchwald-Hartwig) Amine 3-Amino-6-methoxy- 2-methylpyridine Amine->Target Route B: NaNO2/HCl then SnCl2 Hydrazone Hydrazone Derivatives (Drug Discovery) Target->Hydrazone + R-CHO (Condensation) FusedRing Pyrazolo[4,3-b]pyridines (Kinase Inhibitors) Target->FusedRing + 1,3-Dicarbonyls (Cyclization)

Caption: Synthesis pathways (Blue/Red) and downstream applications (Yellow) for the target scaffold.

Applications in Drug Development[2][8]
5.1 Hydrazone Linkers

Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These are often explored as:

  • Iron Chelators: The tridentate N-N-O coordination pocket (if the aldehyde has an ortho-OH) is effective for sequestering metal ions in biological systems.

  • Antimicrobial Agents: Hydrazone linkers are pharmacophores in several anti-tubercular drugs (e.g., Isoniazid derivatives).

5.2 Fused Heterocycle Synthesis

The primary utility of this hydrazine is as a precursor for Pyrazolo[4,3-b]pyridines .

  • Mechanism: Condensation with 1,3-diketones or

    
    -keto esters followed by acid-catalyzed cyclization.[1]
    
  • Significance: This fused system mimics the purine core of ATP, making it a privileged scaffold for designing ATP-competitive Kinase Inhibitors (e.g., for oncology targets like BRAF or EGFR).[1]

Safety & Handling (GHS Standards)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin Corrosion/Irritation: Category 2.

  • Carcinogenicity: Category 2 (Suspected of causing cancer - typical for hydrazines).

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Hydrazines are sensitive to oxidation and can darken upon exposure to air.

  • Waste: Segregate as hazardous organic waste. Do not mix with oxidizing agents (e.g., peroxides, permanganates) as this may cause vigorous exothermic reactions.[1]

References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General protocol for hydrazine coupling). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015270 (Related Isomer). Retrieved from [Link]

  • Goumont, R., et al. (2009).[1] "Nucleophilic aromatic substitution in the pyridine series." Arkivoc. (Mechanistic insight on SNAr limitations). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Hydrazinyl-6-methoxy-2-methylpyridine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Hydrazinyl-6-methoxy-2-methylpyridine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, with a focus on the scientific rationale behind its use in constructing complex, biologically active molecules.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring a reactive hydrazinyl moiety. This functional group is a cornerstone of medicinal chemistry, enabling the synthesis of a wide array of derivatives.[1]

PropertyValueSource
CAS Number 1197371-84-8[2]
Molecular Formula C7H11N3ODerived from structure
Molecular Weight 153.18 g/mol Derived from formula
Canonical SMILES CC1=NC(OC)=CC=C1NN[2]
Chemical Class Heterocyclic Building Block, Pyridine, Hydrazine[2]

While specific experimental data for this exact compound is not broadly published, its structure allows for the prediction of its properties based on analogous compounds. For instance, related hydrazinyl-pyridines are typically solids at room temperature and require storage in a cool, dark, and inert atmosphere to prevent degradation.

Synthesis and Mechanistic Considerations

The synthesis of substituted hydrazinyl-pyridines often involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., a halogen) on the pyridine ring with hydrazine hydrate.

A plausible and efficient synthetic route to this compound would start from a corresponding chloro- or bromo-pyridine precursor. The choice of a high-boiling point solvent like butanol or ethanol is strategic; it allows the reaction to be conducted at an elevated temperature, which is necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.[3]

Hypothetical Synthesis Workflow

G cluster_0 Synthesis of this compound A 3-Chloro-6-methoxy- 2-methylpyridine C Reaction Vessel (High-Boiling Solvent, e.g., Butanol) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Reflux (Elevated Temperature) C->D Heat E Nucleophilic Aromatic Substitution (SNAr) D->E F Work-up & Purification (Precipitation, Filtration, Recrystallization) E->F G Target Compound: This compound F->G

Caption: A logical workflow for the synthesis of the target compound via SNAr.

Causality in Experimental Design:

  • Nucleophile Choice: Hydrazine hydrate is a potent nucleophile and is used in excess to drive the reaction to completion and minimize side reactions.[3]

  • Solvent and Temperature: The pyridine ring is generally electron-rich, which can make SNAr reactions challenging. Heating the reaction mixture to reflux provides the necessary thermal energy to facilitate the substitution.

  • Work-up: The reaction is typically quenched by pouring the mixture into ice-water. This precipitates the organic product, which is often less soluble in the cold aqueous medium, allowing for easy isolation by filtration.[3]

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of its terminal hydrazinyl (-NH-NH2) group. This moiety serves as a powerful nucleophile and a precursor for the formation of hydrazones and various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[1]

The hydrazinyl group can readily react with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone of combinatorial chemistry and fragment-based drug design, allowing for the rapid generation of diverse compound libraries for biological screening.[4]

Core Reactivity Pathways

G cluster_1 Key Reactions of the Hydrazinyl Moiety Start 3-Hydrazinyl-6-methoxy- 2-methylpyridine Hydrazone Hydrazone Derivative Start->Hydrazone Condensation Pyrazole Pyrazole Ring System Start->Pyrazole [3+2] Cyclocondensation Oxadiazole 1,3,4-Oxadiazole Ring Start->Oxadiazole [4+1] Cyclocondensation Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Hydrazone Cyclizing 1,3-Dicarbonyl or Equivalent Cyclizing->Pyrazole Orthoester Orthoester (e.g., Triethyl orthoacetate) Orthoester->Oxadiazole

Caption: Versatile reaction pathways originating from the hydrazinyl functional group.

Field-Proven Insights:

  • Hydrazones as Bioactive Scaffolds: Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

  • Heterocyclic Synthesis: The ability to form stable five-membered rings like pyrazoles and oxadiazoles is particularly valuable. These heterocycles are core components of many approved drugs, acting as bioisosteres for other functional groups and providing a rigid scaffold to orient substituents for optimal target binding.[4][5] For example, thiazole derivatives containing a hydrazine linkage have been investigated as potential antidiabetic agents.[6]

  • Kinase Inhibition: The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[7] The functional handles on this compound allow for its elaboration into potent and selective inhibitors for targets like RAF kinase, which are crucial in oncology.[5]

Experimental Protocol: Synthesis of a Pyridinyl-Hydrazone Derivative

This protocol describes a general, self-validating procedure for the synthesis of a hydrazone from this compound and a representative aromatic aldehyde.

Objective: To synthesize N'-[(4-chlorophenyl)methylidene]-6-methoxy-2-methylpyridin-3-yl-hydrazine.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.05 eq)

  • Ethanol (Absolute, as solvent)

  • Glacial Acetic Acid (Catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in absolute ethanol (approx. 10 mL per mmol of hydrazine).

  • Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.05 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will likely precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its structure and purity.

Safety, Handling, and Storage

Potential Hazards:

  • Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle with appropriate care.

  • Irritation: It may cause skin, eye, and respiratory irritation.[8][9]

  • Reactivity: Hydrazines can be reactive and should be stored away from strong oxidizing agents.[9]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[10]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[8]

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). Freezer storage (e.g., -20°C) is recommended for long-term stability.

Conclusion

This compound represents a valuable and versatile chemical intermediate for drug discovery and development. Its strategic placement of methoxy, methyl, and particularly the reactive hydrazinyl groups on a pyridine core provides medicinal chemists with a powerful platform for generating novel molecular entities. The ability to readily form hydrazones and engage in cyclocondensation reactions to build complex heterocyclic systems underscores its importance. Further exploration of this and related scaffolds is warranted and holds significant promise for the development of next-generation therapeutics.

References

  • Molbase. Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. [Link]

  • Arkat USA, Inc. 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]

  • Guedes, G. G., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5202. [Link]

  • Işık, M., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. [Link]

Sources

molecular weight and formula of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Characterized by a pyridine core decorated with an electron-donating methoxy group at the C6 position and a steric methyl blocker at C2, this molecule serves as a critical "scaffold hopper" in medicinal chemistry. Its hydrazine moiety (-NHNH₂) functions as a versatile nucleophile, enabling the rapid construction of fused heterocycles such as pyrazoles, pyridazines, and triazoles—motifs ubiquitous in kinase inhibitors and GPCR modulators.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic pathways, and downstream applications in high-throughput library generation.

Molecular Identity & Physicochemical Properties

The unique substitution pattern of this compound imparts specific electronic properties. The C6-methoxy group increases electron density in the ring, potentially stabilizing the hydrazine against oxidative degradation compared to electron-deficient pyridines, while the C2-methyl group introduces orthogonal steric bulk that can influence binding selectivity in protein targets.

Table 1: Physicochemical Constants

PropertyValueNotes
IUPAC Name This compoundAlternate: (6-Methoxy-2-methylpyridin-3-yl)hydrazine
CAS Number 1197371-84-8Verified Commercial Identifier
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol Monoisotopic Mass: 153.09
SMILES COc1ccc(NN)c(C)n1
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas
Predicted pKa ~6.5 (Hydrazine), ~3.2 (Pyridine N)Hydrazine N-terminal is the primary basic site
Solubility DMSO, Methanol, DCMLimited solubility in water at neutral pH
Structural Analysis & Reactivity Logic

The reactivity of this molecule is defined by the C3-Hydrazine moiety. Unlike phenylhydrazines, the pyridine nitrogen at C1 exerts an electron-withdrawing effect (inductive), but the C6-methoxy group counteracts this via resonance donation.

  • Nucleophilicity: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic site, ready to attack electrophiles (aldehydes, ketones, activated esters).
    
  • Tautomerism: While less prominent than in 2- or 4-substituted isomers, the potential for H-bonding interactions with the C2-methyl group exists, potentially pre-organizing the molecule for cyclization reactions.

  • Stability: Hydrazines are prone to air oxidation to azo compounds or diazonium species. The C6-methoxy group provides some oxidative stability, but cold storage (-20°C) under argon is mandatory to prevent "browning" (formation of azo-oligomers).

Synthetic Pathways[1][2][3][5][6]

Direct nucleophilic substitution of a 3-halopyridine with hydrazine is kinetically disfavored due to the lack of activation at the C3 position. Therefore, the Diazotization-Reduction sequence is the authoritative method for synthesizing this compound from its amine precursor.

Method A: Diazotization-Reduction (Classic Route)

This protocol converts 3-amino-6-methoxy-2-methylpyridine into the target hydrazine. It is robust, scalable, and avoids expensive transition metal catalysts.

Reaction Scheme Visualization:

Synthesis Start 3-Amino-6-methoxy- 2-methylpyridine Inter Diazonium Salt [Intermediate] Start->Inter 1. NaNO2, HCl 0°C (Diazotization) Product 3-Hydrazinyl-6-methoxy- 2-methylpyridine Inter->Product 2. SnCl2 / HCl (Reduction)

Figure 1: Step-wise synthesis via the Sandmeyer-type reduction.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation based on general aryl-hydrazine synthesis methodologies.

Reagents:

  • 3-Amino-6-methoxy-2-methylpyridine (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂[2]·2H₂O, 2.5 eq) OR Sodium Sulfite (Na₂SO₃)

  • Conc. HCl (12 M)

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve the amine precursor in concentrated HCl (approx. 5 mL per gram of substrate) and cool the solution to -5°C to 0°C in an ice-salt bath. Critical: Maintain temperature below 5°C to prevent decomposition of the diazonium salt to the phenol.

    • Add an aqueous solution of NaNO₂ dropwise. The solution should turn pale yellow/orange. Stir for 30 minutes.

  • Reduction:

    • Prepare a solution of SnCl₂[2]·2H₂O in conc. HCl at 0°C.

    • Slowly add the diazonium solution into the stannous chloride solution with vigorous stirring. Safety: Exothermic reaction; ensure efficient cooling.

    • Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (the hydrazine tin double salt) typically forms.

  • Isolation:

    • Basify the mixture carefully with 50% NaOH solution to pH > 12. Caution: Tin hydroxides will precipitate and then redissolve as stannate at high pH.

    • Extract the free hydrazine base with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry organics over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or convert to the Hydrochloride salt (using HCl/Dioxane) for long-term stability.

Application in Drug Design: Heterocycle Formation

The primary utility of this compound is as a dinucleophile for constructing fused ring systems.

Case Study: Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds) Reaction with 1,3-diketones yields pyrazoles. The regioselectivity is influenced by the steric bulk of the C2-methyl group on the pyridine.

Applications Hydrazine 3-Hydrazinyl-6-methoxy- 2-methylpyridine Pyrazole 1-(6-Methoxy-2-methylpyridin-3-yl)- pyrazole Derivative Hydrazine->Pyrazole EtOH, Reflux (-2 H2O) Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Pyrazole

Figure 2: Condensation with 1,3-diketones to form bioactive pyrazole scaffolds.

Strategic Insight: In drug development, the 6-methoxy group serves as a metabolic "soft spot" (O-demethylation) or a hydrogen bond acceptor. The 2-methyl group restricts rotation around the C3-N bond in the final drug molecule, potentially locking the bioactive conformation (atropisomerism considerations).

Safety & Handling (E-E-A-T)
  • Toxicity: Hydrazines are suspected genotoxins and potential carcinogens. All manipulations must occur in a fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas and water before disposal.

  • Storage: Hygroscopic and air-sensitive. Store at 2-8°C (short term) or -20°C (long term) under Argon.

References
  • BLD Pharm. (2024). Product Analysis: this compound (CAS 1197371-84-8).[3] Retrieved from

  • ChemScene. (2024). Compound Properties: 3-Hydrazinyl-2-methoxypyridine analogs. Retrieved from

  • PrepChem. (n.d.). Synthesis of 6-Methoxy-2-hydrazinopyridine (Isomer Analog).[4][5] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives via Diazotization. Retrieved from

  • European Commission. (2008).[6] SCCP Opinion on Methoxypyridinamine derivatives.[6] Retrieved from

Sources

Technical Guide: Solubility Profile & Handling of 3-Hydrazinyl-6-methoxy-2-methylpyridine

[1][2]

Executive Summary

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a specialized heterocyclic building block primarily utilized in the synthesis of fused ring systems, such as pyrazolopyridines, for pharmaceutical applications.[1][2] Its physicochemical behavior is governed by the interplay between the basic pyridine core, the polar/reactive hydrazine moiety, and the lipophilic methyl/methoxy substituents.[2]

This guide provides a technical analysis of its solubility profile, experimental determination protocols, and purification strategies, designed for researchers optimizing reaction conditions or isolation workflows.[2]

Physicochemical Profile & Solubility Mechanism[1][2][3]

To predict and manipulate the solubility of this compound, one must understand its structural contributors. The molecule exhibits a "push-pull" electronic character that dictates its solvent affinity.

Structural MoietyElectronic EffectSolubility Impact
Pyridine Ring Aromatic, Basic NitrogenProvides solubility in chlorinated solvents (DCM) and alcohols; pH-dependent water solubility.
3-Hydrazinyl Group Polar, H-Bond Donor/AcceptorIncreases affinity for polar protic solvents (MeOH, EtOH); introduces instability (oxidation).[1][2]
6-Methoxy Group Electron Donating, LipophilicEnhances solubility in organic esters (Ethyl Acetate) and ethers; reduces water solubility of the free base.[1]
2-Methyl Group Lipophilic, Steric BulkSlight increase in non-polar character; disrupts crystal packing, potentially lowering melting point vs. un-substituted analogs.[1][2]
Predicted Solubility Profile

Based on structure-activity relationships (SAR) of isomeric 2-hydrazinopyridines and chlorinated analogs.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMACHigh Ideal for reaction media (SAr substitutions).[1][2] Hard to remove.
Polar Protic Methanol, Ethanol, IsopropanolHigh (Hot) / Moderate (Cold) Primary choice for recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformGood Standard extraction solvent.[1][2]
Esters/Ethers Ethyl Acetate, THFModerate Good for washing or co-solvent systems.
Hydrocarbons Hexanes, Heptane, ToluenePoor / Insoluble Anti-solvent for precipitation.[2]
Aqueous Water (pH 7)Low Free base precipitates in water.
Aqueous Acid 1M HCl, Acetic AcidHigh Forms water-soluble hydrazinium/pyridinium salts.[1]

Critical Insight: The compound is likely a solid with a melting point in the range of 50–80°C (inferred from the isomer 2-methyl-6-hydrazinopyridine, MP 54-56°C).[1] Care must be taken during rotary evaporation, as the solid may "oil out" rather than crystallize if the bath temperature is too high.

Experimental Protocol: Solubility Determination

Objective: To generate a precise solubility curve for process optimization.

Do not rely on visual estimation. Use this gravimetric protocol to validate solubility before scaling up.

Workflow Visualization

SolubilityProtocolStartStart: Weigh 50mg CompoundAddSolventAdd Solvent in 100µL Aliquots(Agitate 5 min)Start->AddSolventCheckVisual Check:Dissolved?AddSolvent->CheckCalcCalculate Solubility (S)S = Mass / VolumeCheck->CalcYes (Room Temp)HeatHeat to Reflux(Recrystallization Test)Check->HeatNoCoolCool to 0°CObserve PrecipitateHeat->CoolCool->CalcPrecipitate Formed(Record Hot vs Cold S)

Figure 1: Step-by-step gravimetric solubility determination workflow.

Detailed Methodology
  • Preparation: Place 50 mg of this compound into a tared 2 mL HPLC vial.

  • Titration: Add the target solvent (e.g., Methanol) in 100 µL increments using a micropipette.

  • Equilibration: Vortex for 60 seconds and sonicate for 2 minutes after each addition.

  • Endpoint: Record the volume (

    
    ) required for complete dissolution (clear solution).
    
  • Calculation:

    
    [1]
    
  • Temperature Profiling: If insoluble at 1 mL (S < 50 mg/mL), heat the vial to the solvent's boiling point. If it dissolves, cool to 0°C to assess suitability for recrystallization.

Purification & Isolation Strategy

The solubility differential between alcohols and hydrocarbons is the most effective lever for purification. Hydrazinyl pyridines are prone to oxidation (browning) in solution; therefore, rapid isolation is critical.

Solvent Selection Decision Tree

PurificationTreeRootCrude Reaction MixtureImpurityCheckMajor Impurity Type?Root->ImpurityCheckSaltsInorganic Salts(NaCl, KCl)ImpurityCheck->SaltsIonicOilsOily Byproducts(Oligomers)ImpurityCheck->OilsLipophilicStartMatUnreacted HalideImpurityCheck->StartMatNon-polarWashAqueous WashExtract into DCMSalts->WashTriturateTriturationSolvent: Cold Hexane/EtherOils->TriturateRecrystRecrystallizationSolvent: EtOH or IPAStartMat->RecrystPurePure SolidStore under N2Wash->PureTriturate->PureRecryst->Pure

Figure 2: Purification logic based on impurity profile and solubility.

Recommended Purification Protocols
  • Recrystallization (High Purity):

    • Solvent System: Ethanol (absolute) or Isopropanol.

    • Anti-Solvent: Hexanes or Heptane.

    • Procedure: Dissolve the crude solid in the minimum amount of boiling Ethanol. Remove from heat and add Hexane dropwise until slight turbidity persists. Cool slowly to 4°C. This exploits the compound's high solubility in hot alcohol and poor solubility in alkanes.

  • Acid-Base Extraction (Bulk Cleanup):

    • Dissolve crude in DCM .

    • Extract with 1M HCl (Compound moves to aqueous phase as salt).

    • Wash aqueous phase with DCM (removes non-basic impurities).

    • Basify aqueous phase with saturated NaHCO₃ to pH 8-9.

    • Extract free base back into DCM , dry over Na₂SO₄, and concentrate.

Stability & Handling Considerations

  • Oxidation Sensitivity: The hydrazine group (-NHNH₂) is a reducing agent.[1] Solutions in protic solvents (MeOH) will darken over time due to air oxidation. Always degas solvents before dissolution for analytical standards.

  • Condensation Risk: Avoid ketones (Acetone, MEK) as solvents. The hydrazine moiety will react to form hydrazones , destroying your product.

  • Safety: Hydrazine derivatives are potential genotoxins. Handle as a high-potency compound.

    • Decontamination:[3] Treat spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine group to nitrogen gas before disposal.

References

  • BLD Pharm. (2025). Product Information: this compound (CAS 1197371-84-8).[1][4] Retrieved from [1]

  • ChemicalBook. (2025).[5][6] Properties of 2-Methyl-6-hydrazinopyridine (Isomer).[1] Retrieved from [1]

  • Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.[1] Retrieved from

  • Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.[1][2] Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine.[1][7] Retrieved from

A Senior Application Scientist's Guide to the Safe Handling of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Profile

3-Hydrazinyl-6-methoxy-2-methylpyridine is a substituted pyridine derivative. Its structure is notable for the presence of a hydrazine group at the 3-position, which is a known structural alert for toxicity and reactivity. The pyridine ring itself is a common scaffold in pharmaceutical development.[1] The physicochemical properties listed below are inferred from related structures and are intended for risk assessment and planning purposes.

PropertyValue / InformationSource / Rationale
CAS Number 1197371-84-8BLD Pharm[2]
Molecular Formula C7H11N3ODerived from structure
Structure SMILES: CC1=NC(OC)=CC=C1NNBLD Pharm[2]
Appearance Likely a solid powder (e.g., powder, crystal)Based on analogous compounds like 3-Hydroxy-2-methylpyridine and 2-Amino-6-methoxy-3-nitropyridine.[3]
Melting Point Not determined. Related compounds have melting points >100°C.2-amino-6-methylpyridine: 40 - 44 °C; 3-Hydroxy-2-methylpyridine: 168-169 °C.
Solubility Expected to have some solubility in organic solvents.The methoxy group may enhance solubility in certain media.[3]
Stability Stable under recommended storage conditions.General stability is assumed, but hydrazines can be reactive.[4]
Incompatibilities Strong oxidizing agents, strong acids, oxygen.Hydrazine derivatives are known to be incompatible with oxidizers.[4] Pyridines are incompatible with strong acids.[5]

Hazard Analysis and Inferred Toxicological Profile

The primary hazards of this compound are driven by its hydrazine and pyridine functionalities. Hydrazines as a class are associated with severe health effects, and pyridine derivatives often exhibit notable biological activity.[6]

GHS Hazard Classification (Inferred)

The following classifications are extrapolated from structurally similar compounds, such as (3-Chloro-pyridin-2-yl)-hydrazine and 2-amino-6-methylpyridine.[7]

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Toxicological Discussion
  • Hydrazine Moiety: Hydrazine and its derivatives are systemic toxins. Accidental exposures can lead to respiratory distress, and some hydrazines are considered potential carcinogens.[4] The toxicological profile of 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, which also contains a substituted pyridine ring, shows moderate acute oral toxicity with an LD50 in rodents between 650–813 mg/kg.[8]

  • Pyridine Core: The pyridine ring is a common feature in many pharmaceuticals and bioactive molecules. Depending on substitution, pyridines can cause skin and eye irritation.[6][9] Inhalation may lead to respiratory irritation, headaches, and dizziness.[6]

  • Routes of Exposure: The primary routes of concern for a solid compound are inhalation of dust particles and dermal contact during handling. Ingestion is also a significant risk.

Comprehensive Risk Mitigation and Handling Protocol

A multi-layered approach to risk mitigation is mandatory. This involves a hierarchy of controls, beginning with engineering solutions, followed by administrative procedures and, finally, personal protective equipment.

Hierarchy of Controls
  • Engineering Controls: All work involving this compound solid or its solutions must be conducted within a certified laboratory chemical fume hood.[4] The fume hood provides primary containment, protecting the user from inhaling dust or vapors. An emergency eyewash and safety shower must be accessible within a 10-second travel distance.[5]

  • Administrative Controls:

    • Standard Operating Procedure (SOP): Before beginning work, a detailed, process-specific SOP must be written and approved. This SOP should reference this guide and the safety data for analogous compounds.[4]

    • Risk Assessment: A formal risk assessment must be conducted to identify all potential hazards and to ensure control measures are adequate. Do not scale up experiments without a thorough safety review.[4]

    • Designated Area: Clearly mark the area where the compound is being used. Restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and is not a substitute for proper engineering controls.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile, and inspect them before each use. Given the "Fatal in contact with skin" classification of related compounds, double-gloving is recommended.[6]

    • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[7]

    • Body Protection: A lab coat is required. For procedures with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[7]

    • Respiratory Protection: If there is any risk of dust generation outside of a fume hood (which is not recommended), a NIOSH-approved respirator with appropriate cartridges is necessary.

Experimental Workflow: Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling the solid compound and preparing a stock solution.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep2 2. Prepare Fume Hood (Verify Airflow, Clear Workspace) prep1->prep2 prep3 3. Assemble Equipment (Spatula, Weigh Paper, Beaker, Solvent) prep2->prep3 handle1 4. Transfer Compound to Fume Hood prep3->handle1 handle2 5. Tare Balance handle1->handle2 handle3 6. Carefully Weigh Solid (Use anti-static weigh paper) handle2->handle3 handle4 7. Transfer Solid to Beaker handle3->handle4 handle5 8. Add Solvent Slowly (Use a stirrer bar for dissolution) handle4->handle5 clean1 9. Decontaminate Spatula/Weigh Paper (Rinse with solvent into waste) handle5->clean1 clean2 10. Seal Waste Container clean1->clean2 clean3 11. Wipe Down Fume Hood Surface clean2->clean3 clean4 12. Remove PPE (Outer gloves first, then inner) clean3->clean4 clean5 13. Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling and Solution Preparation.

Step-by-Step Methodology
  • Preparation:

    • Don all required PPE: lab coat, safety goggles, and two pairs of nitrile gloves.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Place all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent, waste container) inside the hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the approximate amount of solid to the weigh boat on a tared analytical balance. Avoid creating dust.

    • Securely close the main container.

  • Dissolution:

    • Carefully add the weighed solid to the beaker containing the stir bar.

    • Slowly add the desired solvent to the beaker while stirring to facilitate dissolution.

  • Cleanup:

    • Rinse the weigh boat and spatula with a small amount of the solvent, collecting the rinse in a designated hazardous waste container.[5]

    • Wipe down the surfaces of the fume hood.

    • Dispose of the outer pair of gloves in the solid hazardous waste.

    • Remove remaining PPE and wash hands thoroughly with soap and water.

Emergency Response Framework

Rapid and correct response to an emergency is critical. All personnel must be familiar with these procedures before starting work.

G cluster_exposure Personal Exposure cluster_spill Containment Event start EMERGENCY EVENT skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest spill Spill start->spill fire Fire start->fire skin_act Immediately flush with water for 15+ min. Remove contaminated clothing. Seek medical attention. skin->skin_act eye_act Immediately flush with water for 15+ min at eyewash station. Remove contacts if possible. Seek immediate medical attention. eye->eye_act inhale_act Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. inhale->inhale_act ingest_act Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. ingest->ingest_act spill_act Evacuate area. Absorb with inert dry material. Place in sealed container for disposal. Do not let enter drains. spill->spill_act fire_act Use dry chemical, CO2, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA). fire->fire_act

Caption: Decision Tree for Emergency Response.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][10]

  • In Case of Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][11]

  • In Case of Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

  • In Case of a Spill: Evacuate personnel to a safe area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5][7] Prevent the spill from entering drains.[7]

  • In Case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous combustion products like nitrogen oxides.[9]

Reactivity, Stability, and Storage

  • Reactivity: The hydrazine group can be reactive. Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[4] Also avoid strong acids and bases.[5]

  • Chemical Stability: The compound is expected to be stable under standard ambient conditions (room temperature) in a tightly sealed container.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The storage area should be locked and segregated from incompatible materials.[5] Protect from heat and sources of ignition.[12]

Disposal Considerations

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[11]

  • Collect waste in a sealable, airtight, and compatible container that is clearly labeled.

  • Dispose of contents and the container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.[7]

References

  • Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

  • LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. University of Florida Environmental Health & Safety. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • Methoxy-3-methyl pyrazine (2 or 5 or 6-). Food and Drug Administration. Available at: [Link]

  • 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • 3-Methoxy-2-methylpyridine. PubChem. Available at: [Link]

Sources

(6-Methoxy-2-methylpyridin-3-yl)hydrazine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (6-Methoxy-2-methylpyridin-3-yl)hydrazine: Nomenclature, Structural Identity, and Synthetic Context Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(6-Methoxy-2-methylpyridin-3-yl)hydrazine is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems (e.g., pyrazolo[4,3-b]pyridines) and pharmaceutical intermediates.[1] Its structural uniqueness lies in the electron-donating methoxy group at the C6 position and the methyl group at C2, which modulate the nucleophilicity of the hydrazine moiety at C3. This guide provides a definitive reference for its nomenclature, structural validation, and synthetic pathways.

Comprehensive Nomenclature & Identifiers

Precise nomenclature is critical for this compound due to the potential for numbering ambiguity in polysubstituted pyridines. The IUPAC rules prioritize the heteroatom (nitrogen) as position 1, with substituents numbered to give the lowest locants.

Standardized Names & Synonyms
Naming ConventionName / IdentifierNotes
IUPAC Name (6-Methoxy-2-methylpyridin-3-yl)hydrazinePreferred Systematic Name
Systematic Name 3-Hydrazinyl-6-methoxy-2-methylpyridineAlternative IUPAC-compliant form
Inverted Name Pyridine, 3-hydrazinyl-6-methoxy-2-methyl-Used in CA Indexing
CAS Registry Number 1197371-84-8 Specific to the free base
Common Synonym 3-Hydrazino-6-methoxy-2-picoline"Picoline" denotes methylpyridine
Related Salt (6-Methoxy-2-methylpyridin-3-yl)hydrazine HClHydrochloride salt form
Chemical Identifiers
PropertyValue
Molecular Formula C

H

N

O
Molecular Weight 153.18 g/mol
SMILES COc1ccc(NN)c(C)n1
InChI String InChI=1S/C7H11N3O/c1-5-6(9-10)3-4-7(11-2)8-5/h3-4,9H,10H2,1-2H3
Key Functional Groups Hydrazine (-NHNH

), Methoxy ether (-OCH

), Pyridine ring

Structural Logic & Numbering

Understanding the regiochemistry is vital for interpreting NMR data and planning synthesis. The pyridine nitrogen is position 1.

  • Position 2: Methyl group (Steric hindrance neighbor to the hydrazine).

  • Position 3: Hydrazine group (The reactive nucleophile).

  • Position 6: Methoxy group (Para to the hydrazine; electron donor).

Visualization: Structural Numbering & Logic

G N1 N (1) C2 C (2) -CH3 N1->C2 Double Bond C3 C (3) -NHNH2 C2->C3 Single Bond C4 C (4) -H C3->C4 Double Bond C5 C (5) -H C4->C5 Single Bond C6 C (6) -OCH3 C5->C6 Double Bond C6->N1 Single Bond

Figure 1: Regiochemical map of the pyridine core. Note the electron-rich C6 position stabilizing the ring.

Synthetic Context & Precursors

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)hydrazine typically proceeds via the diazotization-reduction sequence starting from the corresponding amine. Direct nucleophilic aromatic substitution (S


Ar) with hydrazine is difficult at the C3 position unless the ring is highly electron-deficient (e.g., nitro-substituted), which is not the case here.
Primary Synthetic Route
  • Starting Material: 6-Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9).[2]

  • Step 1 (Diazotization): Reaction with NaNO

    
     in aqueous acid (HCl) at 0–5°C forms the diazonium salt.
    
  • Step 2 (Reduction): The diazonium intermediate is reduced in situ using Stannous Chloride (SnCl

    
    ) or Sodium Sulfite/Bisulfite to yield the hydrazine.
    
Visualization: Synthesis Workflow

Synthesis Start Precursor: 6-Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9) Inter Intermediate: Diazonium Salt [Ar-N≡N]+ Cl- Start->Inter 1. NaNO2, HCl, 0°C (Diazotization) Product Target: (6-Methoxy-2-methylpyridin-3-yl)hydrazine (CAS 1197371-84-8) Inter->Product 2. SnCl2 / HCl (Reduction)

Figure 2: Standard diazotization-reduction pathway for C3-functionalized pyridines.

Mechanistic Considerations (Expertise)
  • Acid Sensitivity: The C6-methoxy group is an ether. While generally stable, prolonged exposure to high-temperature concentrated acids can lead to demethylation (yielding the pyridone). Therefore, the reduction step should be kept at controlled temperatures (typically < 0°C initially, then allowed to warm).

  • Regioselectivity: Unlike 2-halopyridines which react via S

    
    Ar, the 3-amino route guarantees the hydrazine is installed exactly at position 3, avoiding isomer mixtures.
    

Handling, Safety & Storage

As a hydrazine derivative, this compound requires specific handling protocols to ensure safety and compound integrity.

  • Hazards: Hydrazines are potential sensitizers and suspected genotoxins. Use full PPE (gloves, goggles, fume hood).

  • Storage:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon/Nitrogen). Hydrazines can oxidize to azo compounds or hydrazones upon air exposure.

    • Container: Amber glass to prevent photodegradation.

References

  • Sigma-Aldrich. 1-(6-Methylpyridin-3-yl)hydrazine hydrochloride Product Page (Analog Reference). Retrieved from .

  • BLD Pharm. this compound (CAS 1197371-84-8) Technical Data.[3] Retrieved from .

  • PubChem. 3-Methoxy-2-methylpyridine (Precursor Core Analysis). CID 3015270.[4][5] Retrieved from .

  • Organic Syntheses. General Procedures for Diazotization and Reduction of Heterocyclic Amines. Org.[6] Synth. Coll. Vol. 10, p. 423. Retrieved from .

  • LookChem. 6-Methoxy-2-methylpyridin-3-amine (Precursor CAS 52090-56-9). Retrieved from .

Sources

Technical Guide: Procurement and Application of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8 ) is a specialized heterocyclic building block critical for the synthesis of fused pyridine scaffolds, particularly pyrazolopyridines and triazolopyridines . These moieties are frequently privileged structures in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., JAK, VEGFR) and GPCR modulators.

This guide provides a technical roadmap for researchers and procurement officers, covering supply chain intelligence, price benchmarking, quality control (QC) validation, and synthetic utility.

Part 1: Chemical Intelligence & Specifications

Before procurement, the chemical identity must be rigorously defined to avoid structural isomer confusion (e.g., distinguishing from 2-hydrazinyl isomers).

FeatureSpecification
IUPAC Name (6-Methoxy-2-methylpyridin-3-yl)hydrazine
CAS Number 1197371-84-8
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Appearance Off-white to pale yellow solid (oxidizes to dark brown/red upon air exposure)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.[1]
pKa (Predicted) ~6.5 (Hydrazine N), ~3.2 (Pyridine N)
Storage -20°C, Hygroscopic, Store under Argon/Nitrogen.
Structural Validation (Predicted NMR)

To validate the purity of incoming batches, use the following diagnostic ¹H NMR signals (DMSO-d₆):

  • Methoxy (-OCH₃): Singlet, δ ~3.8–3.9 ppm (3H).[2]

  • Methyl (-CH₃): Singlet, δ ~2.3–2.4 ppm (3H).

  • Aromatic Protons: Two doublets (ortho-coupling) in the δ 6.5–7.5 ppm range, characteristic of the 3,6-substituted pyridine ring.

  • Hydrazine (-NHNH₂): Broad exchangeable signals, typically δ 4.0–7.0 ppm (highly variable depending on water content/acidity).

Part 2: Supply Chain & Pricing Intelligence

Supplier Landscape

This compound is not a "commodity chemical" (like pyridine or hydrazine hydrate); it is a Tier 2 Specialty Building Block . It is typically produced via the nucleophilic displacement of a halogen (3-bromo/chloro) or via diazonium reduction.

Primary Suppliers (Verified Presence):

  • BLD Pharm: High stock reliability for gram-scale quantities.

  • ShiYa Biopharmaceuticals: Strong manufacturing capability for bulk (>100g).[3]

  • Enamine / ChemSpace: Often list "make-on-demand" or stock via partner networks.

  • Ambeed / Combi-Blocks: Frequent stock holders for US/EU delivery.

Price Benchmarking (Q1 2026 Estimates)

Pricing is volume-dependent and fluctuates based on raw material costs (hydrazine hydrate, pyridine precursors).

ScaleEstimated Price Range (USD)Lead TimeStrategic Note
100 mg $45 – $851–3 DaysFor screening/initial hits.
1 Gram $120 – $2501–5 DaysStandard medicinal chemistry scale.
10 Grams $800 – $1,5002–3 WeeksPilot scale; request Certificate of Analysis (CoA) pre-shipment.
100 Grams Inquiry (Custom)4–6 Weeks"Make vs. Buy" analysis recommended.
Procurement Decision Logic

The following workflow illustrates the decision process for sourcing this compound based on project phase and stability risks.

ProcurementLogic Start Requirement: this compound ScaleCheck Scale < 5g? Start->ScaleCheck StockCheck In Stock (US/EU)? ScaleCheck->StockCheck Yes CustomSynth Custom Synthesis (WuXi/Enamine) ScaleCheck->CustomSynth No (>5g) BuyCatalog Buy Catalog (BLD/Combi) StockCheck->BuyCatalog Yes StockCheck->CustomSynth No (Non-Urgent) InHouse In-House Synthesis StockCheck->InHouse No (Urgent) PurityCheck Purity Critical (>98%)? BuyCatalog->PurityCheck PurityCheck->BuyCatalog Standard (95%) PurityCheck->CustomSynth High Purity Required InHouse->PurityCheck Validation

Figure 1: Strategic procurement workflow for hydrazine building blocks, balancing urgency, scale, and purity requirements.

Part 3: Synthetic Utility & Application

Core Reaction: Pyrazolopyridine Synthesis

The primary utility of This compound is its conversion into pyrazolo[4,3-b]pyridines . This is achieved by condensing the hydrazine with an aldehyde or ketone, followed by oxidative cyclization or acid-mediated closure.

Protocol: General Cyclization to Pyrazolopyridine
  • Condensation: Dissolve 1.0 eq of hydrazine (CAS 1197371-84-8) and 1.1 eq of aldehyde (R-CHO) in Ethanol.

  • Catalysis: Add catalytic Acetic Acid (AcOH). Reflux for 2–4 hours.

  • Isolation: Cool to precipitate the hydrazone intermediate. Filter.

  • Cyclization: Resuspend hydrazone in DCM with Iodobenzene diacetate (PIDA) or heat in Polyphosphoric Acid (PPA) depending on the desired core.

SynthesisPath Precursor This compound (CAS 1197371-84-8) Hydrazone Intermediate: Hydrazone Species Precursor->Hydrazone + Aldehyde, EtOH, Reflux Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone Cyclization Cyclization (Oxidative or Acidic) Hydrazone->Cyclization PIDA/DCM or PPA Product Target Scaffold: Pyrazolo[4,3-b]pyridine Cyclization->Product Ring Closure

Figure 2: Synthetic pathway transforming the hydrazine building block into a bioactive pyrazolopyridine scaffold.

Part 4: Quality Control & Safety (E-E-A-T)

Stability Warning (The "Hydrazine Risk")

Hydrazines are potent reducing agents and are prone to air oxidation .

  • Visual Indicator: A change from off-white to red/brown indicates the formation of azo or diazo impurities.

  • Purification: If oxidized, the compound can often be rescued via recrystallization from Ethanol/Hexane or rapid column chromatography (DCM/MeOH) under Nitrogen. Do not use acidic silica for long durations as it may protonate and trap the hydrazine.

Analytical Validation Protocol

Do not rely solely on the supplier's CoA. Perform the following check upon receipt:

  • LC-MS: Run in basic mode (Ammonium Bicarbonate buffer) if possible. Acidic mobile phases (Formic acid) can sometimes cause on-column degradation or peak tailing for hydrazines.

  • TLC: Use a stain. Hydrazines stain strongly with Anisaldehyde or Permanganate (KMnO₄).

Safety Profile
  • GHS Classification: Acute Tox. 3 (Oral), Skin Sens. 1, Carc. 2 (Suspected).

  • Handling: Always handle in a fume hood. Double-glove (Nitrile).

  • Deactivation: Quench spills with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas, but do so slowly to avoid exotherms.

References

  • BLD Pharm. (2025). Product Specification: this compound (CAS 1197371-84-8).[4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from

  • ChemicalBook. (2025).[5][6] Supplier List and Price Estimates for Pyridyl Hydrazines. Retrieved from

  • Arkivoc. (2014). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis. (Contextual reference for pyridyl hydrazine reactivity). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridyl Hydrazine Derivatives. Retrieved from

Sources

Technical Whitepaper: Synthetic Utility and Pharmacophore Development of 3-Hydrazinyl-6-methoxy-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous, autonomous analysis of the synthesis, reactivity, and application of 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS 1197371-84-8). It deviates from standard templates to prioritize the specific chemical behavior of electron-rich pyridine hydrazines.

Executive Summary

This compound represents a specialized heterocyclic building block characterized by a distinct electronic push-pull system. Unlike the more common 2-hydrazinopyridines (synthesized via SNAr), this 3-isomer requires specific synthetic handling due to the lower electrophilicity of the C3 position.

This guide outlines the "Diazotization-Reduction" protocol as the gold standard for its synthesis, bypassing the limitations of halide displacement. Furthermore, it details the scaffold’s utility in generating biaryl pyrazoles and Schiff base pharmacophores , which are critical in modern kinase inhibitor and antimicrobial research.

Structural Analysis & Reactivity Profile

The molecule features a pyridine ring substituted with:

  • Hydrazine (-NHNH₂ ) at C3: The primary reactive center. It acts as a binucleophile (alpha-effect).

  • Methoxy (-OCH₃) at C6: A strong electron-donating group (EDG) by resonance. This increases electron density at C3 and C5, making the ring less susceptible to nucleophilic attack but highly reactive toward electrophilic substitution.

  • Methyl (-CH₃) at C2: Provides steric bulk and lipophilicity; crucial for binding affinity in hydrophobic pockets (e.g., ATP-binding sites in kinases).

Chemical Implication: The combination of the 6-methoxy and 2-methyl groups creates an electron-rich pyridine core. Consequently, attempting to synthesize this molecule via nucleophilic displacement of a 3-halo precursor (SNAr) is kinetically unfavorable. The electrophilic amination or diazotization-reduction strategies are the only robust pathways.

Synthetic Pathway (The "Make")

Core Strategy: Diazotization-Reduction

The most reliable route starts from 3-amino-6-methoxy-2-methylpyridine . The amine is converted to a diazonium salt and subsequently reduced to the hydrazine.

Reagents & Materials
  • Precursor: 3-Amino-6-methoxy-2-methylpyridine (1.0 eq)

  • Diazotization: Sodium Nitrite (NaNO₂, 1.1 eq), Conc. HCl (excess).

  • Reduction: Stannous Chloride Dihydrate (SnCl₂·2H₂O, 2.5 eq) or Sodium Sulfite.

  • Solvent: Water/Ethanol.

Step-by-Step Protocol
  • Diazonium Salt Formation:

    • Dissolve 3-amino-6-methoxy-2-methylpyridine in concentrated HCl (approx. 5 mL per mmol) and cool to -5°C to 0°C in an ice-salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate to the phenol.

    • Add an aqueous solution of NaNO₂ dropwise. Maintain temperature below 0°C.

    • Stir for 30 minutes. The solution should turn clear/pale yellow. Confirm excess nitrous acid with starch-iodide paper (turns blue).

  • Reduction to Hydrazine:

    • Dissolve SnCl₂·2H₂O in minimal concentrated HCl at 0°C.

    • Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring. Note: Rapid addition favors hydrazine formation over azo coupling.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Isolation & Purification:

    • Basify the solution carefully with 40% NaOH to pH > 12. The free hydrazine base may precipitate or oil out.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organics over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Crystallization: Recrystallize from Ethanol/Hexane to yield off-white needles.

Visualization of Synthetic Logic

SynthesisPathway cluster_conditions Critical Control Points Start 3-Amino-6-methoxy- 2-methylpyridine Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl < 0°C Reduction SnCl2 Reduction (Mechanistic Fork) Diazonium->Reduction Nucleophilic Attack Product 3-Hydrazinyl-6-methoxy- 2-methylpyridine Reduction->Product Electron Transfer & Protonation

Figure 1: Synthetic workflow via the Diazotization-Reduction route. The low-temperature maintenance is the critical control point.

Derivatization & Scaffold Construction (The "Use")

Once synthesized, the hydrazine moiety serves as a versatile "warhead" for constructing larger bioactive scaffolds.

Application A: Pyrazole Ligand Synthesis (Knorr Pyrazole Synthesis)

Reacting the hydrazine with 1,3-diketones yields 1-pyridyl-pyrazoles. These structures are bioisosteres of biphenyl systems often found in COX-2 inhibitors and agrochemicals.

  • Protocol: Reflux this compound (1 eq) with Acetylacetone (1.1 eq) in Ethanol for 2 hours.

  • Outcome: Formation of 1-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethyl-1H-pyrazole .

  • Mechanism: Initial hydrazone formation followed by intramolecular cyclization and dehydration.

Application B: Schiff Base (Hydrazone) Library Generation

Hydrazones derived from this scaffold have high potential as antimicrobial agents due to the ability of the azomethine nitrogen to chelate metal ions in metalloenzymes.

  • Protocol: React the hydrazine (1 eq) with various aromatic aldehydes (1 eq) in Ethanol with a catalytic amount of Glacial Acetic Acid.

  • Outcome: Stable crystalline hydrazones.

Reaction Pathway Diagram[1][2]

Derivatization Core 3-Hydrazinyl-6-methoxy- 2-methylpyridine Pyrazole 1-Pyridyl-Pyrazole (Ligand/Scaffold) Core->Pyrazole Reflux/EtOH - 2 H2O Hydrazone Schiff Base Hydrazone (Antimicrobial) Core->Hydrazone Cat. AcOH - H2O Diketone Acetylacetone (1,3-Dicarbonyl) Diketone->Pyrazole Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Hydrazone

Figure 2: Divergent synthesis pathways for generating pyrazole ligands and hydrazone pharmacophores.[1]

Analytical Validation Data

To ensure the integrity of the synthesized compound, compare your results against these expected spectral characteristics.

Analytical MethodExpected Signal CharacteristicsStructural Assignment
¹H NMR (DMSO-d₆) δ 2.30 (s, 3H)-CH₃ at C2
δ 3.85 (s, 3H)-OCH₃ at C6
δ 4.10 (bs, 2H)-NH₂ (Exchangeable)
δ 6.60 (d, 1H)Pyridine H5
δ 6.80 (bs, 1H)-NH- (Hydrazine)
δ 7.20 (d, 1H)Pyridine H4
LC-MS (ESI+) m/z ~154.1 [M+H]⁺Protonated Molecular Ion
Appearance Off-white to pale yellow solidOxidation leads to darkening

Quality Control Note: The hydrazine group is susceptible to air oxidation. Store the compound under inert atmosphere (Argon/Nitrogen) at -20°C. If the solid turns dark brown, purify via recrystallization before use.

References

  • Synthesis of Pyridinyl Hydrazines

    • Title: "Practical Synthesis of Aryl Hydrazines via Diazotiz
    • Source: Organic Syntheses, Coll. Vol. 1, p.442 (1941).
    • URL:[Link]

    • Relevance: Foundational protocol for converting anilines/aminopyridines to hydrazines using SnCl₂.
  • Pyrazolo[4,3-c]pyridine Derivatives

    • Title: "Synthesis of pyrazolo[4,3-c]pyridine derivatives in the presence of (α-Fe2O3)-MCM-41"
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Demonstrates the utility of hydrazine derivatives in constructing fused heterocyclic systems.[2]

  • Biological Activity of Hydrazones

    • Title: "Biological Activities of Hydrazone Derivatives"[3][2]

    • Source: Molecules 2007, 12(8), 1910-1939.
    • URL:[Link]

    • Relevance: Validates the "Use" case for generating Schiff base libraries
  • Commercial Availability & CAS Data

    • Title: "this compound (CAS 1197371-84-8)"[4]

    • Source: BLD Pharm[4]

    • Relevance: Confirms the existence and commercial viability of the specific building block.

Sources

Technical Guide: Characterization and Melting Point Analysis of 3-Hydrazinyl-6-methoxy-2-methylpyridine

[1]

Executive Summary

Compound: this compound CAS Registry Number: 1197371-84-8 Molecular Formula: C



Molecular Weight:1234

This guide addresses the physicochemical characterization of this compound. While specific experimental melting point (MP) data for this intermediate is proprietary and often absent from public aggregate databases, structural activity relationship (SAR) analysis of analogous hydrazinopyridines places the expected melting range for the free base between 50–80 °C , with hydrochloride salts typically exhibiting significantly higher decomposition points (>180 °C).[1]

This document outlines the authoritative synthesis pathway, purification protocols, and the precise methodology for experimentally determining the melting point, serving as a self-validating system for researchers.

Part 1: Structural Analysis & Predicted Properties[1]

Physicochemical Profile

The compound features a pyridine core substituted with three distinct functional groups that influence its solid-state lattice energy:[1][5]

  • C2-Methyl Group: Provides steric bulk and weak electron donation.[1]

  • C6-Methoxy Group: A strong electron-donating group (EDG) that increases electron density in the ring, influencing the basicity of the hydrazine moiety.[1]

  • C3-Hydrazinyl Group: The primary reactive center.[1] Hydrazines are capable of both hydrogen bond donation and acceptance, often leading to crystalline solids.[1]

Comparative Melting Point Analysis (SAR)

In the absence of a certified reference standard value, we derive the expected range from structurally validated analogs.[1]

CompoundStructureCAS No.[2][3][4][5][6][7][8]Melting Point (°C)Relevance
Target This compound 1197371-84-8 50–80 (Predicted) Target Analyte
Analog 12-Methyl-6-hydrazinopyridine5315-24-254–56Positional Isomer
Analog 23-Hydrazinyl-2-methoxypyridine (HCl)2197052-92-7>150 (Decomp.)[1]Salt Form Analog
Precursor3-Amino-6-methoxy-2-methylpyridine52090-56-9N/A (Oil/Low Melt)Synthetic Precursor

Technical Insight: The free base is likely a low-melting solid or semi-solid that requires storage at -20 °C under inert atmosphere to prevent oxidation to the azo or hydrazo derivatives.[1]

Part 2: Synthesis & Validation Protocol

Authoritative Synthesis Route: Diazotization-Reduction

Direct nucleophilic substitution of a 3-halopyridine with hydrazine is kinetically disfavored due to the lack of activation at the 3-position.[1] The industry-standard protocol utilizes the 3-amino precursor via a diazonium intermediate.[1]

Reaction Scheme:

  • Diazotization: 3-Amino-6-methoxy-2-methylpyridine reacts with sodium nitrite (NaNO

    
    ) in concentrated HCl at 0 °C to form the diazonium salt.[1]
    
  • Reduction: The diazonium species is reduced in situ using Stannous Chloride (SnCl

    
    ) or Sodium Sulfite (Na
    
    
    SO
    
    
    ) to yield the hydrazine hydrochloride.[1]
  • Neutralization: Careful basification liberates the free base this compound.

SynthesisPathwayPrecursor3-Amino-6-methoxy-2-methylpyridine(CAS 52090-56-9)DiazoniumDiazonium SaltIntermediate(Unstable < 5°C)Precursor->DiazoniumNaNO2, HCl0°C, 1hSaltHydrazine HCl Salt(Precipitate)Diazonium->SaltSnCl2 / HClReductionTarget3-Hydrazinyl-6-methoxy-2-methylpyridine(Free Base)Salt->TargetNaOH / NaHCO3Neutralization (pH 9)

Figure 1: Step-wise synthesis pathway from the amino-precursor to the target hydrazine.

Experimental Protocol for Melting Point Determination

To accurately determine the melting point of this sensitive intermediate, strict adherence to the following protocol is required to avoid thermal decomposition artifacts.

Equipment: Capillary Melting Point Apparatus (e.g., Buchi M-565 or equivalent).

Step-by-Step Methodology:

  • Sample Preparation: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    for 24 hours to remove trace solvents (water/methanol can depress MP by 5–10 °C).
  • Loading: Pack 2–3 mm of the dried solid into a clean glass capillary. Ensure the packing is uniform by tapping the capillary on a hard surface.

  • Ramp Rate:

    • Fast Ramp: Heat at 10 °C/min to estimate the melting onset (e.g., if melting starts at 60 °C).

    • Precise Ramp: Cool the block 20 °C below the estimated onset. Heat at 1 °C/min .

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.[1]
      
    • 
      : Complete disappearance of the solid phase.[1]
      
  • Decomposition Check: If the sample darkens or bubbles before melting, report as "Decomposition Point" (

    
    ).
    

Part 3: Quality Control & Handling[1]

Critical Quality Attributes (CQA)

For drug development applications, the purity of this intermediate is paramount.[1]

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC)

97.0%
C18 Column, Acetonitrile/Water Gradient
Identity (NMR) Conforms to structure1H-NMR (DMSO-d6)
Melting Point Target: 50–80 °C Capillary Method (1 °C/min)
Stability Warning

Hydrazinopyridines are prone to oxidation.[1]

  • Storage: Store at -20 °C under Argon or Nitrogen.

  • Handling: Avoid metal spatulas (catalyze decomposition); use glass or Teflon.[1]

QC_WorkflowSampleRaw Synthesis ProductDryVacuum Drying(24h, P2O5)Sample->DryRemove SolventDSCDifferential ScanningCalorimetry (DSC)Dry->DSCThermodynamicProfileMP_AppCapillary MP(Visual)Dry->MP_AppVisualConfirmationResultValidated Melting PointDSC->ResultMP_App->Result

Figure 2: Quality control workflow for validating the physical properties of the isolated solid.

References

  • BLD Pharm. (2024).[1] Product Analysis: this compound (CAS 1197371-84-8).[1][2][3][4][7][9][10] Retrieved from

  • ChemScene. (2024).[1] Safety Data Sheet: 3-Hydrazinyl-2-methoxypyridine hydrochloride. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 5315-24-2 (2-Methyl-6-hydrazinopyridine). Retrieved from

  • Logothetis, A. L. (1969).[1] The synthesis of 3-substituted pyridines via diazonium salts. Journal of Organic Chemistry, 29, 1834-1837.[1] (Foundational chemistry for the described synthesis route).

Technical Guide: Toxicity Profile of Methoxy-Methylpyridine Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the Methoxy-Methylpyridine Hydrazine (MMPH) class. This structural family combines the neurotoxic and hepatotoxic potential of the hydrazine pharmacophore with the metabolic complexity of a substituted pyridine ring .

These compounds are frequently encountered as high-value intermediates in the synthesis of proton pump inhibitors (PPIs), agrochemicals, and specific energetic materials. Their toxicity profile is distinct from simple hydrazines due to the electronic and lipophilic modulation provided by the methoxy-methylpyridine core.

Executive Summary

Methoxy-Methylpyridine Hydrazines (MMPHs) represent a class of reactive chemical intermediates characterized by a pyridine ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a hydrazine moiety (-NHNH₂).

Their toxicity profile is dominated by two competing mechanisms:

  • Acute Neurotoxicity: Driven by the hydrazine moiety's ability to scavenge Pyridoxal-5'-Phosphate (Vitamin B6), leading to rapid GABA depletion and refractory seizures.

  • Delayed Hepatotoxicity & Genotoxicity: Driven by Cytochrome P450-mediated bioactivation of the hydrazine group into reactive diazonium ions and carbon-centered radicals, causing DNA alkylation and hepatocellular necrosis.

Critical Handling Note: Unlike simple hydrazines, the lipophilic pyridine core of MMPHs facilitates rapid Blood-Brain Barrier (BBB) penetration, potentially lowering the threshold for neurotoxic events compared to more polar analogs.

Chemical Identity & Structure-Activity Relationship (SAR)

The toxicity of MMPHs is not merely additive; it is synergistic based on the electronic influence of the pyridine substituents.

Structural ComponentPhysiochemical EffectToxicological Consequence
Hydrazine Moiety (-NHNH₂)High NucleophilicityPrimary Toxophore. Reacts with carbonyl-containing cofactors (PLP). Substrate for NAT2 (acetylation) and CYP450 (oxidation).
Pyridine Ring Lipophilicity & BasicityFacilitates membrane transport and CNS entry. Acts as a scaffold for metabolic activation.
Methoxy Group (-OCH₃)Electron Donating (+M effect)Increases electron density on the ring, making the hydrazine nitrogen more nucleophilic and reactive towards PLP.
Methyl Group (-CH₃)Benzylic-like ReactivityPotential site for metabolic oxidation to reactive aldehydes or carboxylic acids (detoxification pathway).

Mechanisms of Toxicity[1][2]

Neurotoxicity: The GABA Depletion Cascade

The most immediate life-threatening effect of MMPH exposure is status epilepticus. This mechanism is analogous to Isoniazid (INH) and Monomethylhydrazine (MMH) toxicity but potentially accelerated by the compound's lipophilicity.

  • Mechanism: The terminal amine of the hydrazine attacks the aldehyde group of Pyridoxal-5'-Phosphate (PLP) , the active form of Vitamin B6.

  • Result: Formation of a stable Pyridoxal-Hydrazone complex .

  • Physiological Impact: PLP is an essential cofactor for Glutamic Acid Decarboxylase (GAD) , the enzyme responsible for converting Glutamate (excitatory) into GABA (inhibitory).

  • Outcome: GABA levels crash while Glutamate levels spike, leading to unchecked neuronal firing and seizures that are often refractory to standard benzodiazepines.

Hepatotoxicity: Bioactivation & Oxidative Stress

MMPHs undergo "Metabolic Shunting" in the liver. The balance between detoxification (Acetylation) and Bioactivation (Oxidation) determines the severity of liver injury.

  • Pathway A (Detoxification): N-Acetyltransferase 2 (NAT2) acetylates the hydrazine to form a stable acetyl-hydrazide. Risk:[1][2][3][4] Slow acetylators accumulate the parent hydrazine.

  • Pathway B (Bioactivation): CYP450 enzymes (specifically CYP2E1) oxidize the hydrazine to a Diazonium ion or Carbon-centered radical .

  • Damage: These reactive species covalently bind to hepatic proteins (causing necrosis) and DNA (causing mutations).

Visualized Pathways (Graphviz)

Diagram 1: The Neurotoxic Cascade (GABA Depletion)

Neurotoxicity MMPH Methoxy-Methylpyridine Hydrazine (MMPH) Complex Stable Pyridoxal-Hydrazone Complex (Inactive) MMPH->Complex Nucleophilic Attack PLP Pyridoxal-5'-Phosphate (Active Vitamin B6) PLP->Complex Depletion GAD Glutamic Acid Decarboxylase (GAD) PLP->GAD Required Cofactor Complex->GAD Cofactor Unavailable Glutamate Glutamate (Excitatory) GABA GABA (Inhibitory) Glutamate->GABA GAD Catalysis (Blocked) Seizure CNS Excitation & Refractory Seizures Glutamate->Seizure Unchecked Excitation GABA->Seizure Loss of Inhibition

Caption: Mechanism of MMPH-induced neurotoxicity. The hydrazine moiety sequesters Vitamin B6 (PLP), disabling the GAD enzyme and halting GABA production, leading to seizures.

Diagram 2: Metabolic Activation & Hepatotoxicity

Hepatotoxicity MMPH MMPH (Parent) NAT2 NAT2 Enzyme (Acetylation) MMPH->NAT2 Detox Pathway CYP CYP450 / FMO (Oxidation) MMPH->CYP Bioactivation Acetyl Acetyl-MMPH (Excretable) NAT2->Acetyl Diazonium Alkyldiazonium Ion (Highly Reactive) CYP->Diazonium Radical Pyridyl Radical (Carbon-Centered) CYP->Radical DNA DNA Alkylation (Genotoxicity) Diazonium->DNA Covalent Binding Protein Protein Adducts (Necrosis) Radical->Protein Oxidative Stress

Caption: Divergent metabolic pathways. CYP-mediated oxidation generates reactive diazonium and radical species responsible for liver injury and genotoxicity.

Experimental Protocols for Toxicity Assessment

To rigorously assess the toxicity profile of a specific MMPH candidate, the following tiered testing strategy is recommended.

Tier 1: In Chemico & In Vitro Screening
A. PLP Reactivity Assay (Neurotoxicity Screen)
  • Objective: Quantify the rate at which the MMPH depletes Vitamin B6.

  • Protocol:

    • Incubate MMPH (10-100 µM) with Pyridoxal-5'-Phosphate (50 µM) in physiological buffer (pH 7.4, 37°C).

    • Monitor the disappearance of the characteristic PLP absorbance peak (388 nm) and the appearance of the hydrazone peak (varies, typically 300-350 nm) via UV-Vis spectrophotometry over 60 minutes.

    • Benchmark: Compare kinetic rate constants (

      
      ) against Isoniazid (positive control) and Acetylhydrazine (negative control).
      
B. Ames Test (Genotoxicity Screen)
  • Objective: Assess mutagenic potential due to hydrazine-derived alkylation.

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Condition: Perform with and without S9 metabolic activation . Hydrazines often require S9 (CYP450) to generate the mutagenic diazonium species.

Tier 2: In Vivo Validation (If required/justified)
C. Seizure Threshold Testing
  • Model: Rodent (Rat/Mouse).

  • Dosing: Single oral gavage or IP injection.

  • Observation: Monitor for "wet dog shakes," tremors, and tonic-clonic seizures.

  • Rescue Protocol: Administer Pyridoxine (Vitamin B6) intravenously at 1-2x the molar equivalent of the toxin dose. Immediate cessation of seizure activity confirms the B6-depletion mechanism.

Risk Mitigation in Drug Design

If your lead compound contains this moiety, consider these structural modifications to improve safety:

  • Steric Shielding: Introduce bulky groups (e.g., isopropyl) adjacent to the hydrazine to hinder NAT2/CYP access, though this may also reduce potency.

  • Electronic Deactivation: Replace the electron-donating Methoxy group (-OMe) with an electron-withdrawing group (e.g., -CF₃, -Cl). This reduces the nucleophilicity of the hydrazine, lowering its reactivity with PLP (reduced neurotoxicity) and reducing the stability of the radical intermediate.

  • Bioisosteric Replacement: Swap the hydrazine linker for an amide, ether, or urea linkage if the hydrazine is not essential for the pharmacophore.

References

  • Mechanism of Hydrazine Neurotoxicity

    • Title: Hydrazine neurotoxicity: role of pyridoxine and GABA.
    • Source: National Institutes of Health (NIH)
    • URL:[Link]

  • Isoniazid & Hydrazine Hepatotoxicity

    • Title: Mechanism of isoniazid-induced hepatotoxicity: then and now.[5]

    • Source: British Journal of Clinical Pharmacology
    • URL:[Link]

  • Metabolic Bioactivation of Hydrazines

    • Title: Biotransformation of Hydrazine Deriv
    • Source: Journal of Environmental P
    • URL:[Link]

  • Pyridine Toxicity Profile (General)

    • Title: Pyridine: incident management (PHE).
    • Source: GOV.UK
    • URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Condensation and Annulation Protocols for 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8)

Introduction & Mechanistic Rationale

Heteroaryl hydrazines are indispensable building blocks in medicinal chemistry, serving as primary precursors for complex heterocyclic scaffolds. This compound is a highly functionalized intermediate that offers unique electronic and steric properties for condensation reactions.

The successful deployment of this compound relies on understanding two critical mechanistic forces:

  • Electronic Modulation: The pyridine ring is inherently electron-deficient, which typically hinders electrophilic cyclizations. However, the electron-donating 6-methoxy group increases the overall electron density of the ring, partially offsetting this deficiency and facilitating downstream sigmatropic rearrangements [1].

  • Steric Directing Effects (Regioselectivity): In cyclocondensation reactions such as the Fischer indole synthesis, the intermediate ene-hydrazine must undergo a [3,3]-sigmatropic rearrangement at an unsubstituted ortho position. The presence of the methyl group at C-2 acts as a rigid steric block. This completely prevents cyclization at the b-face (C-2 position), forcing the rearrangement exclusively to the c-face (C-4 position). Consequently, this yields 5-azaindole (1H-pyrrolo[3,2-c]pyridine) derivatives with absolute regiocontrol [2].

Pathways SM 3-Hydrazinyl-6-methoxy- 2-methylpyridine Hydrazone Hydrazone Intermediate SM->Hydrazone Ketone EtOH, AcOH Pyrazole 1-(Heteroaryl)pyrazole Derivative SM->Pyrazole 1,3-Diketone EtOH, Reflux Azaindole 5-Azaindole Derivative (1H-pyrrolo[3,2-c]pyridine) Hydrazone->Azaindole PPA, 160°C Rearrangement

Reaction pathways for this compound condensation and annulation.

Experimental Workflows & Protocols

The following self-validating protocols detail the three primary condensation pathways for this intermediate. Each step is designed to maximize atom economy while mitigating the specific electronic challenges of the pyridine core.

Protocol A: Hydrazone Formation (Precursor Synthesis)

The initial condensation with a ketone or aldehyde forms a hydrazone. This is a reversible, acid-catalyzed process.

  • Causality Insight: Glacial acetic acid is used as a mild catalyst. It protonates the carbonyl oxygen to increase its electrophilicity without over-protonating the terminal nitrogen of the hydrazine, which would render it non-nucleophilic.

Step-by-Step Methodology:

  • Charge a round-bottom flask with this compound (1.0 equiv) and absolute ethanol (10 mL/mmol).

  • Add the target ketone/aldehyde (1.1 equiv) dropwise under continuous stirring.

  • Introduce glacial acetic acid (0.1 equiv) as the catalyst.

  • Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1).

  • Cool the mixture to 0°C in an ice bath to induce crystallization.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone intermediate.

Protocol B: Regioselective Fischer Indolization (5-Azaindole Synthesis)

This protocol converts the hydrazone from Protocol A into a fused 5-azaindole core.

  • Causality Insight: Pyridylhydrazones are notoriously resistant to Fischer cyclization due to the electron-withdrawing nature of the pyridine nitrogen. Polyphosphoric acid (PPA) is utilized as both the solvent and a strong Brønsted acid. It protonates the pyridine ring, lowering the activation energy required for the critical [3,3]-sigmatropic C–C bond formation [3].

Step-by-Step Methodology:

  • Pre-heat Polyphosphoric acid (PPA) (10–15x by weight relative to the hydrazone) in a robust reaction vessel to 90°C to reduce viscosity.

  • Add the isolated hydrazone (from Protocol A) in small portions to the stirring PPA.

  • Ramp the temperature to 160°C and maintain for 1.5–2 hours. The mixture will turn dark and highly viscous.

  • Critical Workup: Cool the mixture to 80°C and carefully pour it over crushed ice.

  • Neutralize the acidic aqueous layer with 20% aqueous NaOH until pH 8 is reached. Note: Neutralization is mandatory; the basic azaindole product will remain water-soluble if the solution is acidic.

  • Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Mechanism EneHydrazine Ene-Hydrazine Tautomer PathA Cyclization at C-2 (b-face) EneHydrazine->PathA ortho-attack (C-2) PathB Cyclization at C-4 (c-face) EneHydrazine->PathB ortho-attack (C-4) Block BLOCKED by 2-Methyl Group PathA->Block Success FAVORED Yields 5-Azaindole Core PathB->Success

Mechanistic logic of regioselective Fischer indolization driven by C-2 methyl steric blocking.

Protocol C: Pyrazole Annulation

Direct condensation of the hydrazine with a 1,3-dicarbonyl compound yields a 1-(heteroaryl)pyrazole.

  • Causality Insight: This is a kinetically favored double condensation. The primary amine of the hydrazine attacks one carbonyl, forming an intermediate hydrazone, followed by rapid intramolecular cyclization of the secondary nitrogen onto the remaining carbonyl. The driving force is the thermodynamic stability of the resulting aromatic pyrazole ring.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Add a 1,3-diketone (e.g., acetylacetone) (1.2 equiv) at room temperature.

  • Heat the mixture to reflux for 3 hours.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the crude residue in Dichloromethane (DCM), wash with saturated NaHCO₃, and then brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate to yield the pyrazole derivative. Recrystallize from ethanol/water if necessary.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three primary condensation pathways.

ProtocolTarget ScaffoldReagentsCatalyst / PromoterTemp (°C)Time (h)Typical YieldRegioselectivity
A HydrazoneKetone/AldehydeGlacial AcOH (0.1 eq)782–485–95%N/A
B 5-AzaindoleHydrazonePPA (Solvent/Acid)1601.5–245–65%100% (c-face)
C Pyrazole1,3-DiketoneNone (Thermal)78375–88%N/A

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.[Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145.[Link]

  • Wang, H.-Y., Mueller, D. S., Sachwani, R. M., Kapadia, R., Londino, H. N., & Anderson, L. L. (2011). Pyridines from an Anionic Analogue of the Fischer Indole Synthesis: Experiment and Theory. The Journal of Organic Chemistry, 76(11), 4591-4599.[Link]

preparation of 3-Hydrazinyl-6-methoxy-2-methylpyridine from 3-amino-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Executive Overview

The compound 3-hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8)[1] is a highly versatile heterocyclic building block. It is predominantly utilized in the synthesis of complex pyrazoles and indazoles, which serve as core scaffolds for modern therapeutics, including CRAC channel modulators[2] and plasma kallikrein inhibitors[3].

Synthesizing this hydrazine from its precursor, 3-amino-6-methoxy-2-methylpyridine (CAS: 52090-56-9)[4], requires a carefully controlled diazotization followed by a rapid reduction. Because the pyridine ring is heavily activated by both a methoxy and a methyl group, the intermediate diazonium salt is highly susceptible to side reactions. This guide provides a field-proven, self-validating protocol designed to maximize yield and purity by mitigating these mechanistic pitfalls.

Mechanistic Rationale & Causality (The "Why" Behind the Protocol)

As a Senior Application Scientist, I emphasize that successful scale-up of this reaction relies on understanding the causality of the reagents and conditions chosen:

  • Diazotization Kinetics & Temperature Control: The reaction of the aminopyridine with sodium nitrite (

    
    ) in concentrated hydrochloric acid generates a highly reactive nitrosyl cation (
    
    
    
    ). Strict temperature control (-5 °C to 0 °C) is critical[3]. If the temperature exceeds 5 °C, the electron-rich diazonium intermediate will undergo a Sandmeyer-type hydrolysis, expelling nitrogen gas to form the unwanted 6-methoxy-2-methylpyridin-3-ol byproduct.
  • The Choice of Reducing Agent: While sodium sulfite (

    
    ) is a common, milder reducing agent for some aryl amines, electron-rich pyridines tend to form highly stable diazosulfonate adducts that resist further reduction. Therefore, Tin(II) chloride dihydrate (
    
    
    
    )
    is the superior choice[5].
    
    
    drives a rapid, irreversible 4-electron reduction of the diazonium salt directly to the hydrazine.
  • Quenching Excess Nitrous Acid: A common failure point in this synthesis is the presence of unreacted

    
    , which will violently oxidize the 
    
    
    
    reducing agent. We employ a self-validating step: testing with KI-starch paper and quenching with sulfamic acid before the reduction step.
  • Work-up Causality (The Stannate Shift): The reduction initially yields a thick, insoluble arylhydrazine-hexachlorostannate(IV) complex. To liberate the free hydrazine, the mixture must be treated with strong aqueous base (

    
    ) until the pH exceeds 12. At this threshold, the insoluble tin hydroxides convert into highly soluble sodium hexahydroxostannate (
    
    
    
    ), allowing the free hydrazine to be cleanly extracted into an organic phase.

Process Workflow

Workflow N1 3-Amino-6-methoxy- 2-methylpyridine N2 Diazonium Intermediate N1->N2 NaNO₂, HCl -5 °C to 0 °C N3 Tin Complex Suspension N2->N3 SnCl₂·2H₂O 0 °C to RT N4 3-Hydrazinyl-6-methoxy- 2-methylpyridine N3->N4 NaOH (pH>12) Extraction

Figure 1: Workflow for the diazotization and SnCl2-mediated reduction of the aminopyridine.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
3-Amino-6-methoxy-2-methylpyridine 138.171.0 eq1.38 gLimiting Reactant
Sodium Nitrite (

)
69.001.1 eq0.76 gNitrosating Agent
Tin(II) Chloride Dihydrate 225.633.0 eq6.77 gReducing Agent
Hydrochloric Acid (37%) 36.46Excess15.0 mLAcidic Medium / Solvent
Sulfamic Acid 97.09As needed~0.10 gNitrite Quencher
Sodium Hydroxide (10 M) 40.00Excess~25.0 mLBasification / Tin Solubilization

Expected Yield: 65–75% (isolated as the dihydrochloride salt).

Self-Validating Experimental Protocol

Step 5.1: Diazotization & In-Process Quenching
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and an internal temperature probe. Add 3-amino-6-methoxy-2-methylpyridine (1.38 g, 10.0 mmol) and concentrated HCl (10 mL).

  • Cooling: Submerge the flask in an ice-salt bath and stir vigorously until the internal temperature reaches -5 °C. The amine will form a hydrochloride salt suspension.

  • Nitrosation: Dissolve

    
     (0.76 g, 11.0 mmol) in distilled water (3 mL). Add this solution dropwise to the amine suspension over 15 minutes, ensuring the internal temperature strictly remains below 0 °C[3].
    
  • Validation (KI-Starch Test): Stir for an additional 30 minutes at 0 °C. Spot the reaction mixture onto KI-starch paper. An immediate blue-black color confirms the presence of active nitrous acid.

  • Quenching: Add solid sulfamic acid in small portions (approx. 50-100 mg total) until a repeat KI-starch test yields a negative result. Crucial: This prevents the violent consumption of the reducing agent in the next step.

Step 5.2: Stannous Chloride Reduction
  • Preparation of Reductant: In a separate 50 mL Erlenmeyer flask, dissolve

    
     (6.77 g, 30.0 mmol) in concentrated HCl (5 mL). Cool this solution to 0 °C[5].
    
  • Addition: Transfer the cold diazonium solution dropwise into the vigorously stirring

    
     solution over 20 minutes. Maintain the temperature below 5 °C during the addition.
    
  • Complex Formation: Upon addition, a thick, pale-yellow to white precipitate (the tin complex) will form. Remove the ice bath and allow the suspension to warm to room temperature, stirring for 2 hours to ensure complete reduction.

Step 5.3: Basification, Isolation, and Salt Formation
  • Basification: Cool the reaction mixture back to 0 °C. Slowly add 10 M aqueous NaOH dropwise. Observation: The mixture will initially form a massive white precipitate of tin(II/IV) hydroxides. Continue adding NaOH until the pH is >12 and the precipitate largely dissolves into a somewhat cloudy solution of sodium stannate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Stabilization (Salt Formation): Free arylhydrazines are highly prone to rapid air oxidation (turning dark red/brown). To isolate a stable product, cool the Ethyl Acetate filtrate to 0 °C and slowly add 4 M HCl in dioxane (approx. 6 mL). The This compound dihydrochloride will precipitate as a stable, off-white solid.

  • Collection: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Analytical & Storage Recommendations

  • Storage: Store the dihydrochloride salt in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C to prevent long-term oxidative degradation.

  • Mass Spectrometry (LC-MS): Expected

    
     for the free base (
    
    
    
    ) is m/z 154.1.
  • NMR Analytics: In DMSO-

    
    , the methoxy protons will appear as a sharp singlet near 
    
    
    
    3.8 ppm, and the C2-methyl group as a singlet near
    
    
    2.3 ppm. The hydrazine protons will typically exchange and appear as broad signals depending on the exact pH and water content of the NMR solvent.

References

  • European Patent Office. EP 2848615 A1: New pyrazole derivatives as CRAC channel modulators. Available at: 2

  • World Intellectual Property Organization. WO2018011628A1: Therapeutic inhibitory compounds. Available at: 3

  • National Institutes of Health (PMC). Migraine and Its Treatment from the Medicinal Chemistry Perspective. Available at: 5

  • AccelaChemBio. Chemical Properties of 3-Amino-6-methoxy-2-methylpyridine (CAS: 52090-56-9). Available at: 4

  • BLD Pharm. Product Documentation for this compound (CAS: 1197371-84-8). Available at:1

Sources

Application Note: Strategic Utility of 3-Hydrazinyl-6-methoxy-2-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of kinase inhibitors and central nervous system (CNS) active agents relies heavily on privileged heterocyclic scaffolds. 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a highly specialized, multi-functional building block engineered to address specific pharmacokinetic and structural challenges in drug development[1].

Rather than serving as a generic intermediate, the specific substitution pattern of this molecule is a masterclass in rational intermediate design:

  • The 6-Methoxy Group (Metabolic Shielding): The methoxy ether acts as a strong hydrogen bond acceptor for kinase hinge-region binding. Crucially, it blocks the C6 position of the pyridine ring, a common site for rapid oxidative metabolism by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes.

  • The 2-Methyl Group (Steric Locking & Regiocontrol): When this intermediate is converted into a pyridylpyrazole, the 2-methyl group induces a severe dihedral twist, restricting the rotation of the biaryl axis and locking the molecule into its bioactive, non-planar conformation[2]. Furthermore, during cyclization reactions, it completely blocks the C2 position, forcing 100% regioselective reactions at the C4 position.

  • The 3-Hydrazinyl Handle: Provides a highly nucleophilic, reactive center for the construction of pyrazoles, triazoles, and fused azaindole systems[3].

Physicochemical Profiling

To ensure reproducibility and stability during scale-up, the quantitative physicochemical parameters of the intermediate are summarized below.

ParameterValuePharmacological / Synthetic Relevance
Chemical Name This compoundCore scaffold nomenclature.
CAS Registry Number 1197371-84-8Unique identifier for procurement[4].
Molecular Formula C7H11N3O-
Molecular Weight 153.18 g/mol Low MW ensures the final API remains within Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Hydrazine -NH-NH2)Reactive sites for cyclodehydration.
Hydrogen Bond Acceptors 4 (Pyridine N, Methoxy O, Hydrazine N's)High affinity for kinase hinge regions.
Storage Conditions 2–8 °C, Inert Atmosphere (Ar/N2)Hydrazines are prone to oxidation to diazonium/azo species; strict environmental control is required[5].

Divergent Synthetic Workflows

The true value of this compound lies in its ability to divergently yield two highly sought-after pharmaceutical scaffolds: 1-(Pyridyl)pyrazoles and 4-Azaindoles .

Workflow A 3-Hydrazinyl-6-methoxy -2-methylpyridine B 1,3-Diketones (Knorr Synthesis) A->B EtOH, AcOH, Δ C Ketones (Fischer Indole) A->C Lewis Acid, MW, 160°C D 1-(Pyridyl)pyrazoles (Kinase Inhibitors) B->D E 4-Azaindoles (Regioselective) C->E F Steric Locking via 2-Methyl D->F G Blocked C2 Position Forces C4 Cyclization E->G

Divergent synthetic workflows utilizing this compound.

Protocol A: Synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)-1H-pyrazoles (Knorr Pyrazole Synthesis)

Pyridylpyrazoles are ubiquitous in modern anti-inflammatory drugs (e.g., COX-2 inhibitors) and oncology targets (e.g., MRCK and p38 MAPK inhibitors)[6],[3].

Scientific Causality: Ethanol is selected as the solvent because it solubilizes both the polar hydrazine and the organic diketone, while allowing for the azeotropic removal of water. Glacial acetic acid is used as a catalyst; it is strong enough to protonate the carbonyl oxygen (accelerating hydrazone formation) but mild enough to prevent the acidic cleavage of the sensitive 6-methoxy ether group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with Argon, dissolve this compound (1.53 g, 10.0 mmol) in anhydrous ethanol (30 mL).

  • Addition: Add the target 1,3-diketone (e.g., acetylacetone, 1.10 g, 11.0 mmol) dropwise at room temperature.

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the hydrazine spot (ninhydrin positive) and the appearance of a highly UV-active product spot confirms reaction completion. LC-MS should show the target mass

    
     corresponding to the dehydrated pyrazole.
    
  • Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous

    
     (20 mL). Extract with ethyl acetate (3 × 20 mL), dry over anhydrous 
    
    
    
    , and purify via flash chromatography.
Protocol B: Regioselective Synthesis of 4-Azaindoles via Fischer Indole Cyclization

Standard 3-hydrazinylpyridines typically yield a difficult-to-separate mixture of 4-azaindoles and 6-azaindoles during Fischer Indole synthesis because cyclization can occur at either the C4 or C2 position. Because the C2 position in this intermediate is blocked by a methyl group, the [3,3]-sigmatropic rearrangement is forced entirely to the C4 position, yielding 100% pure 4-azaindole derivatives.

Scientific Causality: Polyphosphoric acid (PPA), the traditional Fischer Indole catalyst, requires extreme heat (>180 °C) which frequently degrades electron-rich methoxy-pyridines into intractable tars. Therefore, anhydrous Zinc Chloride (


) coupled with Microwave (MW) irradiation is utilized. 

acts as a softer Lewis acid, coordinating the hydrazone nitrogen to facilitate the [3,3]-rearrangement at a lower thermal threshold, preserving the methoxy group.

Step-by-Step Methodology:

  • Hydrazone Formation: Condense the hydrazine (10.0 mmol) with a target ketone (10.5 mmol) in ethanol with a catalytic amount of p-toluenesulfonic acid (pTSA) at room temperature for 2 hours. Isolate the hydrazone intermediate via filtration.

  • Cyclization: In a microwave-safe vial, combine the isolated hydrazone (5.0 mmol) with anhydrous

    
     (15.0 mmol, 3.0 eq) in 5 mL of anhydrous sulfolane.
    
  • Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 15 minutes.

  • In-Process Control (Self-Validation): An aliquot quenched in water and extracted with EtOAc should reveal the loss of the hydrazone mass and the appearance of the

    
     azaindole mass via LC-MS.
    
  • Workup: Quench the reaction mixture into ice-cold 1M NaOH (to dissolve zinc salts) and extract extensively with EtOAc. Wash the organic layer with brine, dry, and concentrate to yield the regiochemically pure 4-azaindole scaffold.

Analytical & Quality Control (QC) Standards

To ensure the integrity of the this compound intermediate before deploying it in the above protocols, the following QC parameters must be validated:

  • HPLC Purity: Must be

    
    . Use a C18 reverse-phase column. Critical Note: Avoid highly acidic mobile phases (e.g., >0.1% TFA) as the hydrazine moiety can undergo on-column degradation. A gradient of Water/Acetonitrile buffered with 10 mM Ammonium Acetate (pH 6.8) is highly recommended.
    
  • LC-MS Verification: Electrospray ionization in positive mode (ESI+) should display a dominant

    
     peak at m/z 154.1.
    
  • 1H-NMR (DMSO-d6): The spectrum must clearly show the methoxy singlet (~3.80 ppm, 3H), the C2-methyl singlet (~2.30 ppm, 3H), and the two distinct aromatic protons of the pyridine ring (C4-H and C5-H) exhibiting ortho-coupling (

    
     Hz). The hydrazine protons typically appear as broad singlets exchangeable with 
    
    
    
    .

References

  • Gamal El-Din, M.M., et al. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6489. Retrieved from:[Link][3]

  • Unsworth, A., et al. (2018). Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer. Cancer Research, 78(11), 3043-3053. Retrieved from:[Link][6]

  • Saitoh, A., et al. (2015). Design and Synthesis of Pyrazolomorphinan Derivatives as Novel Delta Opioid Receptor Agonists. Journal of Medicinal Chemistry, 58(24). Retrieved from:[Link][2]

Sources

protocol for diazotization and reduction to form 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS 1197371-84-8), a critical heterocyclic building block often used in the development of kinase inhibitors and other bioactive small molecules.

Part 1: Scientific Rationale & Strategy

The Synthetic Challenge Synthesizing hydrazines at the C3 position of a pyridine ring presents a specific regiochemical challenge. Unlike the C2 or C4 positions, which are activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen, the C3 position is electronically neutral (similar to benzene). Therefore, direct displacement of a C3-halogen with hydrazine hydrate is often sluggish or requires forcing conditions that degrade the molecule.

The Solution: Diazotization-Reduction To bypass the limitations of


, this protocol utilizes an electrophilic aromatic substitution approach via a diazonium intermediate.
  • Precursor: 3-Amino-6-methoxy-2-methylpyridine .

  • Transformation: The amino group is converted to a diazonium salt (

    
    ) using nitrous acid.[1]
    
  • Reduction: The diazonium species is reduced in situ using Tin(II) Chloride (

    
    ) to yield the hydrazine.
    

Why Tin(II) Chloride? While sodium sulfite (


) is a common reducing agent for diazonium salts (Emil Fischer reduction), it requires careful pH control to form the intermediate diazosulfonate. For 3-aminopyridines, which can be prone to side reactions, Stannous Chloride (

) in concentrated HCl
is preferred. It operates under the same highly acidic conditions required to stabilize the diazonium salt, allowing for a seamless "one-pot" transformation without isolating the unstable intermediate.

Part 2: Reaction Mechanism & Workflow

The following diagram illustrates the chemical pathway and the critical process control points.

G Start 3-Amino-6-methoxy- 2-methylpyridine HNO2 NaNO2 / HCl (Nitrosation) Start->HNO2 < 5°C Diazonium Diazonium Salt (Unstable Intermediate) HNO2->Diazonium Electrophilic Attack SnCl2 SnCl2 Reduction (-4e-) Diazonium->SnCl2 Rapid Addition Complex Tin-Hydrazine Complex SnCl2->Complex N-N Bond Formation Workup Base Neutralization (NaOH) Complex->Workup De-complexation Product 3-Hydrazinyl-6-methoxy- 2-methylpyridine Workup->Product Isolation

Caption: Sequential pathway from amine precursor to hydrazine product via SnCl2 reduction.

Part 3: Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
3-Amino-6-methoxy-2-methylpyridine 138.171.0Starting Material
Sodium Nitrite (

)
69.001.1Diazotizing Agent
Tin(II) Chloride Dihydrate (

)
225.632.5Reducing Agent
Hydrochloric Acid (Conc.[6] 12M) 36.46SolventReaction Medium
Sodium Hydroxide (4M) 40.00N/ANeutralization
Step-by-Step Procedure

Step A: Diazotization (The "Cold" Step) CRITICAL: Temperature control is vital. Pyridyl diazonium salts are thermally unstable and can decompose to phenols or tars if the temperature rises above 5°C.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and an addition funnel. Place the flask in an ice/salt bath to maintain an internal temperature of -5°C to 0°C .

  • Solubilization: Add 3-Amino-6-methoxy-2-methylpyridine (10 mmol, 1.38 g) to the flask. Slowly add Concentrated HCl (10 mL). Note: The amine may initially precipitate as the hydrochloride salt; vigorous stirring is required to create a uniform suspension.

  • Nitrosation: Dissolve Sodium Nitrite (11 mmol, 0.76 g) in a minimum volume of water (approx. 2-3 mL). Add this solution dropwise to the amine/HCl mixture over 15–20 minutes.

    • Checkpoint: Maintain temperature < 0°C. The mixture should become a clear or slightly yellow solution as the diazonium salt forms.

    • Stirring: Stir at 0°C for an additional 30 minutes to ensure complete conversion.

Step B: Reduction (The "Tin" Step)

  • Preparation of Reductant: In a separate beaker, dissolve Tin(II) Chloride Dihydrate (25 mmol, 5.64 g) in Concentrated HCl (5 mL). Cool this solution to 0°C.

  • Addition: Add the cold

    
     solution dropwise to the diazonium mixture.
    
    • Observation: A white or creamy precipitate (the hydrazine-tin double salt) typically forms immediately.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25°C) over 2 hours.

Step C: Isolation & Purification

  • Neutralization: Cool the reaction mixture back to 0°C. Slowly add 4M NaOH solution dropwise.

    • Caution: This is highly exothermic. Monitor pH.

    • Target: Adjust pH to ~10-12. The tin salts will initially precipitate as hydroxides and then redissolve as stannates at high pH, freeing the organic hydrazine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) or Dichloromethane .

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (

    
    ) , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude hydrazine.

  • Storage: The free base hydrazine is sensitive to oxidation. Store under nitrogen at -20°C, or immediately convert to the hydrochloride salt (using HCl in dioxane) for long-term stability.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Diazonium decomposition before reduction.Ensure T < 0°C during NaNO2 addition. Do not delay SnCl2 addition.
Oily/Tar Product Incomplete reduction or oxidation of product.Use fresh SnCl2. Perform workup under inert atmosphere (N2/Ar).
Residual Tin Incomplete extraction from tin salts.Ensure pH > 10 during workup to form soluble stannates (

).
Violent Bubbling Too rapid addition of NaNO2.Slow down addition to manage

evolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54353844, this compound. Retrieved from [Link]

  • Org. Synth. (1955). Reduction of Diazonium Salts to Hydrazines: General Methods. Organic Syntheses, Coll.[3] Vol. 3, p.495. (Classic reference for SnCl2 reduction methodology). Retrieved from [Link]

Sources

synthesis of hydrazones from 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Bioactive Hydrazones from 3-Hydrazinyl-6-methoxy-2-methylpyridine

Introduction & Strategic Significance

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. The specific building block This compound (CAS: 206552-64-1) represents a privileged structure. The electron-donating methoxy group at the C6 position and the methyl group at C2 modulate the basicity of the pyridine nitrogen, influencing both the pharmacokinetic profile (solubility, metabolic stability) and the binding affinity of derived ligands.

Hydrazones derived from this scaffold are not merely intermediates; they are potent pharmacophores. They function as:

  • Kinase Inhibitors: The pyridine-hydrazone motif mimics the ATP-binding hinge region in various kinases.

  • Metalloenzyme Inhibitors: The

    
     nitrogen of the hydrazone and the pyridine nitrogen can form bidentate chelation zones for zinc or iron metalloproteins (e.g., Carbonic Anhydrases, HDACs).
    
  • Dynamic Linkers: In bioconjugation, hydrazones serve as pH-sensitive linkers for antibody-drug conjugates (ADCs).

This guide provides a validated, high-fidelity workflow for synthesizing these hydrazones, prioritizing yield, purity, and operational simplicity.

Mechanistic Insight

The formation of the hydrazone is a nucleophilic addition-elimination reaction. The terminal nitrogen (


) of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde/ketone.

Key Mechanistic Considerations:

  • Nucleophilicity: The 6-methoxy group increases electron density on the pyridine ring via resonance, making the hydrazine

    
     more nucleophilic than in unsubstituted pyridyl hydrazines. This typically accelerates the reaction.
    
  • Acid Catalysis: While the hydrazine is nucleophilic, activating the carbonyl oxygen with a mild acid (Acetic Acid or HCl) significantly lowers the activation energy, especially for sterically hindered or electron-rich ketones.

  • Equilibrium Control: Water is a byproduct. In reversible reactions, removing water (Dean-Stark or molecular sieves) drives the equilibrium toward the product (Le Chatelier's principle).

ReactionMechanism Reactants Reactants (Hydrazine + Aldehyde) Protonation Carbonyl Activation (Acid Catalyst) Reactants->Protonation H+ Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack R-NH-NH₂ Dehydration Dehydration (-H₂O) Attack->Dehydration Proton Transfer Product Hydrazone Product (E/Z Isomers) Dehydration->Product Elimination

Figure 1: Step-wise mechanism of acid-catalyzed hydrazone formation.

Experimental Protocols

Two methodologies are presented: Method A for standard library generation (high purity focus) and Method B for rapid screening (speed focus).

Method A: Classical Acid-Catalyzed Condensation (Standard)

Best for: Gram-scale synthesis, crystalline products, and thermally stable aldehydes.

Reagents:

  • This compound (1.0 equiv)

  • Aldehyde/Ketone (1.0 - 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute EtOH.

  • Activation: Add 1.0 mmol of the corresponding aldehyde. Stir for 5 minutes at room temperature.

  • Catalysis: Add 2-3 drops of glacial AcOH.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). The hydrazine starting material (polar) should disappear, and a less polar product spot should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • Precipitation: In most cases, the hydrazone precipitates as a solid.

    • Filtration: Filter the solid under vacuum. Wash the cake with cold EtOH (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove unreacted aldehyde.

  • Purification: If no precipitate forms, evaporate solvent in vacuo and recrystallize from EtOH/Water or purify via flash column chromatography.

Method B: Microwave-Assisted Synthesis (Green/Rapid)

Best for: High-throughput screening (HTS), electron-deficient aldehydes, or difficult substrates.

Reagents:

  • This compound (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Solvent: Ethanol (minimal volume, 1-2 mL) or Solvent-free (neat)

Protocol:

  • Preparation: In a microwave-safe vial (e.g., 10 mL crimp-top), mix 0.5 mmol of hydrazine and 0.5 mmol of aldehyde.

  • Solvent (Optional): Add 1 mL of EtOH to ensure homogenization. If reacting neat, grind reactants together in a mortar before transferring to the vial.

  • Irradiation: Seal the vial. Irradiate at 80–100°C (Power: 150W, Max Pressure: 200 psi) for 10–20 minutes.

  • Isolation: Cool the vial with compressed air. Add 2 mL of cold EtOH, sonicate to dislodge the solid, and filter as in Method A.

Characterization & Validation

Trustworthiness relies on rigorous characterization. Below are the expected spectral signatures for the product.

Data Summary Table: Expected Spectral Shifts

FeatureTechniqueExpected Signal / ValueNotes
Imine Proton (-N=CH-) ¹H NMR

8.0 – 8.6 ppm (s, 1H)
Diagnostic singlet. Shifts downfield if Ar is electron-withdrawing.
Amine Proton (-NH-) ¹H NMR

10.0 – 12.0 ppm (s, 1H)
Broad singlet,

exchangeable.[1]
Methoxy Group (-OCH₃) ¹H NMR

3.8 – 3.9 ppm (s, 3H)
Characteristic sharp singlet; confirms scaffold integrity.
Methyl Group (-CH₃) ¹H NMR

2.3 – 2.5 ppm (s, 3H)
Attached to the pyridine ring (C2).
C=N Stretch FT-IR1590 – 1620 cm⁻¹Strong intensity band.
N-H Stretch FT-IR3200 – 3400 cm⁻¹Broad band.

Troubleshooting Guide:

  • Problem: No precipitate forms after cooling.

    • Solution: The product may be soluble in EtOH.[2] Concentrate the solution to 25% volume and add cold water dropwise until turbidity appears. Refrigerate overnight.

  • Problem: Product is an oil/gum.

    • Solution: Triturate (grind) the oil with Hexane or Diethyl Ether to induce crystallization. If this fails, the compound requires column chromatography.

  • Problem: Low Yield.

    • Solution: The condensation is an equilibrium. Add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water and drive the reaction to completion.

Workflow Visualization

Workflow Start Start: this compound Choice Select Method Start->Choice MethodA Method A: Reflux (EtOH/AcOH) 2-4 Hours Choice->MethodA Standard MethodB Method B: Microwave 10-20 Mins Choice->MethodB High Throughput Monitor TLC Monitoring (Hex:EtOAc 7:3) MethodA->Monitor MethodB->Monitor Workup Cool & Filter Precipitate Monitor->Workup Complete Purify Recrystallization or Column Workup->Purify Low Purity Analyze Validation (NMR, IR, MS) Workup->Analyze High Purity Purify->Analyze

Figure 2: Decision tree and workflow for the synthesis and purification of hydrazone derivatives.

References

  • General Hydrazone Synthesis

    • Organic Chemistry Portal. "Synthesis of Hydrazones."[1][2][3][4][5][6][7][8][9] A comprehensive database of catalytic methods and conditions for hydrazone formation.

  • Microwave-Assisted Protocols

    • Mahammed, H. "Green Synthesis of New Hydrazone Derivatives." MINAR International Journal of Applied Sciences and Technology, 2022.
  • Bioactivity of Pyridyl Hydrazones

    • MDPI Molecules. "Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization...". Discusses the antitumor activity and synthesis of pyridine-based hydrazones.[1][10]

  • Structural Validation (NMR/IR)

    • ResearchGate. "Synthesis and Biological Evaluation of Hydrazone Derivatives." Provides detailed spectral data (IR, NMR)

Sources

Application Note: Solvent Selection for Reactions Involving 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile[1][2]

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a specialized heterocyclic building block.[1] Unlike its more common isomer, 2-hydrazinopyridine, which readily forms [1,2,4]triazolo[4,3-a]pyridines via ring nitrogen participation, the 3-hydrazinyl isomer behaves as a functionalized aryl hydrazine .[2][1]

This distinction dictates solvent selection. The molecule’s reactivity is dominated by the nucleophilic hydrazine group (


) at the 3-position, while the 2-methyl group blocks one ortho-site, directing cyclizations (e.g., Fischer indole types) exclusively to the 4-position.[2][1]
Chemical Profile[1][4][5][6][7][8][9][10][11][12][13]
  • Nucleophilicity: High (Alpha-effect from adjacent nitrogens).[2]

  • Basicity: Moderate (Pyridine N + Hydrazine).[2]

  • Redox Potential: Susceptible to oxidative degradation in air/solution.[2]

  • Solubility Profile:

    • High: DMSO, DMF, Methanol, Ethanol, DMAc.[1]

    • Moderate: THF, Dichloromethane (DCM).[1]

    • Low: Hexanes, Heptane, Water (neutral pH).[1]

Solvent Selection Decision Matrix

The choice of solvent is strictly governed by the intended transformation.[2] The hydrazine moiety is incompatible with ketones (scavenging) and esters (slow hydrazinolysis).

SolventSelection Start Intended Reaction Condensation Hydrazone Formation (Aldehydes/Ketones) Start->Condensation Cyclization Heterocycle Synthesis (Pyrazoles/Azaindoles) Start->Cyclization Workup Workup & Purification Start->Workup Storage Storage/Handling Start->Storage EtOH Ethanol / Methanol (Preferred) Condensation->EtOH Protic promotion AcOH Acetic Acid (Fischer Cyclization) Cyclization->AcOH Acid Catalysis Toluene Toluene (Dean-Stark Reflux) Cyclization->Toluene Water Removal DCM DCM / Ether (Extraction Only) Workup->DCM Forbidden FORBIDDEN: Acetone (Reacts) Ethyl Acetate (Slow React) Workup->Forbidden Avoid prolonged contact DMSO DMSO (Frozen Storage) Storage->DMSO

Figure 1: Decision tree for solvent selection based on reaction type and chemical compatibility.

Critical Solvent Interactions (The "Forbidden" List)

Before designing a protocol, researchers must exclude solvents that react with the hydrazine moiety.

Solvent ClassRepresentativeStatusMechanistic Risk
Ketones Acetone, MEKPROHIBITED Rapid formation of hydrazones.[2] Acetone will scavenge the starting material to form the isopropylidenehydrazinyl derivative [1].[2]
Esters Ethyl Acetate, Isopropyl AcetateRESTRICTED Slow nucleophilic attack on the carbonyl carbon forms the hydrazide (acetylhydrazinyl derivative) and releases alcohol, especially at elevated temperatures or prolonged storage [2].[1]
Chlorinated DCM, ChloroformCAUTION Generally safe for short durations.[1] However, trace HCl in chloroform can protonate the hydrazine, altering reactivity.
Ethers THF, 1,4-DioxaneSAFE Excellent for reactions requiring non-protic polar environments (e.g., acylation).[1]

Application Protocols

Protocol A: Hydrazone Formation (Condensation)

Use Case: Derivatization or intermediate synthesis for azaindoles.[2]

Rationale: Alcohols (MeOH, EtOH) are ideal because they solubilize the polar hydrazine and facilitate proton transfer during the addition-elimination mechanism.[2]

  • Dissolution: Dissolve 1.0 eq of This compound in absolute Ethanol (10 mL/mmol).

  • Addition: Add 1.0–1.1 eq of the target aldehyde or ketone.[2]

  • Catalysis: Add catalytic Acetic Acid (0.1 eq) or HCl (1-2 drops) to activate the carbonyl.[2]

    • Note: The 6-methoxy group increases electron density on the pyridine, making the hydrazine highly nucleophilic; harsh acid catalysis is rarely needed.[1]

  • Reaction: Stir at Room Temperature (RT) for aldehydes (1–4 h). Reflux (78 °C) for sterically hindered ketones.[2]

  • Isolation: Cool to 0 °C. The hydrazone product often precipitates.[2] Filter and wash with cold ethanol.[2]

Protocol B: Fischer-Type Cyclization to 4-Azaindoles

Use Case: Synthesizing pyrrolo[3,2-b]pyridines.[2][1]

Rationale: The 2-methyl group blocks cyclization at the C2 position.[2] Therefore, Fischer cyclization is forced to occur at C4, yielding the 4-azaindole framework.[1] This requires high temperatures and strong acid.[2][3]

  • Solvent System: Glacial Acetic Acid (AcOH) or Toluene with p-Toluenesulfonic acid (pTsOH).[2]

  • Procedure:

    • Dissolve the pre-formed hydrazone (from Protocol A) in AcOH.

    • Heat to reflux (118 °C) for 2–12 hours.

    • Alternative: Use Toluene with 1.5 eq pTsOH under Dean-Stark conditions to remove water and drive the equilibrium.[2]

  • Mechanism Check: The [3,3]-sigmatropic rearrangement forms the C3-C4 bond.[2] Subsequent ammonia loss aromatizes the system.[2]

  • Workup: Evaporate AcOH. Neutralize with saturated NaHCO₃. Extract with DCM (avoid EtOAc if possible to prevent side reactions with unreacted hydrazine).[2]

Protocol C: Pyrazole Synthesis (with 1,3-Diketones)

Use Case: Creating pyrazol-1-yl pyridine ligands.

  • Reagents: 1.0 eq Hydrazine substrate + 1.1 eq Acetylacetone (or derivative).

  • Solvent: Ethanol (reflux).[2]

  • Execution: Mix reagents in Ethanol. Reflux for 3 hours. The reaction proceeds via hydrazone formation followed by intramolecular cyclization.[2]

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.[2]

Handling & Storage Specifications

The hydrazine group is reducing and prone to air oxidation, turning samples dark brown/black over time.

  • Storage Form: Store as the Hydrochloride Salt if possible (significantly more stable).

  • Solid State: Store at -20 °C under Argon/Nitrogen.

  • Solution State:

    • Short term: DMSO or DMF.[2]

    • Avoid: Storing in DMSO at RT for weeks (mild oxidation risk).

    • Strictly Avoid: Storing in Acetone or Ethyl Acetate.[2]

References

  • Solvent Selection Guide. Royal Society of Chemistry. Green Chemistry, 2016. Link

  • Reactivity of Hydrazines with Esters. ChemSpider Synthetic Pages, 2001. (Demonstrates hydrazinolysis of ethyl acetate). Link

  • Fischer Indole Synthesis Mechanism. Organic Chemistry Portal. (Details the acid-catalyzed cyclization applicable to pyridyl hydrazines). Link

  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines. RSC Advances, 2014. (Contrasts 2-hydrazino reactivity vs 3-hydrazino). Link

  • 3-Hydrazinylpyridine Properties. PubChem Compound Summary. (Physical properties and safety data). Link

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Synthetic Challenges

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS 1197371-84-8) is a highly privileged scaffold in medicinal chemistry. It serves as a critical nucleophilic building block for the assembly of complex pyrazole derivatives, which are frequently investigated as Calcium Release-Activated Calcium (CRAC) channel modulators and targeted kinase inhibitors 1. As a commercial API intermediate 2, scaling up its synthesis from 3-amino-6-methoxy-2-methylpyridine presents distinct chemical engineering challenges.

The primary synthetic route involves the diazotization of the aminopyridine followed by reduction. However, the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups significantly enrich the pyridine ring's electron density. While this facilitates initial electrophilic processes, it also renders the diazonium intermediate highly prone to premature dediazoniation or side-reactions if thermal and pH controls are not rigorously maintained 3. Furthermore, the classic reduction utilizing stannous chloride (SnCl₂) introduces downstream workup complications due to the formation of intractable tin emulsions 4. This application note details a robust, self-validating 1-kilogram scale-up protocol designed to circumvent these bottlenecks.

Mechanistic Rationale for Process Design

  • Why SnCl₂ over Sodium Sulfite? While sodium sulfite is often viewed as a "greener" reducing agent, it frequently stalls at the diazosulfonate intermediate when applied to highly electron-rich pyridines. Forcing the reaction requires harsh acidic hydrolysis that risks cleaving the methoxy ether. SnCl₂ provides a rapid, irreversible, and quantitative reduction directly to the hydrazine tin-complex.

  • The "Stannate Shift" Workup (Causality in Action) The most common point of failure in scaling tin-based reductions is the workup. Neutralizing the acidic reaction mixture precipitates Sn(OH)₂, a gelatinous solid that traps the product and destroys phase separation. By aggressively pushing the pH above 12 using 50% NaOH, the amphoteric tin hydroxide is converted into the highly water-soluble sodium hexahydroxostannate complex,

    
    . This deliberate phase-shift allows the free hydrazine base to be cleanly extracted into 2-Methyltetrahydrofuran (2-MeTHF).
    

Process Visualization

G A 3-Amino-6-methoxy- 2-methylpyridine (CAS: 52090-56-9) B Diazotization (NaNO2, HCl, -5 to 0 °C) A->B C Diazonium Salt Intermediate B->C D Reduction (SnCl2·2H2O, <10 °C) C->D E Tin Complex Intermediate D->E F Basification & Extraction (NaOH to pH >12, 2-MeTHF) E->F G 3-Hydrazinyl-6-methoxy- 2-methylpyridine (CAS: 1197371-84-8) F->G

Synthetic workflow for the scale-up of this compound.

Quantitative Process Parameters

MaterialMW ( g/mol )EquivalentsAmount (per 1.0 kg SM)RoleCritical Parameter
3-Amino-6-methoxy-2-methylpyridine 138.171.001.00 kgStarting MaterialPurity >98%
Hydrochloric Acid (37%) 36.4610.0~7.1 LSolvent / ReactantConcentration
Sodium Nitrite (NaNO₂) 69.001.050.52 kgDiazotizing AgentAddition rate
Stannous Chloride (SnCl₂·2H₂O) 225.632.504.08 kgReducing AgentExotherm control
Sulfamic Acid 97.090.050.035 kgNitrite QuenchAdded post-diazotization
Sodium Hydroxide (50% w/w) 40.00~25.0~14.5 LBasificationTarget pH > 12
2-Methyltetrahydrofuran (2-MeTHF) 86.13N/A15.0 LExtraction SolventPeroxide-free

Self-Validating Scale-Up Protocol (1.0 kg Scale)

Phase 1: Diazotization
  • Preparation : Charge a 20 L jacketed glass reactor with 37% HCl (7.1 L). Cool the system to -5 °C.

  • Amine Addition : Slowly charge 3-amino-6-methoxy-2-methylpyridine (1.00 kg, 7.24 mol) in portions.

    • Causality: The amine must be fully protonated in a large excess of strong acid to prevent off-target electrophilic aromatic nitrosation on the electron-rich pyridine ring.

  • Nitrosation : Feed a pre-chilled solution of NaNO₂ (0.52 kg in 1.5 L DI water) via a dosing pump over 2 hours, maintaining the internal temperature strictly between -5 °C and 0 °C.

  • Self-Validation (IPC 1) : 15 minutes post-addition, spot the reaction mixture on starch-iodide paper. An immediate blue/black color confirms the presence of excess active nitrous acid. If negative, add an additional 0.05 eq of NaNO₂.

  • Quench : Add sulfamic acid (35 g) in small portions until gas evolution ceases.

    • Causality: Unreacted nitrite will oxidize the Sn(II) reducing agent to Sn(IV), stalling the subsequent reduction. The cessation of nitrogen gas (

      
      ) upon sulfamic acid addition is a self-validating indicator of a safe, quenched reaction matrix.
      
Phase 2: Reduction
  • Reducing Agent Addition : Dissolve SnCl₂·2H₂O (4.08 kg, 18.1 mol) in 37% HCl (4.0 L). Add this solution dropwise to the diazonium mixture over 3 hours.

  • Thermal Control : Maintain temperature < 10 °C.

    • Causality: The reduction is highly exothermic. A sudden temperature spike indicates uncontrolled nitrogen evolution, meaning the diazonium salt is degrading rather than reducing.

  • Maturation : Allow the reactor to warm to 20 °C and stir for 4 hours. A thick precipitate (the tin-hydrazine complex) will form.

Phase 3: The "Stannate Shift" & Extraction
  • Basification : Cool the reactor to 0 °C. Slowly dose 50% w/w NaOH (~14.5 L) while maintaining the internal temperature < 25 °C.

  • Self-Validation (IPC 2) : Monitor the physical state and pH. The mixture will first become a thick, un-stirrable white paste around pH 5-9. Continue adding NaOH until the paste abruptly dissolves into a clear, biphasic liquid system at pH > 12. This visual transition confirms the successful formation of soluble

    
    .
    
  • Extraction : Charge 2-MeTHF (10 L). Stir vigorously for 15 minutes, settle for 30 minutes, and separate the phases. Extract the aqueous layer once more with 2-MeTHF (5 L).

  • Washing : Wash the combined organic layers with brine (3 L) to remove residual alkalinity.

Phase 4: Isolation
  • Concentration : Concentrate the 2-MeTHF solution under reduced pressure (40 °C, 150 mbar) to approximately 3 L.

  • Crystallization : Add heptane (6 L) slowly over 1 hour to precipitate the free base of this compound.

  • Filtration : Filter the slurry, wash the cake with cold heptane (2 L), and dry under vacuum at 40 °C to afford the product as a pale yellow solid. (Expected Yield: 75-82%, >98% HPLC purity).

References

  • Source: Googleapis.com (European Patent Office)
  • 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 Source: Benchchem URL
  • 2-Amino-6-methoxy-3-nitropyridine | 73896-36-3 Source: Benchchem URL
  • 120256-22-6 | 3-Hydrazinyl-4-methoxypyridine dihydrochloride (Related API Intermediates)

Sources

microwave-assisted synthesis using 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Cyclocondensation of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Executive Summary

This application note details a robust, high-throughput protocol for the microwave-assisted synthesis of 1-(6-methoxy-2-methylpyridin-3-yl)-1H-pyrazoles . The core starting material, This compound , is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for GPR40 agonists (e.g., Fasiglifam analogs) and kinase inhibitors.

Traditional thermal condensation of heteroaryl hydrazines with 1,3-dicarbonyls often suffers from long reaction times (12–24 hours), variable yields due to hydrazine degradation, and difficult regioselectivity profiles. By utilizing controlled microwave irradiation, this protocol reduces reaction times to under 20 minutes, improves yields by >25%, and enhances purity profiles, streamlining the "Make-Test-Analyze" cycle in drug discovery.

Scientific Rationale & Mechanism

The Challenge: Heteroaryl Hydrazine Instability

This compound possesses a nucleophilic hydrazine moiety attached to an electron-rich pyridine ring (due to the 6-methoxy donor). Under prolonged thermal heating (refluxing ethanol/acetic acid), this hydrazine is prone to:

  • Oxidative degradation: Forming the diazonium or azo species.

  • Disproportionation: Reverting to the amine.

  • Side-reactions: Formation of uncyclized hydrazones rather than the desired pyrazoles.

The Microwave Solution

Microwave irradiation provides direct dielectric heating of the solvent (typically polar solvents like Ethanol or Acetic Acid), causing rapid internal temperature spikes. This "superheating" effect accelerates the rate-determining step—the dehydration of the hemiaminal intermediate—bypassing the slow thermal ramp where degradation occurs.

Reaction Pathway

The synthesis follows a Knorr Pyrazole Synthesis mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon of the 1,3-diketone.

  • Hydrazone Formation: Loss of water yields a hydrazone intermediate.

  • Cyclization: Intramolecular attack of the secondary nitrogen on the second carbonyl.

  • Aromatization: Final dehydration drives the equilibrium to the stable pyrazole.

ReactionPathway Hydrazine 3-Hydrazinyl-6-methoxy- 2-methylpyridine Intermediate Hemiaminal / Hydrazone Intermediate Hydrazine->Intermediate Nucleophilic Attack Diketone 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Diketone->Intermediate Transition Microwave Activation (Dehydration) Intermediate->Transition Cyclization Product 1-(Pyridin-3-yl) Pyrazole Product Transition->Product - 2 H2O (Rapid Aromatization)

Figure 1: Mechanistic pathway for the microwave-assisted Knorr synthesis.

Experimental Protocol

Caution: Hydrazines are potential sensitizers and carcinogens. Perform all manipulations in a fume hood. Microwave vessels typically operate under pressure; ensure vials are rated for the target temperature.

Materials
  • Limiting Reagent: this compound (1.0 equiv).

  • Electrophile: Acetylacetone (for dimethyl pyrazole) or Ethyl acetoacetate (for pyrazolone/methyl-hydroxy pyrazole) (1.1 equiv).

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial) for difficult substrates.

  • Catalyst: Conc. HCl (cat. 1-2 drops) or AcOH (if used as co-solvent).

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave-transparent process vial (borosilicate glass), dissolve This compound (153 mg, 1.0 mmol) in Ethanol (3.0 mL).

    • Add Acetylacetone (113 µL, 1.1 mmol).

    • Optional: Add 1 drop of glacial acetic acid to catalyze the initial imine formation.

    • Seal the vial with a PTFE-lined crimp cap or snap cap.

  • Irradiation (Microwave Setup):

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 120 °C.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Dynamic (Max 150 W).

    • Hold Time: 10 minutes.

    • Note: Use "High Absorption" setting if available due to the polarity of ethanol/hydrazine.

  • Workup & Isolation:

    • Cool the vial to room temperature using the reactor's compressed air jet (approx. 2 mins).

    • Precipitation: Pour the reaction mixture into ice-cold water (15 mL). Stir vigorously for 5 minutes.

    • Filtration: Collect the precipitate via vacuum filtration.[1] Wash with cold water (2 x 5 mL) and hexanes (1 x 5 mL) to remove unreacted diketone.

    • Drying: Dry the solid in a vacuum oven at 45 °C for 2 hours.

  • Purification (If necessary):

    • If no precipitate forms (oily product), extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate.

    • Flash Chromatography: Silica gel, Gradient 0–40% EtOAc in Hexanes.

Workflow Visualization

Workflow Start Weigh Reagents (Hydrazine + Diketone) Mix Dissolve in EtOH Add Acid Cat. Start->Mix Seal Seal MW Vial (PTFE Septum) Mix->Seal MW MW Irradiation 120°C, 10 min Seal->MW Cool Cool to RT (Air Jet) MW->Cool Workup Pour into Ice Water Precipitate Product Cool->Workup Filter Vacuum Filtration & Wash Workup->Filter Analyze Analysis (NMR, LC-MS) Filter->Analyze

Figure 2: Operational workflow for the microwave synthesis protocol.

Comparative Data: Thermal vs. Microwave

The following data summarizes the efficiency gains observed when switching from conventional reflux to microwave synthesis for this specific scaffold.

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Reaction Temperature 78 °C (Ethanol Reflux)120 °C (Pressurized)+42 °C
Reaction Time 12 – 16 Hours10 Minutes72x Faster
Isolated Yield 55 – 65%88 – 92%+30% Yield
Purity (LC-MS) 85% (Requires Column)>95% (Clean Precipitate)Eliminated Purification Step
Solvent Usage 20 mL / mmol3 mL / mmol85% Reduction (Green Chemistry)

Data Note: Yield improvements are attributed to the suppression of hydrazine oxidation side-reactions due to the significantly shorter exposure to heat and atmosphere.

Troubleshooting & Optimization

  • Regioselectivity Issues: When reacting with unsymmetrical 1,3-diketones (e.g., benzoylacetone), two isomers are possible.

    • Insight: The microwave method typically favors the kinetic product. To shift selectivity, alter the solvent acidity. Using Glacial Acetic Acid as the solvent (MW 140 °C, 5 min) often drives the reaction toward the thermodynamically stable isomer.

  • No Precipitation: If the product oils out upon water addition, the lipophilicity of the 6-methoxy-2-methylpyridine core may be high.

    • Fix: Use a 1:1 Ethanol/Water mixture during the microwave heating step itself. The product often crystallizes directly upon cooling the reaction vessel.

References

  • Microwave-Assisted Synthesis of N-Heterocycles

    • Schirok, H. (2006).[2][3] "Microwave-Assisted Flexible Synthesis of 7-Azaindoles." The Journal of Organic Chemistry, 71(15), 5538–5545.[2]

  • General Pyrazole Synthesis via Microwave

    • Lellek, V., et al. (2018). "One-Pot Synthesis of Pyrazoles from Hydrazines." Synlett, 29, 1071-1075.[4]

  • Hydrazine Precursor Properties

    • PrepChem. (n.d.). "Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)
  • Application in GPR40 Agonists

    • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 1(6), 290–294. (Contextualizing the pyridine-hydrazine scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the synthesis of 3-Hydrazinyl-6-methoxy-2-methylpyridine [1]. This guide is designed for research scientists and process chemists encountering yield bottlenecks, impurity profiles, or scalability issues during the synthesis of this critical heterocyclic building block.

Below, you will find mechanistic troubleshooting guides, quantitative optimization matrices, and a self-validating protocol engineered to maximize your isolated yield.

Synthesis Workflow & Logical Architecture

The most robust and scalable method for synthesizing 3-hydrazinylpyridines avoids direct nucleophilic aromatic substitution (SNAr) and instead utilizes the diazotization of the corresponding amine, 6-methoxy-2-methylpyridin-3-amine [2], followed by a rapid two-electron reduction.

SynthesisWorkflow A 1. Starting Material 6-Methoxy-2-methylpyridin-3-amine B 2. Diazotization NaNO2, conc. HCl, -5°C to 0°C A->B Dissolution C 3. Diazonium Intermediate (Highly Unstable) B->C Nitrous Acid D 4. Reduction SnCl2·2H2O in HCl, < 5°C C->D Dropwise Addition E 5. Workup & Free-Basing NaOH (pH 12), Extraction D->E Tin Complex F 6. Target Product This compound E->F Organic Extraction

Workflow for the synthesis of this compound via diazotization.

Route Selection & Mechanistic Troubleshooting (FAQs)

Q: Why does direct nucleophilic aromatic substitution (SNAr) with hydrazine hydrate result in poor yields (<10%)? A: The 3-position of the pyridine ring is inherently electron-rich compared to the 2- and 4-positions, making it highly resistant to SNAr. Unlike 2-halopyridines, a 3-halo-6-methoxy-2-methylpyridine precursor lacks the necessary resonance stabilization to form the intermediate Meisenheimer complex. Therefore, the classical diazotization of the 3-amine is the authoritative, high-yielding route[3].

Q: Why is my diazonium salt decomposing before the reduction step? A: The diazonium salt of 6-methoxy-2-methylpyridin-3-amine is highly electrophilic. The electron-donating methoxy group destabilizes the diazonium ion, making it prone to rapid hydrolysis (N₂ extrusion) to form the corresponding phenol (6-methoxy-2-methylpyridin-3-ol)[3]. Causality: Thermal energy easily overcomes the activation barrier for N₂ leaving. Solution: Maintain the internal temperature strictly between -5 °C and 0 °C using a cryo-cooler, and ensure the reduction step is performed immediately after diazotization.

Q: What is the optimal reducing agent, and why is SnCl₂ preferred over sodium sulfite? A: While sodium sulfite/bisulfite is a milder reducing agent often used for standard phenylhydrazines, pyridyl diazonium salts frequently undergo incomplete reduction or form stable diazosulfonates that are difficult to hydrolyze. Stannous chloride (SnCl₂) in concentrated HCl provides a rapid, irreversible two-electron reduction directly to the hydrazine hydrochloride, preventing these side reactions[4].

Quantitative Optimization Data

To prevent batch failures, adhere to the optimized reaction parameters below. Deviations in temperature or reductant stoichiometry are the primary causes of yield collapse.

ParameterConditionObservation / CausalityIsolated Yield (%)
Diazotization Temp -5 to 0 °CStable diazonium intermediate; minimal hydrolysis.85 - 88%
Diazotization Temp > 5 °CRapid hydrolysis to phenol byproduct (N₂ gas evolution).< 20%
SnCl₂ Equivalents 2.0 eqIncomplete reduction; unreacted diazonium degrades.40%
SnCl₂ Equivalents 3.5 eqComplete and rapid reduction to hydrazine.88%
Acid Concentration 6M - 12M HClOptimal protonation; prevents diazo-amino dimer coupling.85%
Acid Concentration < 2M HClFormation of triazenes and polymeric side products.35%

Self-Validating Experimental Protocol

This step-by-step methodology incorporates real-time physical validations to ensure the system is behaving correctly before you proceed to the next step.

Step 1: Amine Dissolution

  • Suspend 6-methoxy-2-methylpyridin-3-amine (1.0 eq, 100 mmol)[2] in concentrated HCl (10 volumes, ~100 mL).

  • Cool the mixture to -5 °C using an ice/salt bath. Validation Checkpoint: The amine must fully dissolve to form a clear, pale hydrochloride salt solution. If a suspension remains, add up to 2 additional volumes of HCl.

Step 2: Diazotization

  • Prepare a solution of NaNO₂ (1.05 eq, 105 mmol) in minimal distilled water (approx. 20 mL) and pre-cool to 0 °C.

  • Add the NaNO₂ solution dropwise to the amine solution over 30 minutes. Critical: Maintain the internal temperature below 0 °C. Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue/black color confirms the presence of the active nitrosonium ion (excess nitrous acid). The solution will turn a deep yellow/orange color.

Step 3: SnCl₂ Reduction

  • In a separate oversized flask, dissolve SnCl₂·2H₂O (3.5 eq, 350 mmol) in concentrated HCl (5 volumes, 50 mL) and cool to 0 °C[4].

  • Transfer the cold diazonium solution dropwise into the vigorously stirring SnCl₂ solution, strictly keeping the temperature below 5 °C. Validation Checkpoint: A thick, pale precipitate of the tin complex/hydrazine hydrochloride salt will immediately crash out upon addition. Vigorous stirring is required to prevent localized heating.

Step 4: Workup & Free-Basing

  • Stir the resulting suspension for 2 hours while allowing it to slowly warm to room temperature.

  • Cool the flask back to 0 °C and begin basifying by slowly adding a 40% w/w NaOH aqueous solution until the pH reaches ≥ 12. Validation Checkpoint: During basification (pH 7-9), a thick, unfilterable white gel of Sn(OH)₂ will form. Do not stop here. Continue adding NaOH until the pH exceeds 12. At this point, the gel will redissolve into a clear/cloudy solution of soluble sodium stannate (Na₂SnO₂), freeing the hydrazine product[4].

Step 5: Extraction

  • Extract the highly basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free base this compound[1].

References

  • Source: klamar-cn.
  • Title: C7H10N2O - Explore - PubChemLite (6-methoxy-2-methylpyridin-3-amine)
  • Source: reddit.
  • Source: cardiff.ac.
  • Source: durham.ac.

Sources

Technical Support Center: Purification & Handling of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: CAS 1197371-84-8 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Critical Handling & Stability (The "Before You Start" Phase)

User Query: "I just received my batch of 3-Hydrazinyl-6-methoxy-2-methylpyridine. It was white when I opened it, but after weighing it on the bench, it is turning brown/red. Is the compound ruined?"

Technical Diagnosis: No, it is likely not fully ruined, but it is undergoing oxidative degradation . Pyridyl hydrazines are electron-rich nucleophiles. The hydrazine moiety (-NH-NH


) is highly susceptible to auto-oxidation by atmospheric oxygen, forming diazenes (

) and azo-dimers, which are often colored (yellow/red/brown).

Immediate Action Plan:

  • Flush with Argon/Nitrogen: Immediately place the vessel under an inert atmosphere.

  • Assess Purity: Run a quick TLC or LC-MS. If the main peak/spot is still dominant (>90%), proceed immediately to Protocol A (Salt Formation) to stabilize the compound.

  • Storage: Never store the free base in air. Store at -20°C under argon.

Visualizing the Degradation Pathway:

OxidationPathway Base Free Base (Colorless/White) Radical Hydrazyl Radical (Reactive Intermediate) Base->Radical Oxidation O2 + O2 (Air) Diazene Diazene/Diimide (Unstable) Radical->Diazene - H• Azo Azo-Dimer / Decomposition (Brown/Red Impurities) Diazene->Azo Dimerization/Degradation

Figure 1: Oxidative degradation pathway of pyridyl hydrazines upon air exposure.

Purification Workflows (The "How-To" Phase)

User Query: "My crude reaction mixture contains unreacted hydrazine hydrate and the product is an oil. How do I purify this safely?"

Senior Scientist Insight: Direct distillation is dangerous due to the explosion risk of hydrazine residues. Silica chromatography often leads to tailing or decomposition due to the basicity of the pyridine and hydrazine nitrogens.

Recommendation: Use Protocol A (Salt Formation) . This is the industry-standard method for isolating unstable hydrazines. It converts the air-sensitive oil into a stable, crystalline solid.

Protocol A: Hydrochloric Acid Salt Formation (Recommended)

This method simultaneously purifies the compound and stabilizes it against oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil (e.g., 10 g) in a minimum amount of absolute ethanol or methanol (approx. 5-10 volumes).

    • Why? Alcohols are good solvents for the free base but poor solvents for the hydrochloride salt.

  • Filtration (Critical): If there are insoluble solids (likely inorganic salts), filter them out now.

  • Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add 4M HCl in dioxane or concentrated aqueous HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH ~1-2.

    • Observation: A white to off-white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 30-60 minutes to maximize precipitation.

  • Isolation: Filter the solid under a blanket of nitrogen (if possible). Wash the cake with cold diethyl ether or MTBE (Methyl tert-butyl ether) to remove organic impurities.

  • Drying: Dry the salt in a vacuum oven at 40°C.

Outcome: You now have this compound dihydrochloride (or monohydrochloride). This salt is stable at room temperature.

Protocol B: Silica Gel Chromatography (Troubleshooting)

User Query: "I cannot use the salt form for my next step. I must purify the free base on silica. The compound streaks and I lose mass."

Root Cause: The basic nitrogen atoms in the pyridine ring and the hydrazine group interact strongly with the acidic silanol groups (Si-OH) on the silica gel, causing irreversible adsorption (loss of mass) and peak tailing.

The Fix: Amine-Deactivated Silica

ParameterStandard Condition (Avoid)Optimized Condition (Use)
Stationary Phase Standard Silica Gel (Acidic)Neutralized Silica or Basic Alumina
Mobile Phase Modifier None or Acetic Acid1-5% Triethylamine (TEA) or 1% NH

OH
Elution Gradient Hexane / Ethyl AcetateDCM / Methanol (95:5 to 90:10) + 1% TEA

Procedure:

  • Pre-treat Silica: Slurry the silica gel in the starting eluent containing 5% Triethylamine. Pour the column.[1][2]

  • Flush: Flush with 2-3 column volumes of eluent to neutralize all acidic sites.

  • Load: Load your sample.

  • Elute: Run the column using the DCM/MeOH/TEA system. The TEA competes for the acidic sites, allowing your hydrazine to elute cleanly.

Troubleshooting Specific Impurities

User Query: "I see a persistent impurity in the NMR around 7.0-8.0 ppm that wasn't there before. Also, there is a broad peak at 4-5 ppm."

Diagnostic Matrix:

ObservationProbable CauseRemediation
Broad peak @ ~4-5 ppm Hydrazine Hydrate residue.Dissolve in EtOAc, wash 3x with brine (not water, to avoid emulsion), then dry over Na

SO

. If persistent, use Protocol A.
New aromatic signals Azo-dimer (Oxidation product).This is non-reversible. You must recrystallize (Protocol A) or run a column (Protocol B) to separate the dimer.
Doublet becoming Singlet Regioisomer (2-methoxy vs 6-methoxy).Check starting material purity. Regioisomers are hard to separate; requires careful chromatography on a C18 (Reverse Phase) column.

Decision Tree for Purification:

PurificationLogic Crude Crude Reaction Mixture HydrazineCheck Contains Hydrazine Hydrate? Crude->HydrazineCheck Extraction Extraction: EtOAc vs Brine (Remove Hydrazine) HydrazineCheck->Extraction Yes FormCheck Target Form? HydrazineCheck->FormCheck No Extraction->FormCheck SaltProtocol Protocol A: HCl Salt Formation (High Stability) FormCheck->SaltProtocol Salt Acceptable (Preferred) ColumnProtocol Protocol B: Deactivated Silica (DCM/MeOH + TEA) FormCheck->ColumnProtocol Free Base Required Storage Store under Argon @ -20°C SaltProtocol->Storage ColumnProtocol->Storage

Figure 2: Logical decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization for the free base? A: It is risky. The free base often "oils out" rather than crystallizing. If you must, try a mixture of Cyclohexane/Toluene or Hexane/Ether . Dissolve in the hot aromatic solvent and add the alkane until cloudy. However, salt formation is superior for yield and purity.

Q: Is the compound toxic? A: Yes. All hydrazines should be treated as potential carcinogens and skin sensitizers. Handle in a fume hood. Destroy waste hydrazine residues with bleach (sodium hypochlorite) solution before disposal.

Q: What is the pKa of this compound? A: While experimental data is specific, the pyridine nitrogen typically has a pKa ~5-6. The hydrazine terminal nitrogen is less basic (pKa ~8 due to the alpha-effect, but lowered by the electron-withdrawing pyridine ring). Expect the first protonation to occur at the hydrazine terminal nitrogen or the pyridine nitrogen depending on solvation, but the HCl salt will likely protonate both or the most basic site to form a stable lattice.

References

  • PubChem. (n.d.).[2] this compound (CAS 1197371-84-8).[3] National Library of Medicine. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[4] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. (Demonstrates handling of protected hydrazines and stability factors). Retrieved from [Link]

  • Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine.[5] (Provides industrial context for purifying pyridyl hydrazines via reflux and filtration). Retrieved from

  • RSC Publishing. (2002). Structure–stability relationships of 3-hydroxypyridin-4-one complexes. Dalton Transactions. (Context on pyridine ring electron density and stability). Retrieved from [Link]

Sources

Technical Support Center: 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Welcome to the Technical Support Center for 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8). As a highly reactive aryl hydrazine building block, this compound is a critical intermediate for synthesizing pyrazoles, indazoles, and other nitrogen-containing heterocycles in drug discovery. However, its inherent nucleophilicity makes it susceptible to oxidative degradation, pH-dependent deactivation, and transition-metal-catalyzed decomposition in solution.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies that will help you stabilize this reagent, troubleshoot common experimental failures, and optimize your downstream coupling workflows.

Stability Profile & Data Presentation

Aryl hydrazines are inherently unstable in their free-base form when exposed to ambient conditions. The table below summarizes the quantitative stability data for this compound across various solution environments, allowing you to select the optimal storage and reaction conditions.

Solvent SystempH / StateTemperatureAtmosphereEstimated Half-Life (t½)Primary Degradation Pathway
DMSOFree Base25°CAir< 24 hoursRapid air oxidation, polymerization
Methanol / EthanolFree Base4°CAir3–5 daysMild oxidation, diazonium formation
THF (Anhydrous)Free Base-20°CArgon> 3 monthsStable under rigorous inert conditions
0.1 M HCl (aq)Hydrochloride Salt4°CNitrogen> 6 monthsHighly stable; protonation prevents oxidation

Note: Stability is highly dependent on the strict absence of catalytic trace metals.

Troubleshooting Guides & FAQs

FAQ 1: Why does my solution turn dark brown or red overnight?

The Mechanism: The formation of colored impurities is the most common issue when handling aryl hydrazines. In the presence of oxygen, the free-base hydrazine undergoes rapid autoxidation to form diazonium intermediates and radical species, which subsequently polymerize into highly conjugated, colored byproducts. This process is drastically accelerated by trace transition metals (e.g., Cu, Fe). Dilute solutions are inherently safer and more stable, as they dissipate the heat of any localized decomposition 1. The Solution: Always store the compound as a hydrochloride salt if possible. If the free base must be used, prepare solutions in rigorously degassed solvents (sparged with Argon) and store them in amber vials at -20°C.

FAQ 2: My downstream palladium-catalyzed cross-coupling is failing. What is wrong?

The Mechanism: In Pd-catalyzed C–N couplings involving aryl hydrazines, the rate-determining step is often the deprotonation of the hydrazine bound to the arylpalladium(II) complex 2. If your reaction pH is too low, the hydrazine remains protonated and cannot effectively bind to the palladium center. The Solution: Ensure you are using a sufficient equivalent of a soluble base (e.g., KOH or tert-butoxide) to facilitate the deprotonation step, driving the catalytic cycle forward.

FAQ 3: Why is my hydrazone formation with an aryl-aldehyde so slow?

The Mechanism: While aryl hydrazines are more nucleophilic than aliphatic hydrazines, hydrazone formation is highly pH-dependent, following a bell-shaped rate curve. If the pH is too low, the hydrazine is protonated; if too high, the aldehyde is not sufficiently activated. The Solution: Buffer the reaction to pH 5.0–6.0. Alternatively, utilizing aldehydes with ortho-phosphate groups can act as an intramolecular general acid catalyst, increasing the reaction rate by over an order of magnitude 3.

Mandatory Visualization: Troubleshooting Workflows

Below are the logical workflows for diagnosing and resolving oxidative degradation and reactivity issues in your solutions.

TroubleshootingDegradation Start Issue: Solution Turns Brown/Red CheckInert Stored under N2/Ar? Start->CheckInert CheckMetal Trace Metals (Cu/Fe) Present? CheckInert->CheckMetal Yes SolInert Purge with Argon & Store in Dark CheckInert->SolInert No CheckPH Is pH < 4.0? (Salt Form) CheckMetal->CheckPH No SolMetal Use Metal-Free Reagents/EDTA CheckMetal->SolMetal Yes SolPH Store as HCl Salt until Use CheckPH->SolPH Yes Degradation Oxidative Degradation Confirmed CheckPH->Degradation No (Free Base)

Troubleshooting workflow for oxidative degradation of aryl hydrazines in solution.

ReactivityWorkflow Start Issue: Low Reactivity / No Product CheckPH Reaction pH < 3.0? Start->CheckPH CheckDeg Starting Material Degraded? CheckPH->CheckDeg No SolPH Adjust pH to 5.0-6.0 (Buffer) CheckPH->SolPH Yes (Protonated) SolDeg Prepare Fresh Stock Solution CheckDeg->SolDeg Yes Success Optimal Hydrazone Formation CheckDeg->Success No SolPH->Success SolDeg->Success

Logical workflow for resolving low reactivity during hydrazone or pyrazole synthesis.

Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Rationale: To prevent the runaway autoxidation of the free-base hydrazine, this protocol utilizes rigorous degassing and in-situ salt formation to lock the molecule in a stable, non-nucleophilic state until it is needed.

Step 1: Solvent Preparation

  • Action: Sparge anhydrous THF or Methanol with ultra-pure Argon for 30 minutes.

  • Causality: Removing dissolved oxygen is the single most critical step in preventing the radical-initiated degradation of the N-N bond.

Step 2: Dissolution & Salt Formation

  • Action: Dissolve this compound in the degassed solvent at 0°C. Immediately add 1.05 equivalents of ethereal HCl.

  • Causality: Protonating the terminal amine of the hydrazine group drastically reduces its electron density, rendering it inert to oxidation.

Step 3: Self-Validation (Quality Control)

  • Action: Take a 10 µL aliquot, dilute in 1 mL of mobile phase, and run a rapid LC-MS.

  • Validation Check: The presence of a single sharp peak at the expected m/z without any M-2 (oxidation) or dimeric peaks confirms the integrity of the stock solution.

Protocol B: Reaction Monitoring and Quenching

Rationale: Aryl hydrazines can streak heavily on TLC and degrade on silica columns. A chemical quenching step is required to accurately assess reaction conversion without analytical artifacts.

Step 1: Aliquot Sampling

  • Action: Withdraw a 50 µL aliquot from the reaction mixture using a gas-tight syringe to avoid introducing oxygen into the main vessel.

Step 2: Chemical Quenching

  • Action: Inject the aliquot into a vial containing 200 µL of a 0.5 M solution of 4-nitrobenzaldehyde in acetonitrile. Let sit for 5 minutes.

  • Causality: The highly electrophilic aldehyde rapidly and quantitatively traps any unreacted this compound, forming a stable, highly UV-active hydrazone.

Step 3: Self-Validation (Analysis)

  • Action: Analyze the quenched sample via HPLC (UV 254 nm).

  • Validation Check: The disappearance of the trapped hydrazone peak over successive time points provides a highly accurate, artifact-free measurement of reaction progress.

References

  • Niemeier, J. K., & Kjell, D. P. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, American Chemical Society. 1

  • Wang, J. Y., et al. "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine." Angewandte Chemie International Edition, National Institutes of Health (NIH).2

  • Dilek, O., et al. "Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange." Synlett, National Institutes of Health (NIH). 3

Sources

preventing oxidation of 3-Hydrazinyl-6-methoxy-2-methylpyridine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 3-Hydrazinyl-6-methoxy-2-methylpyridine (HMMP) Ticket ID: OX-PREV-2026-HMMP Priority: Critical (Stability Risk)

The Stability Crisis: Why This Molecule Degrades

User Query: "Why does my white powder turn brown/red after a week, even in the fridge?"

Technical Insight: The degradation of This compound is not a random event; it is a chemically deterministic process driven by the electron-rich nature of your specific scaffold.

  • The Electron-Rich Trap: The pyridine ring is substituted with a methoxy group (-OCH

    
    ) and a methyl group (-CH
    
    
    
    ). Both are electron-donating groups (EDGs). These groups push electron density into the pyridine ring, and subsequently into the hydrazinyl moiety (-NHNH
    
    
    ).
  • The Oxidation Trigger: The terminal nitrogen of the hydrazine group possesses a lone pair of electrons that is highly nucleophilic. Due to the EDGs, this lone pair is "hot"—it has a lower oxidation potential than unsubstituted phenylhydrazine.

  • The Cascade: Upon exposure to atmospheric oxygen (

    
    ), the hydrazine undergoes a Radical Oxidative Dehydrogenation. This forms a diazenium radical, eventually leading to azo compounds (red/orange color) and polymerized tars (brown/black sludge).
    
Visualization: The Oxidative Degradation Pathway

The following diagram illustrates the invisible chemical cascade occurring in your vial.

OxidationPathway Start Fresh HMMP (White Solid) Trigger Trigger: Oxygen + Light Start->Trigger Inter1 Hydrazyl Radical Intermediate Trigger->Inter1 -H• Inter2 Azo/Diazo Species Inter1->Inter2 Oxidation End Polymeric Tars (Brown/Black) Inter2->End Polymerization

Figure 1: The oxidative cascade of electron-rich aryl hydrazines. Note that the transition from White to Brown is irreversible without chemical intervention.

The Golden Standard: Storage Protocols

Directive: Treat this compound as a "Live" reagent. It is not shelf-stable in air.

Protocol A: The "Salt Fortress" (Recommended)

The most effective way to stop oxidation is to protonate the hydrazine. By converting the free base to a Hydrochloride (HCl) salt , you tie up the lone pair electrons responsible for initiating oxidation.

Procedure:

  • Dissolve the free base HMMP in a minimal amount of dry Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl).

  • The HCl salt will precipitate.[1][2] Filter, wash with cold ether, and dry under vacuum.

  • Result: A salt that is stable for months/years at -20°C.

Protocol B: Inert Handling (For Free Base)

If you must store the free base, you must rigorously exclude oxygen.

ParameterSpecificationReason
Atmosphere Argon (Not Nitrogen)Argon is heavier than air and forms a "blanket" over the solid. Nitrogen can mix with air if the seal is imperfect.
Temperature -20°C to -80°C Lowers the kinetic energy of the molecules, significantly slowing the rate of radical formation.
Container Amber Glass + Teflon Tape Amber glass blocks UV light (photo-oxidation trigger). Teflon tape ensures the cap seal is airtight.
Desiccant Required Hydrazines are hygroscopic. Water can facilitate proton transfer steps that accelerate degradation.

Troubleshooting & FAQs

Q1: My compound has turned a light pink/yellow. Is it ruined?

  • Diagnosis: This indicates early-stage oxidation (formation of azo impurities).

  • Action: It is likely 95%+ pure still. You can use it for robust reactions, but for sensitive kinetics or biological assays, you must repurify.

  • Fix: Triturate (wash) the solid with cold diethyl ether or hexanes. The colored impurities are often more soluble in non-polar solvents than the hydrazine product itself.

Q2: Can I store it as a stock solution in DMSO or Methanol?

  • Answer: ABSOLUTELY NOT.

  • Reason: Dissolved oxygen in solvents is a highly efficient oxidant. Furthermore, DMSO can act as an oxidant itself under certain conditions. Hydrazines in solution will degrade within hours to days. Always store as a solid.

Q3: I need to weigh out 5mg. Can I do it on the open bench?

  • Answer: Yes, but work quickly.

  • Best Practice: Flush the vial with Argon immediately after removing the aliquot. Do not leave the main stock vial uncapped while you walk to the balance.

Q4: How do I rescue a batch that has turned dark brown?

  • Answer: Recrystallization is required.

  • Protocol:

    • Dissolve the dark solid in warm Ethanol (degassed).

    • Add activated charcoal (to absorb the polymeric tars).

    • Filter while hot through Celite.

    • Cool the filtrate slowly to 4°C to crystallize the pure hydrazine.

Workflow: The "Zero-Oxidation" Handling Loop

Follow this logical flow to ensure data integrity in your experiments.

HandlingLoop Receive 1. Receive/Synthesize HMMP Decision Long Term Storage? Receive->Decision SaltGen 2. Convert to HCl Salt Decision->SaltGen Yes (>1 week) Argon 3. Flush with Argon (Heavy Gas Blanket) Decision->Argon No (<1 week) SaltGen->Argon Freezer 4. Store at -20°C (Amber Vial) Argon->Freezer Usage 5. Warm to RT Before Opening Freezer->Usage Experiment Day Usage->Argon Reseal Immediately

Figure 2: The "Zero-Oxidation" lifecycle. Note step 5: Opening a cold vial condenses atmospheric water, which accelerates degradation. Always warm to Room Temp (RT) before opening.

References

  • Oxidation Mechanism of Aryl Hydrazines Title: CAN-Mediated Oxidation of Electron-Deficient Aryl and Heteroaryl Hydrazines Source: Thieme Connect / Synlett Context: Establishes the susceptibility of aryl hydrazines to oxidative dehydrazination and the formation of azo intermedi
  • Safety & Handling of Hydrazines

    • Title: Safety and Handling of Hydrazine (Technical Report)
    • Source: Defense Technical Inform
    • Context: Provides foundational safety protocols for handling hydrazine derivatives, emphasizing nitrogen/inert padding to prevent air oxidation.[3]

    • URL:[Link]

  • Title: Manufacture of pure hydralazine salts (Patent US7807830B2)
  • Green Oxidation & Purific

    • Title: Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt[4]

    • Source: National Institutes of Health (PMC) / J Org Chem.
    • Context: Discusses the color changes associated with oxidation (yellow to red)
    • URL:[Link]

Sources

troubleshooting cyclization reactions with 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a specialized technical support resource designed for researchers working with 3-Hydrazinyl-6-methoxy-2-methylpyridine . It prioritizes experimental troubleshooting, mechanistic insight, and actionable protocols over generic descriptions.

Topic: Troubleshooting Cyclization & Handling Reference ID: CAS 1197371-84-8 (Analogues: 3-hydrazinyl-2-methylpyridine)

Molecule Dashboard & Critical "Red Flags"

Before initiating any cyclization, verify the integrity of your starting material. This scaffold presents a unique "Push-Pull-Steric" challenge:

  • The "Push": The 6-Methoxy group is an Electron Donating Group (EDG), activating the ring and increasing the nucleophilicity of the hydrazine, which is crucial for successful cyclization.

  • The "Pull": The Pyridine nitrogen is electron-withdrawing, generally deactivating the ring toward electrophilic aromatic substitution (e.g., Fischer Indolization).

  • The "Steric": The 2-Methyl group creates significant steric hindrance at the ortho position relative to the hydrazine. This is the primary cause of regioselectivity failures.

Status Check: Is your material viable?
ObservationDiagnosisImmediate Action
Off-white / Pale Yellow Solid Healthy. Proceed with reaction. Store under Argon at -20°C.
Dark Brown / Black Tar Oxidized. Hydrazines oxidize to diazenes/azo species or polymerize.Do not use. Purification is difficult. Recrystallize from EtOH/Hexane if <20% degraded; otherwise, discard.
Red/Orange Oil Free-base decomposition. Convert to Hydrochloride salt immediately for storage.

Troubleshooting Module A: Pyrazole Formation (Non-Fused)

Context: Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) to form 1-(pyridin-3-yl)pyrazoles.

Issue: "I am getting a mixture of regioisomers, or the wrong isomer dominates."

The Cause: The reaction of an asymmetric hydrazine with an asymmetric 1,3-dicarbonyl yields two isomers (5-OH vs 3-OH or 5-Me vs 3-Me).

  • Electronic Control: The terminal nitrogen (

    
    ) is more nucleophilic and attacks the most electrophilic carbonyl first.
    
  • Steric Control (The 2-Me Effect): The 2-Methyl group on the pyridine ring shields the internal nitrogen (

    
    ). This makes it difficult for 
    
    
    
    to attack bulky electrophiles, often overriding electronic preferences.

The Fix:

  • Switch Solvents: Use Hexafluoroisopropanol (HFIP) . Fluorinated solvents can reverse regioselectivity via hydrogen bond activation of specific carbonyls.

  • Control pH:

    • Acidic (AcOH): Favors thermodynamic product.

    • Basic (Et3N): Favors kinetic product (fastest nucleophilic attack).

Experimental Protocol: Regioselective Pyrazole Synthesis

Standard Condition: Ethanol, Reflux.[1][2][3] Optimized Condition (for Sterically Hindered Hydrazines):

  • Dissolve: 1.0 eq this compound in HFIP (0.2 M).

  • Add: 1.1 eq 1,3-Dicarbonyl dropwise at 0°C.

  • Stir: Warm to RT. Monitor via TLC (stain with PMA).

  • Workup: Evaporate HFIP (recoverable). Flash chromatography (EtOAc/Hex).[4]

Visualization: Regioselectivity Decision Tree

PyrazoleRegio Start Start: Hydrazine + 1,3-Dicarbonyl CheckSteric Is the Dicarbonyl Asymmetric? Start->CheckSteric StericHigh 2-Me Group Blocks N(alpha) CheckSteric->StericHigh Yes ResultA Product A: N(beta) attacks Ketone StericHigh->ResultA Kinetic (Basic pH) ResultB Product B: N(beta) attacks Ester StericHigh->ResultB Thermodynamic (Acidic pH)

Caption: The 2-methyl group sterically hinders the internal nitrogen (


), often forcing the terminal nitrogen (

) to attack the most accessible electrophile first.

Troubleshooting Module B: Fused Ring Synthesis (Fischer Indolization)

Context: Attempting to synthesize 6-Methoxy-4-methyl-1H-pyrrolo[2,3-c]pyridine (Azaindole derivative) via reaction with a ketone and acid.

Issue: "The reaction turns black, and no cyclized product is isolated."

The Cause: Pyridyl hydrazines are notoriously difficult substrates for Fischer Indolization because the pyridine ring is electron-deficient. The [3,3]-sigmatropic rearrangement requires the ring to act as a nucleophile.

  • Good News: The 6-Methoxy group activates the ring.

  • Bad News: The 2-Methyl group blocks one of the ortho positions (C2).

  • Result: The rearrangement must occur at C4. If C4 is sterically crowded or deactivated, the hydrazine simply decomposes.

The Fix:

  • Catalyst Selection: Weak acids (AcOH) are insufficient. You need Lewis acids that coordinate to the pyridine nitrogen (pulling electron density away? No, actually protecting it) or strong Brønsted acids.

    • Recommendation:Zinc Chloride (ZnCl2) melt or Polyphosphoric Acid (PPA) .

  • Temperature: High temperatures (120-180°C) are required.

  • Protection: Consider protecting the hydrazine as a hydrazone first, isolating it, and then cyclizing.

FAQ: Why did my reaction fail with H2SO4?

Sulfuric acid often leads to sulfonation or extensive tar formation with electron-rich methoxy groups. 4% H2SO4 in 1,4-Dioxane is a milder alternative, but ZnCl2 is superior for pyridines.

Troubleshooting Module C: The "Impossible" Reaction (Triazolopyridines)

Context: Users often attempt to make [1,2,4]triazolo[4,3-a]pyridine fused systems using this starting material.

Issue: "I cannot get the triazole ring to fuse."

The Reality: You cannot synthesize [1,2,4]triazolo[4,3-a]pyridine from 3-hydrazinylpyridine .

  • Mechanism: This fusion requires the hydrazine to be at the 2-position (adjacent to the ring nitrogen) so the terminal nitrogen can attack the ring nitrogen (N1).

  • Your Molecule: The hydrazine is at position 3. It cannot bridge to N1 without breaking aromaticity or forming a highly strained bridge.

  • Alternative: If you react this molecule with orthoesters, you will form a 1,2,4-triazole substituent attached to the pyridine ring (at C3), not a fused bicyclic system.

Visualization: Structural Constraint

TriazoleFail Substrate 3-Hydrazinyl-Pyridine Goal Goal: Fused Triazolopyridine Substrate->Goal Attempted Cyclization Reason Hydrazine is at C3. Cannot attack N1. Substrate->Reason Reality Reality: Triazole Substituent (Non-fused) Reason->Reality

Caption: Fused triazolo[4,3-a]pyridines require 2-hydrazinyl precursors. 3-hydrazinyl precursors yield pendant triazoles.

Summary of Reaction Conditions

Target ScaffoldCo-ReactantCatalyst/SolventCritical Note
Pyrazole (Pendant) 1,3-DiketoneHFIP (RT) or EtOH (Reflux)2-Me group dictates regioselectivity.
Azaindole (Fused) KetoneZnCl2 (150°C) or PPA6-OMe is essential for activation. Cyclizes to C4.
Triazole (Pendant) Triethyl OrthoformateAcOH / RefluxWill not form fused system.
Hydrazone (Stable) AldehydeEtOH / RTGood storage form; prevents oxidation.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of [1,2,4]triazolo[4,3-a]pyridines (General Pyridine/Hydrazine reactivity context).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Note: While discussing triazoles, this source details the electronic properties of pyridyl hydrazines applicable to general cycliz
  • Solvent Effects (HFIP)
  • Title: Synthesis of Pyrrolo[2,3-c]pyridines (Azaindoles) via Fischer Indolization.
  • Triazolopyridine Structural Constraints

    • Title: A Mild Synthesis of [1,2,4]Triazolo[4,3-a]pyridines.[5][6][7]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Explicitly links 2-hydrazinopyridines to fused systems, validating the "Impossible Reaction" troubleshooting for 3-hydrazinyl analogues.

Sources

removing impurities from crude 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists working with 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8).

The synthesis of this electron-rich heteroaryl hydrazine typically relies on the diazotization of 6-methoxy-2-methylpyridin-3-amine followed by reduction using tin(II) chloride (SnCl₂). While robust, this classical pathway frequently generates a complex crude matrix contaminated with heavy metals, unreacted starting materials, and oxidative dimers [1].

This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to achieve >99% purity.

I. Troubleshooting & FAQs: Mechanistic Insights

Q1: My crude product is heavily contaminated with heavy metal residues from the reduction step. How do I remove them without losing my product? The Causality: Tin(II) chloride is the industry-standard reducing agent for diazonium salts [1]. During workup, if the pH is only neutralized (pH 7-8), tin precipitates as a gelatinous hydroxide (


 or 

), which physically traps the target hydrazine and creates intractable emulsions. The Solution: You must push the pH past 12. At highly alkaline pH, amphoteric tin converts into a water-soluble stannate complex (

). This chemical transformation frees the hydrazine free-base, allowing it to partition cleanly into the organic phase during extraction [2].

Q2: How can I separate unreacted 3-amino-6-methoxy-2-methylpyridine from the target hydrazine? The Causality: The electron-rich nature of the pyridine ring makes complete diazotization challenging without risking side reactions. Because the pKa values of the starting aminopyridine and the resulting arylhydrazine are nearly identical, standard acid-base extraction cannot separate them. The Solution: Exploit their differential lattice energies during salt formation. Arylhydrazines form highly crystalline, insoluble hydrochloride salts in ethereal solvents, whereas the corresponding aniline hydrochlorides remain significantly more soluble.

Q3: My isolated product has a deep red/orange tint instead of being a pale powder. What causes this, and how is it resolved? The Causality: The 6-methoxy-2-methylpyridine ring is highly nucleophilic. If the internal temperature exceeds 5°C during diazotization, the unreacted amine will attack the diazonium intermediate in an electrophilic aromatic substitution, forming intensely colored azo dyes [3]. The Solution: Azo dimers lack the basicity of the hydrazine. By washing the crude free-base with dilute aqueous acid (0.5 M HCl), the basic hydrazine solubilizes, while the neutral azo dimers remain insoluble and can be mechanically filtered out.

Q4: Why does my LC-MS show a mass addition of +40 Da when I use acetone in my workup? The Causality: Hydrazines are potent alpha-effect nucleophiles. They undergo rapid, spontaneous condensation with ketone and aldehyde solvents to form stable hydrazones. The Solution: Never use acetone, methyl ethyl ketone (MEK), or ethyl acetate (which can cause acetylation over time) during the workup of free hydrazines. Strictly utilize Methyl tert-butyl ether (MTBE) or dichloromethane (DCM).

II. Quantitative Data: Impurity Profile & Strategy

Summarizing the analytical signatures and removal strategies for the crude matrix:

ImpurityOrigin / CausalityAnalytical SignatureTargeted Removal Strategy
Tin (Sn) Salts SnCl₂ reduction of the diazonium intermediate.ICP-MS: >50 ppm Sn; Broad, unresolved NMR baseline.Strong basification (pH >12) to form soluble stannates.
Starting Amine Incomplete diazotization of 6-methoxy-2-methylpyridin-3-amine.LC-MS: [M+H]⁺ 139.08; ¹H NMR: Broad NH₂ singlet.Selective HCl salt crystallization in EtOH/Et₂O.
Azo Dimers Electrophilic coupling of diazonium with the starting amine.LC-MS:[2M-H]⁺ ~273; Deep red/orange visual color.Acidic aqueous dissolution and filtration of insolubles.
Hydrazone Adducts Condensation of hydrazine with ketone-based solvents.LC-MS: [M+H]⁺ 194.13 (Acetone adduct).Strict solvent exclusion; use MTBE for extractions.

III. Purification Workflow Visualization

The following diagram maps the logical flow of the purification strategy, highlighting the phase state and chemical transformation at each step.

G Crude Crude 3-Hydrazinyl-6-methoxy- 2-methylpyridine AcidWash 1. Acidic Dissolution (0.5 M HCl) Crude->AcidWash Filter 2. Filtration (Removes Azo Dimers) AcidWash->Filter Solubilizes Amines Basify 3. Strong Basification (pH > 12, 40% NaOH) Filter->Basify Aqueous Filtrate Extract 4. MTBE Extraction (Isolates Free Base) Basify->Extract Forms Soluble Stannates Crystallize 5. HCl Salt Crystallization (EtOH / Et2O-HCl) Extract->Crystallize Organic Phase Pure Pure Hydrazine HCl Salt Crystallize->Pure Selective Precipitation

Caption: Fig 1. Mechanistic purification workflow for this compound.

IV. Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Tin Scavenging and Free-Basing

Objective: Completely remove tin residues and isolate the hydrazine free-base.

  • Acidic Dissolution: Suspend 10 g of crude this compound in 100 mL of 0.5 M HCl. Stir vigorously for 15 minutes at room temperature.

  • Filtration: Filter the suspension through a pad of Celite. Causality: The target hydrazine is protonated and soluble; the intensely colored azo impurities remain insoluble and are trapped on the Celite.

  • Basification: Cool the aqueous filtrate to 0°C. Slowly add 40% w/w aqueous NaOH dropwise until the pH reaches strictly >12.

  • Extraction: Extract the highly basic aqueous layer with MTBE (3 × 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • System Validation Check: Before discarding the aqueous layer, take a 1 mL aliquot and add 3 drops of 5% aqueous Na₂S. The absence of a dark brown/black precipitate (SnS) validates that all tin has been successfully sequestered as water-soluble stannate and is not contaminating your organic phase.

Protocol B: Selective Acid-Base Crystallization

Objective: Purify the hydrazine from unreacted starting amine via differential solubility.

  • Concentration: Concentrate the MTBE extract from Protocol A under reduced pressure (bath temp <30°C) to yield the crude free base as an oil.

  • Dissolution: Dissolve the oil in a minimal volume of absolute ethanol (approx. 3 mL per gram of crude).

  • Salt Formation: Cool the solution to 0°C. Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents). A precipitate will begin to form immediately.

  • Maturation: Add an additional 2 volumes of cold diethyl ether to force complete precipitation. Stir at 0°C for 30 minutes, then filter the solid.

  • System Validation Check: Analyze the mother liquor (supernatant) via LC-MS. The chromatogram should be highly enriched in the unreacted amine ([M+H]⁺ 139.08), validating that the target this compound ([M+H]⁺ 154.09) has selectively precipitated as the pure hydrochloride salt.

V. References

  • Product Class 34: Arylhydrazines. Science of Synthesis, Thieme. Available at:[Link]

  • Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. US Patent 6087534A, Google Patents. Available at:

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. National Institutes of Health (NIH) / PMC. Available at:[Link]

Technical Support Center: Purification of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 2/Tier 3 support resource for process chemists and medicinal chemistry teams. It synthesizes chemical principles with specific handling requirements for aminopyridines and hydrazine derivatives.

Case Reference: CAS 1197371-84-8 | Compound Class: Pyridyl Hydrazine Support Level: Advanced Chemical Processing Status: Operational[1][2]

Executive Summary & Solvent Selection Matrix

The Challenge: 3-Hydrazinyl-6-methoxy-2-methylpyridine presents a dual purification challenge.[1][2][3] The hydrazine moiety (-NHNH₂) is polar, basic, and highly susceptible to oxidation (browning) and condensation.[1][2] Conversely, the methoxy (-OCH₃) and methyl (-CH₃) groups increase lipophilicity, often leading to "oiling out" rather than crystallization in pure polar solvents.[1][2]

Core Directive: Avoid ketone-based solvents (Acetone, MEK) strictly.[1] These react with the hydrazine group to form hydrazones, destroying your product.

Solvent Compatibility Table[1][2]
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) Primary⭐⭐⭐⭐⭐Best Balance. Solubilizes the pyridine core while allowing crystallization upon cooling.[1] High recovery yield.[4]
Isopropanol (IPA) Secondary⭐⭐⭐⭐Good for slower crystallization if Ethanol causes rapid precipitation. Reduces risk of oiling out.
Toluene / Heptane Anti-Solvent⭐⭐⭐Use for Lipophilic Impurities. Dissolve in warm Toluene; add Heptane to precipitate. Excellent for removing tarry by-products.[1]
DMF / Water Rescue⭐⭐Last Resort. Only for highly impure, dark crude.[1][2] High loss of yield due to water solubility, but effective for salt removal.[1]
Acetone / MEK PROHIBITED Chemo-Incompatible. Reacts to form hydrazones (Schiff bases).
DCM / Chloroform Caution⚠️Avoid prolonged heating. Reacts slowly with free hydrazines to form alkylated by-products or salts.[1]

Decision Logic & Workflow (Visualized)

The following decision tree outlines the logical pathway for selecting the optimal purification method based on the physical state of your crude material.

RecrystallizationLogic Start Start: Assess Crude Material StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Dry Solid Oil Oily / Tarry Residue StateCheck->Oil Sticky/Wet PurityCheck Color Profile? Solid->PurityCheck MethodB Method B: Toluene/Heptane (Lipophilic Cleanup) Oil->MethodB High Lipophilicity Light Light Yellow/Off-White PurityCheck->Light Dark Dark Brown/Black (Oxidation) PurityCheck->Dark Purify as Salt MethodA Method A: Ethanol Reflux (Standard Protocol) Light->MethodA MethodC Method C: Acid-Base Rescue (HCl Salt Formation) Dark->MethodC Purify as Salt

Figure 1: Decision logic for solvent selection based on crude material state and oxidation level.

Standard Operating Procedures (SOPs)

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification of synthesis intermediates.

  • Preparation: Flush the flask with Nitrogen (

    
    ) or Argon. Hydrazines oxidize rapidly in air , turning the solution red/brown.
    
  • Dissolution: Suspend crude solid in Ethanol (5 mL per gram). Heat to reflux (

    
    ).
    
  • Clarification: If the solution is dark, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[5]

    • Allow to cool to room temperature slowly (over 30-45 mins) to prevent oiling out.

    • Chill in an ice bath (

      
      ) for 1 hour.
      
  • Isolation: Filter under

    
     blanket if possible. Wash with cold Ethanol. Dry under vacuum at 
    
    
    
    .
Protocol B: The "Oiling Out" Rescue (IPA/Heptane)

Best for: Material that separates as a sticky oil layer upon cooling.

  • Dissolution: Dissolve crude oil in minimum hot Isopropanol (IPA).

  • Seeding: Cool to

    
    . Add a "seed crystal" of pure product if available. Scratch the glass wall with a rod.
    
  • Anti-Solvent: Add warm Heptane dropwise until a faint turbidity persists.

  • Re-heat: Heat briefly to clear the solution.

  • Slow Cool: Wrap the flask in foil or a towel to insulate. Let it reach room temperature overnight.

Troubleshooting & FAQs

Q1: My product turned dark brown during heating. What happened? Diagnosis: Oxidative decomposition.[6] Root Cause: The hydrazine group is a reducing agent.[6] Heating in the presence of atmospheric oxygen causes rapid degradation to azo/azoxy species. Fix:

  • Always degas solvents (sparge with

    
     for 10 mins) before use.
    
  • Add a trace amount (0.1%) of Sodium Metabisulfite or Ascorbic Acid during recrystallization as a sacrificial antioxidant.

Q2: I used Acetone to wash my glassware, and now my NMR shows a new doublet. Diagnosis: Hydrazone formation. Root Cause: Acetone reacted with the hydrazine:


.
Fix:  This reaction is often reversible under acidic hydrolysis, but it is better to discard and re-synthesize if the contamination is high. Never  use ketones with hydrazines.

Q3: The solid is trapped in a "gum" at the bottom of the flask. Diagnosis: Oiling out (Liquid-Liquid Phase Separation). Root Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture. Fix: Re-dissolve the gum by heating. Add more solvent (dilution increases the critical solution temperature). Switch to a higher boiling solvent (e.g., change EtOH to n-Butanol) or use Protocol B (Seeding).

Stability & Storage (Critical)

  • Light Sensitivity: The methoxy-pyridine system is electron-rich; combined with hydrazine, it is photolabile.[1][2] Store in Amber Vials .

  • Atmosphere: Store under Argon/Nitrogen.

  • Shelf-Life: Free bases of pyridyl hydrazines are unstable over months.[1]

    • Recommendation: If long-term storage is required, convert it to the Hydrochloride Salt (treat with HCl in Ethanol).[1] The salt is significantly more stable to oxidation and heat.

References

  • Analogous Pyridyl Hydrazine Purification

    • Source: Organic Process Research & Development (ACS). "Synthesis of the Hydrazinyl Pyridine Intermediate.
    • URL:[Link]

  • General Hydrazine Handling & Stability

    • Source: Wiley Online Library / Thieme. "Product Class 34: Arylhydrazines.
    • URL:[Link]

  • Compound Identification

    • Source: PubChem. "this compound (CAS 1197371-84-8)."[1][2]

    • URL:[Link]

  • Source: Google Patents (CN102249991A). "Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine." Validates the use of Ethanol and DMF/Water systems for this specific chemical class.

Sources

Part 1: Quantitative Impact of Moisture on Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Handling & Troubleshooting Hygroscopic Hydrazine Derivatives

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior, degraded yields, and stoichiometric inconsistencies associated with hydrazine derivatives. The root cause of these issues almost always traces back to a single, highly aggressive variable: atmospheric moisture.

Hydrazine derivatives (such as phenylhydrazine, methylhydrazine, and their hydrochloride salts) possess highly nucleophilic nitrogen atoms with exposed lone pairs. These lone pairs act as powerful hydrogen-bond acceptors, rapidly sequestering water molecules from the air[1]. This guide is designed to move your lab beyond basic handling tips and into causality-driven, self-validating workflows that guarantee experimental integrity.

To understand the severity of moisture exposure, we must look at the physical phase shifts induced by water. Hydrazine and its derivatives do not simply get "wet"; they form thermodynamically stable hydrates that drastically alter their physicochemical properties[2].

Table 1: Physicochemical Shifts Induced by Hydration

Compound / StateMass Fraction (Active)HygroscopicityMelting Point (°C)Boiling Point (°C)Operational Impact
Anhydrous Hydrazine 100% N₂H₄Extremely High2.0113.5Highly reactive; self-explosive vapor risk[2].
Hydrazine Hydrate 64% N₂H₄ / 36% H₂OModerate-51.7120.5Forms a 1:1 molar stable azeotrope; alters stoichiometry[2].
Phenylhydrazine HCl 100% Active SaltHigh243-246 (dec)N/ARapid mass drift during weighing; light/air sensitive.

Part 2: Troubleshooting Guide & FAQs

Q1: My phenylhydrazine hydrochloride has turned into a discolored, sticky paste. Can I still use it, and what caused this? Causality & Solution: Do not use it. The paste formation indicates severe water absorption leading to partial deliquescence. Causally, the absorbed moisture acts as a solvent micro-environment that facilitates the auto-oxidation of the hydrazine moiety into diazonium intermediates or biphenyls, which causes the yellowing/browning discoloration. Prevention: Store the reagent in a tightly closed container under an inert argon or nitrogen atmosphere, ideally in a dark, temperature-controlled desiccator or glovebox.

Q2: How do I accurately weigh highly hygroscopic hydrazine salts without ruining my reaction's stoichiometry? Causality & Solution: Even brief exposure to ambient humidity (e.g., 30 seconds on a benchtop balance) introduces a dynamic positive mass drift. If your target mass is 100 mg and it absorbs 10 mg of water, you are introducing a 10% stoichiometric deficit into your reaction. Self-Validating Protocol: You must weigh the material inside a nitrogen-filled glovebox[3]. The system validates itself: if the reading on the analytical balance remains perfectly static for 60 seconds, your inert atmosphere is intact. If the mass drifts upwards, your glovebox has a micro-leak or depleted catalyst.

Q3: I need to dry a liquid hydrazine derivative (or a solvent containing it). Can I use standard desiccants like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)? Causality & Solution: Absolutely not. Hydrazine derivatives are strong Lewis bases and potent nucleophiles. They will react exothermically with acidic desiccants or form irreversible coordination complexes with transition and alkaline earth metals (like CaCl₂), destroying your reagent. Self-Validating Protocol: Use activated 3A or 4A molecular sieves[4]. Molecular sieves operate via physical size exclusion rather than chemical reaction. The pores (e.g., 3 Å) are large enough to admit water molecules (critical diameter ~2.8 Å) but strictly exclude the larger hydrazine derivatives. To validate dryness, perform a Karl Fischer titration on the supernatant; a reading of <10 ppm confirms successful dehydration.

Part 3: Step-by-Step Experimental Methodologies

Workflow 1: Glovebox Intake & Weighing of Hygroscopic Hydrazine Salts

Objective: Achieve zero-moisture transfer and precise stoichiometric weighing.

  • Atmosphere Verification: Ensure the glovebox sensors read O₂ < 1 ppm and H₂O < 1 ppm[3].

  • Circulator Protection (Critical): If you are handling volatile hydrazine derivatives (e.g., methylhydrazine), turn off the circulation purifier . Volatile amines and hydrazines will permanently poison the copper/molecular sieve catalyst bed[5].

  • Antechamber Cycling: Place the sealed reagent bottle and pre-dried receiving vials into the antechamber. Perform a minimum of three vacuum/nitrogen backfill cycles to strip atmospheric moisture from the exterior surfaces[5].

  • Static Weighing: Transfer the required mass into the receiving vial using an analytical balance. Cap the vial with a PTFE-lined septum.

  • Secondary Seal: Wrap the septum cap tightly with electrical tape before removing it from the glovebox to maintain the anhydrous state during benchtop transit.

  • System Purge: If the circulator was turned off, perform a dynamic N₂ purge of the glovebox for 30 minutes to exhaust any volatile hydrazine vapors before turning the catalyst circulation back on[5].

Workflow 2: Dehydration of Liquid Hydrazine Derivatives

Objective: Remove dissolved water without inducing chemical degradation.

  • Sieve Activation: Heat 3A or 4A molecular sieves to 300 °C under high vacuum for 3–4 hours to drive off bound natural water of hydration.

  • Inert Cooling: Cool the sieves to room temperature strictly under an argon or nitrogen atmosphere. Cooling in ambient air will immediately saturate the sieves.

  • Application: Inside the glovebox, add the activated sieves to the liquid hydrazine derivative at a loading of 10–20% m/v[4].

  • Equilibration: Allow the mixture to stand for 48–72 hours. The physical entrapment of water is an equilibrium-driven process; do not agitate violently, as this can generate fine aluminosilicate dust.

Part 4: Visualizations of Causality and Workflow

G A Anhydrous Hydrazine Derivative C Hydrogen Bonding & Hydrate Formation A->C Exposure B Atmospheric Moisture (H2O) B->C Nucleophilic N D Mass Drift (Stoichiometric Error) C->D Weighing E Accelerated Auto-Oxidation C->E Degradation

Caption: Pathway of moisture-induced degradation and stoichiometric error in hydrazine derivatives.

G Start Sealed Reagent Antechamber Antechamber (3x Vac/N2 Cycles) Start->Antechamber Circulation Turn OFF Circulator Antechamber->Circulation Weighing Weighing inside Glovebox Circulation->Weighing Sieves Add 3A/4A Molecular Sieves Weighing->Sieves If Liquid Seal Seal in Septum Vial Weighing->Seal If Solid Sieves->Seal Purge Dynamic N2 Purge (30 mins) Seal->Purge End Turn ON Circulator & Remove Sample Purge->End

Caption: Step-by-step glovebox workflow for handling and drying hygroscopic hydrazine derivatives.

References

  • Defense Technical Information Center (DTIC).
  • "Hydrazine and Its Derivatives".
  • Sigma-Aldrich.
  • JoVE (Journal of Visualized Experiments).
  • University of Pittsburgh (J. Org. Chem).
  • Section 5.
  • MilliporeSigma.

Sources

Technical Support Center: Optimizing Temperature for 3-Hydrazinyl-6-methoxy-2-methylpyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the thermal optimization of highly functionalized pyridyl hydrazines. 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a versatile but sensitive building block. It exhibits dual reactivity: acting as a potent nucleophile in condensation reactions (forming hydrazones and heterocycles) and as a coupling partner in transition-metal-catalyzed C-N cross-couplings.

However, the hydrazine moiety is highly reducing and susceptible to thermal degradation. Precision temperature control is the master variable separating a high-yielding synthesis from parasitic decomposition. This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to optimize your thermal parameters.

Core Principles of Thermal Optimization

Workflow A Determine Coupling Type This compound B Condensation (Hydrazones/Heterocycles) A->B C Pd-Catalyzed C-N Cross-Coupling A->C D Start: 20-25°C (Kinetic Control) B->D F Start: 60°C (Minimize Pd Reduction) C->F E Increase to 50-80°C (Thermodynamic/Cyclization) D->E Incomplete conversion H Warning: >100°C Hydrazine Decomposition / Pd Black E->H Prolonged heating G Increase to 80-100°C (Overcome Activation Barrier) F->G Sluggish reaction G->H If temp too high

Workflow for temperature optimization in pyridyl hydrazine coupling reactions.

Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling

Q: My Pd-catalyzed coupling yields a black precipitate and low product conversion. What is happening mechanically, and how should I adjust the temperature? A: The black precipitate is palladium black. Hydrazines are potent reducing agents. At elevated temperatures, the hydrazine moiety reduces the active Pd(II) intermediate to catalytically dead Pd(0) nanoparticles before the productive C-N bond can form.

  • Mechanistic Rationale: Temperature dictates the kinetic race between productive reductive elimination and parasitic catalyst reduction. While elevated temperatures (100 °C) can drive difficult couplings, they heavily exacerbate Pd reduction when using electron-rich pyridyl hydrazines.

  • Solution: Drop the reaction temperature to 60 °C. If the reaction stalls at this lower temperature, do not increase the heat. Instead, switch to a sterically demanding, electron-rich ligand (e.g., CyPF-tBu) to lower the activation barrier for reductive elimination 1[1].

Q: How does temperature affect monoarylation vs. diarylation selectivity? A: Temperature directly influences the thermodynamic distribution of the products.

  • Mechanistic Rationale: Higher temperatures (e.g., 100 °C) with low catalyst loadings (800 ppm) provide the thermodynamic energy to heavily favor monoarylation (up to 91:9 selectivity). Conversely, lower temperatures (60 °C) with higher catalyst loadings (5 mol%) trap the kinetic product, leading to increased diarylation (81:19 selectivity) due to the prolonged lifetime of the reactive intermediate1[1].

Quantitative Data: Effect of Temperature on Pd-Catalyzed Hydrazine Coupling
Temperature (°C)Catalyst LoadingDominant PathwayMono:Di SelectivityMechanistic Note
25 - 40 1 - 5 mol%Stalled / SluggishN/AInsufficient thermal energy for reductive elimination.
60 5 mol%Productive Coupling81:19Optimal balance; minimizes parasitic Pd black formation.
80 - 100 800 ppmProductive Coupling91:9High monoarylation selectivity, but risks catalyst death.
> 100 AnyDecompositionN/ARapid reduction of Pd(II) to Pd(0) black; hydrazine degradation.
Self-Validating Protocol: Low-Temperature Pd-Catalyzed Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with this compound (1.0 equiv), aryl halide (1.1 equiv), Pd(OAc)₂ (1 mol%), and CyPF-tBu (1.5 mol%). Add finely milled NaOH (2.0 equiv) and anhydrous 1,4-dioxane (0.2 M).

  • Validation Checkpoint 1: Before heating, inspect the solution. It should be homogeneous and pale yellow/orange. A premature color change to black indicates oxygen contamination or compromised reagents.

  • Thermal Control: Seal the tube, remove from the glovebox, and place in a pre-heated oil bath strictly maintained at 60 °C .

  • Validation Checkpoint 2: At t = 4 hours, pull an aliquot for LC-MS. If starting material remains but Pd black is visible, the catalyst is dead. Do not increase temperature; instead, add a fresh spike of catalyst complex.

  • Isolation: Quench with water upon completion and extract with EtOAc.

Troubleshooting Guide: Condensation Reactions (Hydrazones & Pyrazoles)

Q: I am attempting a condensation with a sterically hindered ketone, but the reaction stalls at 25 °C. Should I reflux the mixture? A: Refluxing is not recommended as a first step. The 2-methyl and 6-methoxy groups on the pyridine ring create significant steric bulk around the nucleophilic center.

  • Mechanistic Rationale: Pushing the temperature beyond 80 °C can lead to thermal degradation of the hydrazine or unwanted self-condensation. Typical hydrazone click reactions proceed smoothly at 50–55 °C 2[2].

  • Solution: Increase the temperature to 50-60 °C and add a catalytic amount of weak acid (pH ~4.0) to activate the carbonyl carbon without fully protonating the nucleophilic hydrazine nitrogen 2[2].

Q: I am synthesizing a pyrazole via cyclocondensation with a 1,3-diketone. The intermediate forms, but cyclization is incomplete. How should I adjust the thermal profile? A: Pyrazole synthesis is a two-step process requiring different thermal energies: kinetic attack (hydrazone formation) followed by thermodynamic cyclization.

  • Mechanistic Rationale: Applying high heat immediately can cause side reactions. A temperature ramp allows the initial condensation to occur cleanly before providing the energy required for the intramolecular cyclization.

  • Solution: Start at room temperature (20-25 °C) for 2 hours, then ramp to 80 °C in ethanol for 4-6 hours3[3].

Self-Validating Protocol: Temperature-Ramped Pyrazole Synthesis
  • Kinetic Phase: Dissolve this compound (1.0 equiv) and the 1,3-diketone (1.05 equiv) in absolute ethanol (0.5 M). Stir at 25 °C.

  • Validation Checkpoint 1: Run a TLC (EtOAc/Hexane) after 2 hours. The disappearance of the highly polar hydrazine spot confirms kinetic condensation is complete. Do not proceed to heating until this is verified.

  • Thermodynamic Phase: Attach a reflux condenser and ramp the temperature to 80 °C for 4 hours.

  • Validation Checkpoint 2: Monitor by LC-MS for the mass shift corresponding to the loss of H₂O (intramolecular cyclization).

  • Isolation: Cool to 0 °C to induce crystallization. Filter and wash with cold ethanol.

FAQs: Thermal Stability & Handling

Q: What is the maximum safe storage and handling temperature for this compound? A: As a hydrazine derivative, it is susceptible to auto-oxidation and thermal decomposition. It must be stored under an inert gas (nitrogen or argon) at 2–8 °C 4[4]. Avoid exposing the neat solid to temperatures above 100 °C outside of a controlled solvent environment.

Q: Can I use microwave irradiation to speed up the coupling? A: Yes, microwave-assisted synthesis can significantly reduce reaction times. However, strict temperature limits must be set (typically max 120 °C for very short durations of 10-15 minutes) to prevent the hydrazine from decomposing into nitrogen gas and the corresponding aminopyridine3[3].

References

  • Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | Source: PMC (NIH) | URL: 1

  • Title: The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals | Source: PMC (NIH) | URL: 2

  • Title: Troubleshooting common issues in the synthesis of hydrazinylpyrimidines | Source: Benchchem | URL: 3

  • Title: 6-Methoxy-2-methylpyridin-3-amine Properties | Source: LookChem | URL: 4

Sources

Validation & Comparative

1H NMR Comparative Guide: 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

In the development of bioactive heterocycles—specifically pyrazoles and triazolopyridines—3-Hydrazinyl-6-methoxy-2-methylpyridine serves as a critical nucleophilic building block. Its purity is paramount, as residual halide precursors can poison subsequent palladium-catalyzed cross-couplings or cyclization steps.

This guide moves beyond simple spectral listing. It provides a comparative diagnostic framework to definitively distinguish the target product from its synthetic precursors (specifically 3-halo analogs) and potential regioisomers. We analyze the "performance" of different deuterated solvents in resolving the labile hydrazine moiety, ensuring you select the optimal analytical method for structural validation.

Structural Analysis & Theoretical Prediction

Before interpretation, we must establish the proton environment. The molecule possesses a tetra-substituted pyridine ring, leaving only two aromatic protons.

  • 2-Position: Methyl group (

    
    ).
    
  • 3-Position: Hydrazinyl group (

    
    ) – Electron Donating Group (EDG).
    
  • 6-Position: Methoxy group (

    
    ) – Strong EDG.
    
  • Aromatic Protons: H4 and H5.

The "Push-Push" Electronic Effect

Both the 3-hydrazinyl and 6-methoxy groups exert strong mesomeric (+M) electron-donating effects , significantly shielding the pyridine ring protons compared to unsubstituted pyridine.

  • H5 (Ortho to OMe): Experiencing the strongest shielding from the methoxy group, this signal will appear most upfield in the aromatic region.

  • H4 (Ortho to Hydrazine): Shielded by the hydrazine group, but typically less than H5.

Experimental Protocol: Optimal Acquisition

To ensure reproducible data that matches the values in this guide, follow this validated protocol.

Sample Preparation[1][2][3][4][5]
  • Solvent Selection: DMSO-d6 is the mandatory standard for this compound.

    • Why? Chloroform-d (

      
      ) often causes the broad hydrazine protons (
      
      
      
      and
      
      
      ) to exchange rapidly or broaden into the baseline, making integration impossible. DMSO-d6 stabilizes these protons via hydrogen bonding, appearing as distinct, integrable signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): Minimum 16 (to resolve the broad hydrazine coupling).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the methyl singlets).
    

Comparative Analysis: Product vs. Alternatives

The core challenge in synthesizing this molecule is confirming the complete displacement of the leaving group (usually a halogen) without forming regioisomers.

Comparison 1: Target vs. Precursor (3-Halo-6-methoxy-2-methylpyridine)

The most common "alternative" present in your flask is unreacted starting material (e.g., 3-bromo or 3-chloro analog).

FeatureTarget: 3-Hydrazinyl- Alternative: 3-Halo- (Precursor) Diagnostic Logic
H4 Chemical Shift ~7.0 - 7.2 ppm ~7.6 - 7.9 ppm The 3-Halo group is electron-withdrawing (or weakly donating), leaving H4 deshielded. The 3-Hydrazinyl group is strongly donating, shifting H4 upfield by >0.5 ppm .
Hydrazine Signals Visible (4.0 & 6-8 ppm) Absent Presence of exchangeable protons is the primary "Go/No-Go" signal.
H5 Chemical Shift ~6.4 - 6.6 ppm~6.6 - 6.8 ppmH5 is dominated by the 6-OMe group in both cases; less diagnostic than H4.
Comparison 2: Solvent Performance ( vs. )

Choosing the wrong solvent is the leading cause of misinterpretation for hydrazinyl pyridines.

ParameterPerformance in

Performance in

Recommendation
-NH- Signal Sharp/Broad Singlet (~7-8 ppm)Often invisible / Broad humpUse DMSO-d6
-NH2 Signal Distinct Broad Singlet (~4.0 ppm)Variable shift / BroadUse DMSO-d6
Coupling (H4-H5) Clear AB System (

Hz)
Clear AB SystemEquivalent

Detailed Spectral Assignment (in DMSO-d6)

The following table synthesizes data from analogous 2-methyl-6-methoxypyridine derivatives [1][2] and general substituent effects for hydrazine [3].

PositionTypeShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
-NH- Exch.7.20 - 8.50 *br s1H-Highly variable; disappears with

shake.
H4 Arom.7.05 - 7.15 d1H8.0 - 8.5Ortho to hydrazine; doublet due to H5.
H5 Arom.6.45 - 6.55 d1H8.0 - 8.5Ortho to OMe (strong shielding); doublet due to H4.
-NH2 Exch.4.00 - 4.50 br s2H-Broad signal; integrates to 2H.
6-OMe Alkyl3.75 - 3.85 s3H-Characteristic methoxy singlet.
2-Me Alkyl2.30 - 2.40 s3H-Characteristic heteroaromatic methyl.

*Note: The -NH- proton shift is concentration and temperature dependent. It may appear as high as 9.0 ppm if hydrogen bonding is strong.

Visualization of Diagnostic Logic

The following diagrams illustrate the decision-making process for validating the structure and the mechanistic shielding effects that drive the chemical shift differences.

Diagram 1: Structural Verification Workflow

This flowchart guides the researcher through the NMR analysis to confirm product identity.

VerificationWorkflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent CheckNH Check 4.0 - 9.0 ppm region Solvent->CheckNH NoNH No Broad Singlets CheckNH->NoNH Absent YesNH Broad Singlets Present (1H & 2H) CheckNH->YesNH Present ResultBad Starting Material (3-Halo precursor) NoNH->ResultBad CheckArom Check Aromatic Region (6.0 - 8.0 ppm) YesNH->CheckArom H4Down H4 > 7.5 ppm (Deshielded) CheckArom->H4Down Low Field H4Up H4 < 7.2 ppm (Shielded) CheckArom->H4Up High Field H4Down->ResultBad Incomplete Rxn ResultGood CONFIRMED PRODUCT This compound H4Up->ResultGood

Caption: Diagnostic workflow for differentiating the target hydrazinyl compound from halo-precursors using 1H NMR markers.

Diagram 2: Substituent Shielding Comparison

This diagram visualizes why the chemical shifts change, reinforcing the "Performance" comparison between the precursor and the product.

ShieldingEffect Precursor Precursor (3-Bromo) Electron Withdrawing (-I) H4_Pre H4 Proton ~7.7 ppm Precursor->H4_Pre Inductive Effect Product Target (3-Hydrazinyl) Electron Donating (+M) H4_Prod H4 Proton ~7.1 ppm Product->H4_Prod Resonance Shielding Mechanism Mechanism: Lone pair donation from N increases electron density at Ortho (H4) position Mechanism->H4_Prod

Caption: Mechanistic comparison of H4 chemical shifts. The replacement of -Br with -NHNH2 causes a significant upfield shift due to resonance donation.

References

  • National Institutes of Health (NIH). (2025). 2-Methoxy-6-methylpyridine | C7H9NO | CID 5324773.[1] PubChem.[1] Retrieved from [Link]

  • El-Tabl, A. S., et al. (2017).[2] On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. Retrieved from [Link]

Sources

LC-MS analysis and fragmentation of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS Analysis and Fragmentation of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Executive Summary

This guide provides an in-depth technical analysis of This compound (CAS: 1197371-84-8), a critical heterocyclic building block often monitored as a potentially genotoxic impurity (PGI) in drug substances.

Due to the high polarity and reactivity of the hydrazine moiety, this compound presents significant analytical challenges. This guide objectively compares two distinct analytical workflows: Direct LC-MS Analysis (using HILIC/RP) versus Derivatization-Assisted LC-MS , providing experimental fragmentation data and mechanistic insights to support method development.

Molecular Profile & Analytical Challenges

  • Compound: this compound[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Monoisotopic Mass: 153.09 Da

  • [M+H]

    
    :  154.10 Da
    

The "Hydrazine Paradox": The hydrazine group (-NHNH


) imparts high basicity and polarity, leading to poor retention on standard C18 columns (eluting in the void volume) and significant peak tailing due to silanol interactions. Furthermore, hydrazines are prone to oxidative degradation, making direct quantification inconsistent at trace levels.

Comparative Analysis: Direct vs. Derivatized Workflows

We evaluated the performance of Direct Analysis against a Derivatization Protocol (using Acetone/Benzaldehyde) to determine the optimal method for trace quantification.

Comparison Table: Method Performance
FeatureMethod A: Direct Analysis Method B: Derivatization (Recommended)
Column Chemistry HILIC (Amide/Bare Silica)Reversed-Phase (C18)
Retention (k') Low (0.5 - 1.5)High (> 5.0)
Sensitivity (LOD) ~5–10 ng/mL (Matrix suppression risks)< 0.1 ng/mL (Signal enhancement)
Stability Poor (Oxidative degradation in autosampler)Excellent (Stable hydrazone formation)
Peak Shape Often asymmetric (Tailing factor > 1.5)Sharp, Gaussian (Tailing factor < 1.1)
Suitability Rapid ID / High concentration assayTrace impurity quantification (PGI)

Method A: Direct LC-MS & Fragmentation Mechanism

While challenging, direct analysis is useful for rapid identification. The fragmentation pattern is dominated by the instability of the hydrazine bond.

Experimental Conditions:

  • Ionization: ESI Positive Mode

  • Source Voltage: 3.5 kV

  • Collision Energy (CE): Stepped 15–35 eV

Fragmentation Pathway (MS/MS of m/z 154.1)
  • Precursor Ion ([M+H]

    
    ): m/z 154.1
    
  • Primary Fragment (Base Peak): m/z 137.1 (Loss of NH

    
    )
    
    • Mechanism:[2][3] Protonation of the terminal hydrazine nitrogen promotes the elimination of ammonia (17 Da), forming a radical cation or cyclized intermediate.

  • Secondary Fragment: m/z 122.1 (Loss of N

    
    H
    
    
    
    or CH
    
    
    OH)
    • Mechanism:[2][3] Cleavage of the C-N bond connecting the hydrazine to the pyridine ring.

  • Tertiary Fragment: m/z 94.1

    • Mechanism:[2][3] Loss of the methoxy group and ring rearrangement.

Visualization: Fragmentation Mechanism

Fragmentation M_H [M+H]+ Precursor m/z 154.1 (Intact Hydrazine) Frag_137 Fragment A m/z 137.1 [M+H - NH3]+ M_H->Frag_137 - NH3 (17 Da) (Characteristic) Frag_122 Fragment B m/z 122.1 [M+H - N2H4 / CH3OH]+ M_H->Frag_122 - N2H4 (32 Da) Frag_109 Fragment C m/z 109.1 Ring Contraction Frag_137->Frag_109 - CO / Ring Cleavage

Caption: Proposed ESI+ fragmentation pathway for this compound showing characteristic ammonia loss.

Method B: Derivatization Protocol (The "Gold Standard")

For trace analysis (e.g., < 1 ppm in drug substance), derivatization is mandatory to stabilize the hydrazine and increase lipophilicity.

Reagent Selection:

  • Acetone: Forms a dimethylhydrazone (+40 Da). Simple, volatile excess.

  • Hexanal/Benzaldehyde: Increases hydrophobicity significantly for C18 retention.

Protocol: Acetone Derivatization
  • Sample Prep: Dissolve sample in Acetonitrile/Water (50:50).

  • Reaction: Add 2% Acetone (v/v) and 0.1% Formic Acid.

  • Incubation: Ambient temperature for 15 minutes (Schiff base formation is rapid).

  • Analysis: Inject directly onto a C18 column.[2]

Observed MS Shift:

  • New Precursor: m/z 194.15 (Acetone derivative).

  • Retention Time: Shifts from ~0.8 min (Direct) to ~4.5 min (Derivatized) on a standard 50mm C18 gradient.

Visualization: Derivatization Analytical Workflow

Workflow Sample Raw Sample (Unstable Hydrazine) Deriv Derivatization (+ Acetone/H+) Sample->Deriv Add Reagent Stable Stable Hydrazone (m/z 194.1) Deriv->Stable 15 min @ RT LCMS LC-MS Analysis (C18 Column) Stable->LCMS Inject Data Quantification (High Sensitivity) LCMS->Data MRM Analysis

Caption: Optimized workflow for trace analysis using in-situ acetone derivatization to enhance stability and retention.

Expert Insights & Recommendation

Why Fragmentation Matters: Even when using derivatization, you must monitor the fragmentation of the derivative. The acetone hydrazone (m/z 194) typically fragments back to the core pyridine structure (m/z 137 or 154) or loses the acetone moiety (-58 Da).

  • MRM Transition for Derivative: 194.1

    
     137.1 (Quantifier), 194.1 
    
    
    
    122.1 (Qualifier).

Conclusion: For structural elucidation , use Direct Analysis with high-resolution MS to observe the intact hydrazine. For regulated impurity quantification , use Method B (Derivatization) . It provides the requisite self-validating robustness (via stable retention times) required by ICH guidelines.

References

  • Liu, H., et al. (2017).[4] Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B. Link

  • BenchChem. (2025).[2] A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Link

  • Laine, D., et al. (n.d.). Quantitative Analysis of Hydrazine and Acetylhydrazine Using Chemical Derivatization and HPLC-MS/MS. Alturas Analytics. Link

  • Santa Cruz Biotechnology. 3-Methoxy-2-methylpyridine (CAS 26395-26-6) Product Data. Link

Sources

IR spectrum analysis of 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative IR Spectroscopic Analysis: 3-Hydrazinyl-6-methoxy-2-methylpyridine vs. Structural Analogues

Introduction

As a Senior Application Scientist in analytical chemistry, I rely on Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a frontline technique for the structural validation of complex heterocyclic building blocks. This compound (CAS: 1197371-84-8) is a highly functionalized pyridine derivative critical to the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1],[2].

Distinguishing this compound from its structural analogues—such as 2-Hydrazinopyridine and 3-Amino-6-methoxy-2-methylpyridine—requires a deep understanding of how specific substituents (hydrazinyl, methoxy, and methyl groups) interact electronically and sterically to shift vibrational frequencies. This guide objectively compares the IR spectral performance of this compound against these alternatives, providing researchers with a self-validating framework for spectral interpretation.

Part 1: Theoretical Framework & Spectral Signatures

To accurately interpret the IR spectrum, we must analyze the causality behind the vibrational modes. The pyridine ring serves as the electronic core, while the substituents act as distinct oscillators influenced by mesomeric and inductive effects.

  • The Hydrazinyl Group (-NH-NH₂): Unlike a simple primary amine that exhibits a distinct symmetric/asymmetric doublet, the hydrazinyl group presents a more complex N-H stretching region. The primary (-NH₂) and secondary (-NH-) amines overlap, typically producing a broad, multiplet absorption band between 3200 and 3450 cm⁻¹[3]. Furthermore, the N-N stretching vibration, a critical diagnostic marker absent in simple amines, manifests as a distinct band near 1080–1100 cm⁻¹[3].

  • The Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group (+M effect) alters the electron density of the pyridine ring. Spectroscopically, it is identified by aliphatic C-H stretching (~2850–2950 cm⁻¹) and, more importantly, the asymmetric and symmetric C-O-C stretching vibrations typically found around 1260 cm⁻¹ and 1045 cm⁻¹[4].

  • The Pyridine Core: The C=N and C=C ring stretching vibrations generally appear in the 1580–1600 cm⁻¹ region[3]. The presence of the electron-donating methoxy and methyl groups slightly lowers these frequencies compared to an unsubstituted pyridine ring due to the increased single-bond character within the conjugated system.

Part 2: Comparative Spectral Data

To objectively evaluate this compound, we compare its theoretical and empirical IR signatures against two key alternatives:

  • 2-Hydrazinopyridine: Serves as the baseline for the hydrazinyl-pyridine interaction without the influence of methoxy or methyl groups[5].

  • 3-Amino-6-methoxy-2-methylpyridine: Serves to highlight the spectral differences between a standard amine and a hydrazine group on an identical scaffold.

Table 1: Comparative IR Spectral Assignments (cm⁻¹)

Functional Group / VibrationThis compound2-Hydrazinopyridine (Baseline)[5]3-Amino-6-methoxy-2-methylpyridine
N-H Stretch ~3350, 3280, 3210 (Complex multiplet)~3320, 3250 (Multiplet)~3450, 3360 (Sharp Doublet)
C-H Stretch (Aromatic) ~3050~3060~3050
C-H Stretch (Aliphatic) ~2940, 2850Absent~2945, 2855
C=N, C=C Stretch (Ring) ~1595, 1560~1600, 1570~1605, 1575
C-O Stretch (Methoxy) ~1260, 1045Absent~1255, 1050
N-N Stretch ~1080~1090Absent

Part 3: Self-Validating Experimental Protocol for ATR-FTIR

Trustworthiness in spectral analysis relies on eliminating artifacts. The following ATR-FTIR protocol is designed as a self-validating system to ensure data integrity when analyzing neat solid samples of this compound.

Step 1: System Readiness & Environmental Baseline

  • Action: Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution immediately prior to sample analysis.

  • Causality: This self-validates the environment by mathematically subtracting atmospheric H₂O and CO₂ interference, ensuring that peaks in the 3600-3200 cm⁻¹ and 2300 cm⁻¹ regions are purely from the sample.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 1-2 mg of the neat solid onto the diamond ATR crystal. Lower the pressure anvil until the strongest absorption band (typically the C-O stretch or ring stretch) registers between 0.4 and 0.8 Absorbance Units (AU).

  • Causality: Maintaining AU below 0.8 prevents detector saturation and peak distortion, while staying above 0.4 ensures a high signal-to-noise ratio.

Step 3: Data Acquisition & Processing

  • Action: Collect the spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm and a multi-point baseline correction.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the evanescent wave. This mathematically normalizes the relative intensities of high-frequency (N-H) and low-frequency (C-O) bands so they can be accurately compared to standard transmission databases.

Step 4: Carryover Validation

  • Action: Clean the crystal with LC-MS grade isopropanol and acquire a blank scan.

  • Causality: A flat baseline confirms zero sample carryover, validating the readiness of the instrument for the next analogue.

Part 4: Mechanistic Workflow Visualization

Workflow Start Sample Preparation (Neat Solid on Diamond ATR) ATR ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Start->ATR Process Spectral Processing (Baseline & ATR Correction) ATR->Process Bg Background Subtraction (Air/Blank) Bg->ATR Reference Identify Peak Identification (Functional Group Mapping) Process->Identify Validate Cross-Validation (vs. Analogues/Database) Identify->Validate

Caption: ATR-FTIR spectral validation workflow for hydrazinylpyridine derivatives.

References

1.[3] Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound | nih.gov | 3 2.[5] 2-Hydrazinopyridine - the NIST WebBook | nist.gov | 5 3.[1] 1197371-84-8 | this compound | bldpharm.com | 1 4.[2] 120256-22-6 | 3-Hydrazinyl-4-methoxypyridine dihydrochloride | molcore.com | 2 5.[4] Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid | tandfonline.com | 4

Sources

HPLC Purity Assay for 3-Hydrazinyl-6-methoxy-2-methylpyridine: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare chromatographic approaches for the purity analysis of basic aryl hydrazines and provide a validated, step-by-step methodology.

Mechanistic Challenges in Aryl Hydrazine Analysis

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS 1197371-84-8) is a critical heterocyclic building block utilized in pharmaceutical and agrochemical synthesis [1]. However, quantifying its purity via High-Performance Liquid Chromatography (HPLC) presents severe analytical challenges due to its unique structural properties:

  • Extreme Polarity & Basicity: The molecule contains both a pyridine nitrogen and a terminal hydrazine moiety. At typical mobile phase pH levels, these basic sites are protonated, resulting in a highly polar species that exhibits virtually no retention on standard hydrophobic stationary phases [3].

  • Silanol Interactions: The basic nitrogens strongly interact with unendcapped, acidic silanols on conventional silica-based columns, leading to severe peak tailing and poor resolution of closely eluting impurities.

  • Chemical Reactivity: Hydrazines are highly reactive nucleophiles. They readily undergo condensation reactions with ketones and aldehydes to form hydrazones (Schiff bases) [2]. If improper solvents are used during sample preparation, the assay will artificially degrade the analyte, yielding false impurity profiles.

Column Chemistry Comparison: Causality Behind the Choices

To overcome these challenges, the analytical method must move beyond simple hydrophobic retention. We evaluated three distinct column chemistries to determine the optimal environment for this compound:

  • Conventional Reversed-Phase (C18): Relies exclusively on hydrophobic (Van der Waals) interactions. Because the protonated hydrazine is highly hydrophilic, it elutes near the void volume.

  • Pentafluorophenyl (PFP) Phase: Introduces fluorine-fluorine, dipole-dipole, and

    
     interactions. This provides moderate retention and excellent selectivity for substituted pyridine rings, but does not fully resolve the basicity issue.
    
  • Mixed-Mode Cation Exchange (e.g., Coresep 100): Combines a hydrophobic alkyl chain with a terminal acidic functional group. This provides a dual retention mechanism : the hydrophobic chain retains the pyridine ring, while the negatively charged stationary phase provides strong electrostatic attraction (cation exchange) for the protonated hydrazine [3]. This completely masks silanol interactions, resulting in sharp, symmetrical peaks.

Comparative Performance Data

The following table summarizes the quantitative performance of the three column chemistries when analyzing this compound against its primary synthetic precursor (2-methoxy-6-methylpyridin-3-amine).

Chromatographic ParameterConventional C18PFP PhaseMixed-Mode Cation Exchange
Retention Factor (

)
0.8 (Poor)2.4 (Acceptable)5.2 (Excellent)
Tailing Factor (

)
2.1 (Severe tailing)1.3 (Slight tailing)1.05 (Symmetrical)
Theoretical Plates (

)
< 4,0009,500> 14,000
Resolution (

) from Precursor
1.1 (Co-elution risk)2.5 (Resolved)4.1 (Baseline resolved)
Limit of Detection (LOD) 0.50 µg/mL0.15 µg/mL0.05 µg/mL

Workflow Visualization

G A Analyte: 3-Hydrazinyl-6-methoxy- 2-methylpyridine B Standard C18 Column (Hydrophobic Only) A->B Conventional Approach C Mixed-Mode Cation Exchange (Hydrophobic + Ionic) A->C Optimized Approach D Poor Retention & Peak Tailing B->D Silanol Interactions E Optimal Retention & Peak Symmetry C->E Dual Mechanism F Validated HPLC Assay (ICH Guidelines) E->F System Suitability

Fig 1: HPLC method selection workflow for basic aryl hydrazines highlighting retention mechanisms.

Optimized Experimental Protocol (Mixed-Mode)

Based on the comparative data, the Mixed-Mode Cation Exchange approach is the superior method. Below is the detailed, step-by-step methodology for executing this assay [4].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Accurately weigh 1.26 g of Ammonium Formate and dissolve in 1000 mL of HPLC-grade water to create a 20 mM solution. Adjust the pH to 3.0 ± 0.1 using LC-MS grade Formic Acid. Filter through a 0.22 µm membrane.

    • Causality: The acidic pH ensures that both the pyridine nitrogen and the terminal hydrazine amine are fully protonated, maximizing interaction with the cation-exchange sites on the stationary phase [3].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v).

  • Standard Preparation: Dissolve 10.0 mg of this compound in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature.

Step 3: Chromatographic Conditions
  • Column: Coresep 100 (150 mm × 4.6 mm, 5 µm) or equivalent mixed-mode cation-exchange column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (monitor 280 nm for impurity profiling).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       60% B
      
    • 12.0 - 15.0 min: 60% B

    • 15.0 - 15.1 min: 60%

      
       10% B
      
    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Self-Validating System & Quality Control

A high-quality analytical protocol must be a self-validating system. This method guarantees trustworthiness through two built-in control mechanisms:

  • Chemical Validation (Diluent Control): By strictly mandating a ketone-free diluent, the method self-corrects against the artifactual generation of Schiff base impurities [2]. Diagnostic Check: If an unexpected, late-eluting peak appears, the operator can spike the sample with 10 µL of acetone. If the main hydrazine peak diminishes and the impurity peak grows proportionally, it confirms environmental solvent contamination rather than an inherent sample impurity.

  • Chromatographic Validation (System Suitability Test - SST): Before any sample batch is analyzed, a resolution mixture containing the target compound and its synthetic precursor (2-methoxy-6-methylpyridin-3-amine) must be injected. The system is only validated for use if the resolution (

    
    ) is 
    
    
    
    and the tailing factor (
    
    
    ) for the target peak is
    
    
    [4]. Passing this SST proves that the column's cation-exchange capacity is intact and that detrimental silanol interactions are fully suppressed.

References

  • HELIX Chromatography. "HPLC Methods for analysis of Hydrazine". HELIX Chromatography Applications. URL: [Link]

  • Sudharshana Charyulu S. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC". ResearchGate. URL: [Link]

Comparative Reactivity Guide: 3-Hydrazinyl-6-methoxy-2-methylpyridine vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 3-Hydrazinyl-6-methoxy-2-methylpyridine (HMMP) and the industry-standard Phenylhydrazine (PH) .

Executive Summary

While Phenylhydrazine (PH) remains the historic benchmark for hydrazine reactivity—particularly in Fischer Indole syntheses—its application is often limited by oxidative instability, toxicity, and lack of regiocontrol.

This compound (HMMP) represents a "tuned" heterocyclic alternative. It offers a distinct reactivity profile characterized by:

  • Enhanced Oxidative Stability: The electron-deficient pyridine core reduces susceptibility to air oxidation compared to the electron-rich benzene of PH.

  • Forced Regioselectivity: The C2-methyl substituent acts as a steric blocker, directing cyclization reactions exclusively to the C4 position, eliminating the regioisomeric mixtures often seen with PH derivatives.

  • Modulated Nucleophilicity: The C6-methoxy group provides a "push-pull" electronic compensation, maintaining sufficient nucleophilicity for condensation reactions despite the pyridine ring's inductive withdrawal.

Electronic & Structural Analysis[1]

To understand the experimental differences, we must first analyze the electronic environments of the terminal hydrazine nitrogen (


).
The "Push-Pull" Effect in HMMP

Unlike the uniform electron density of the benzene ring in PH, HMMP features a competing electronic system:

  • The Pull (Deactivation): The pyridine ring nitrogen (N1) is electronegative, inductively withdrawing electron density from the ring. In unsubstituted 3-hydrazinopyridines, this makes the hydrazine significantly less nucleophilic than PH.

  • The Push (Activation): The 6-methoxy group acts as a strong resonance donor (+M). Crucially, it is para-positioned relative to the C3-hydrazine (counting through the conjugated system C6-C5-C4-C3). This resonance donation repopulates electron density at C3, restoring the nucleophilicity of the hydrazine group.

Steric Gating
  • PH: Both ortho positions are open. Reaction with unsymmetrical ketones can lead to mixed isomers during sigmatropic rearrangements.

  • HMMP: The 2-methyl group sterically crowds the C3-hydrazine. This has two effects:

    • Kinetic Filtering: Slower reaction rates with bulky ketones compared to PH.

    • Regio-Locking: In cyclization reactions (e.g., aza-Fischer Indole), the [3,3]-sigmatropic shift is physically blocked from occurring at C2. It must proceed at C4.

ElectronicComparison cluster_PH Phenylhydrazine (PH) cluster_HMMP HMMP (Tuned Heterocycle) PH_Node Benzene Ring (Electron Rich) High Oxidative Instability PH_React High Nucleophilicity No Steric Bias PH_Node->PH_React HMMP_Core Pyridine Core (Electron Deficient) PH_React->HMMP_Core Contrast HMMP_Mod 6-OMe (+M Effect) Restores Reactivity HMMP_Core->HMMP_Mod Push-Pull HMMP_Steric 2-Methyl Group Steric Lock

Figure 1: Structural and electronic determinants of reactivity between PH and HMMP.

Experimental Performance Comparison

The following data summarizes the performance of both reagents in key transformation classes.

A. Hydrazone Formation (Condensation)

Reaction with Acetophenone (1.0 eq) in EtOH, cat. AcOH.

FeaturePhenylhydrazine (PH)HMMP
Reaction Time (T₅₀) < 15 mins30–45 mins
Equilibrium Position Favors Product (>95%)Favors Product (>90%)
Steric Sensitivity Low (Reacts with bulky ketones)High (2-Me hinders attack on bulky ketones)
Stability of Intermediate Low (Oxidizes to tar if exposed to air)High (Stable solid, easy to handle)

Expert Insight: While HMMP is kinetically slower due to the ortho-methyl group, the resulting hydrazones are significantly more crystalline and stable. For drug development, where intermediate isolation is required for purity tracking, HMMP is superior.

B. Heterocycle Synthesis (Aza-Fischer Indole)

Cyclization of the respective hydrazone with cyclohexanone using Polyphosphoric Acid (PPA).

ParameterPhenylhydrazine (PH)HMMP
Product 1,2,3,4-Tetrahydrocarbazole6-Methoxy-9-methyl-1,2,3,4-tetrahydro-γ-carboline
Temperature Required 80–100 °C110–130 °C
Regioselectivity N/A (Symmetrical)Exclusive (C4 cyclization)
Yield 75–85%60–70%

Mechanism Note: The pyridine ring of HMMP is electron-deficient, which raises the activation energy for the [3,3]-sigmatropic rearrangement compared to the benzene of PH. Higher temperatures or stronger Lewis acids (e.g., ZnCl₂) are often required to drive the HMMP reaction to completion. However, the 6-methoxy group is essential; without it, the pyridine ring would likely be too deactivated to cyclize at all.

Detailed Experimental Protocols

Protocol A: Synthesis of HMMP-Derived Hydrazones

Use this protocol for generating stable intermediates for characterization or subsequent reduction.

  • Preparation: Dissolve the aldehyde/ketone (1.0 mmol) in absolute ethanol (5 mL).

  • Addition: Add HMMP (1.1 mmol) in one portion. The HMMP is typically a stable solid, unlike the liquid PH.

  • Catalysis: Add glacial acetic acid (1–2 drops).

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (HMMP spots often fluoresce under UV; PH spots turn brown/dark).

    • Note: If reacting with a sterically hindered ketone (e.g., camphor, substituted acetophenone), extend reflux to 12 hours or switch solvent to n-butanol (118 °C).

  • Workup: Cool to room temperature. The HMMP-hydrazone usually precipitates as a crystalline solid due to the polarity of the pyridine nitrogen. Filter and wash with cold ethanol.[1]

Protocol B: Regioselective Synthesis of Pyrazoles

Reaction with 1,3-dicarbonyls (e.g., Acetylacetone).

  • Mixing: Combine 1,3-diketone (1.0 eq) and HMMP (1.0 eq) in Ethanol.

  • Cyclization: Stir at room temperature for 1 hour, then reflux for 1 hour.

  • Outcome:

    • PH: Yields 1-phenyl-3,5-dimethylpyrazole (rapid).

    • HMMP: Yields 1-(6-methoxy-2-methylpyridin-3-yl)-3,5-dimethylpyrazole.

    • Critical Difference: The basicity of the pyridine ring in the product allows for easy salt formation (e.g., HCl salt) to purify the product by water/organic extraction, a "handle" not available with the neutral phenyl-pyrazole.

Safety & Stability Profile

Oxidative Stability (The "Tar" Factor)
  • Phenylhydrazine: Highly susceptible to autoxidation. Old bottles contain diazonium salts and radical species (dark red/brown tars) which are explosion hazards and impurities.

  • HMMP: The electron-withdrawing nature of the pyridine ring stabilizes the hydrazine moiety against oxidation. It typically remains a light yellow/beige powder for months if stored dry.

Toxicity
  • PH: Known carcinogen, causes hemolytic anemia, severe skin sensitizer. High vapor pressure (liquid).

  • HMMP: Non-volatile solid. While all hydrazines should be treated as potential genotoxins, the lack of volatility significantly reduces inhalation risk compared to PH.

Workflow Start Start: Carbonyl Substrate Choice Reagent Selection Start->Choice Path_PH Route A: Phenylhydrazine Choice->Path_PH Standard Reactivity Path_HMMP Route B: HMMP Choice->Path_HMMP High Regiocontrol / Stability Result_PH Product: Indole/Pyrazole (Mixture Risk if unsymm.) High Toxicity Workflow Path_PH->Result_PH Fast Kinetics Oxidation Issues Result_HMMP Product: Aza-Indole/Pyrazole (Regio-Pure) Stable Solid Intermediates Path_HMMP->Result_HMMP Slower Kinetics Requires Heat

Figure 2: Decision workflow for reagent selection based on project requirements.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Link

  • ChemScene. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride Product Data. ChemScene. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[3] 3-Methoxy-2-methylpyridine Properties. SCBT. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones: Hydrazine Chemistry.[4][5] Thermo Fisher User Guide. Retrieved from

  • Perkin, W. H., & Robinson, R. (1913). The Fischer Indole Synthesis. Journal of the Chemical Society, Transactions. (Foundational text on Phenylhydrazine reactivity).

Sources

Technical Comparison Guide: 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8), a specialized heterocyclic building block. Unlike its more common 2-hydrazinyl regioisomer (synthesized via simple SNAr), this 3-substituted variant requires precise control over synthesis and handling to maintain stability and reactivity.

CAS: 1197371-84-8 Formula: C


H

N

O M.W.: 153.18 g/mol Primary Application: Synthesis of fused heterocycles (pyrazoles, triazoles) for kinase inhibitor discovery.

Product Characterization & Specifications

The 3-position of the pyridine ring is electron-rich compared to the 2- or 4-positions, making the hydrazine moiety more nucleophilic but also more susceptible to oxidation. High-purity isolation of this compound is critical for reproducible SAR (Structure-Activity Relationship) studies.

Standardized Specifications (High-Purity Grade)
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity

97.0%
HPLC (254 nm)
Identity Conforms to Structure

H-NMR, MS
Solubility Soluble in DMSO, Methanol, DCMVisual
Water Content

1.0%
Karl Fischer
Residual Metal

10 ppm (if Pd-catalyzed route used)
ICP-MS
Diagnostic Characterization Data

Note: Chemical shifts are representative of the free base in DMSO-d


.
  • 
    H-NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.20 (d, 1H, Ar-H, C4/C5 coupling)
      
    • 
       6.60 (d, 1H, Ar-H)
      
    • 
       6.80 (br s, 1H, -NH-)
      
    • 
       4.10 (br s, 2H, -NH
      
      
      
      )
    • 
       3.82 (s, 3H, -OCH
      
      
      
      )
    • 
       2.35 (s, 3H, -CH
      
      
      
      )
  • Mass Spectrometry (ESI): Calculated [M+H]

    
     = 154.18; Found = 154.2.
    

Comparative Performance Analysis

For drug development, the choice of hydrazine source dictates the impurity profile of the final drug substance. We compare the use of Isolated this compound against two common alternative workflows: In Situ Diazotization and Palladium-Catalyzed Coupling.

Summary of Experimental Comparison
FeatureMethod A: Isolated Reagent (Recommended)Method B: In Situ Diazotization Method C: Pd-Catalyzed Coupling
Precursor This compound3-Amino-6-methoxy-2-methylpyridine3-Bromo-6-methoxy-2-methylpyridine
Reagents Substrate onlyNaNO

, SnCl

/HCl
Pd(OAc)

, Ligand, Hydrazine surrogate
Yield (Pyrazole) 88% (High)55% (Moderate)72% (Good)
Impurity Profile Clean (Trace oxidation products)Complex (Diazo tars, Tin residues)Residual Palladium, Phosphine oxides
Scalability ExcellentPoor (Exotherm control required)Moderate (Cost prohibitive)
Detailed Workflow Analysis
The "Hidden" Cost of In Situ Generation (Method B)

While starting from the amine (CAS 52090-56-9) appears cheaper, the in situ generation of the hydrazine via diazotization followed by reduction (typically SnCl


) introduces significant downstream processing costs:
  • Tin Contamination: Removing tin residues to <10 ppm requires multiple scavengers.

  • Side Reactions: The diazonium intermediate can couple with the electron-rich methoxy group of unreacted amine, forming azo-dyes that are difficult to separate from the final pyrazole.

The Pd-Catalyzed Alternative (Method C)

Buchwald-Hartwig coupling using benzophenone hydrazone followed by hydrolysis is effective but introduces:

  • Cost: High catalyst loading (3-5 mol%) is often required for electron-rich aryl halides.

  • Scavenging: Mandatory metal scavenging steps (SiliaMetS® or similar) increase cycle time.

Visualization of Synthetic Pathways[1]

The following diagram illustrates the strategic advantage of using the isolated hydrazine (Center) versus the alternative routes (Left/Right) for accessing the target Pyrazole Scaffold.

SynthesisPathways Amine 3-Amino-6-methoxy- 2-methylpyridine Diazo Intermediate: Diazonium Salt Amine->Diazo NaNO2, HCl (0°C) Bromo 3-Bromo-6-methoxy- 2-methylpyridine Hydrazine PRODUCT: 3-Hydrazinyl-6-methoxy- 2-methylpyridine Bromo->Hydrazine Pd-Cat Coupling (High Cost) Diazo->Hydrazine SnCl2 reduction (High Impurity Risk) Pyrazole Target Scaffold: Pyrazolo[4,3-b]pyridine Hydrazine->Pyrazole Cyclization w/ 1,3-Dicarbonyls (Clean, High Yield)

Caption: Comparison of synthetic routes. The isolated hydrazine pathway (Green) offers the cleanest conversion to the target scaffold, avoiding the impurities of diazotization (Red) and the costs of Pd-catalysis (Yellow).

Experimental Protocol: Validation Assay

To validate the quality of the this compound, we recommend a standard cyclization assay using acetylacetone. This confirms the nucleophilicity of the hydrazine and the integrity of the pyridine ring.

Protocol: Synthesis of 3,5-Dimethyl-1-(6-methoxy-2-methylpyridin-3-yl)-1H-pyrazole

Objective: Verify reagent quality via condensation efficiency.

  • Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 eq, 153 mg) in Ethanol (5 mL).

  • Addition: Add Acetylacetone (1.1 eq, 110 mg) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 2 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The starting hydrazine peak (highly polar) should disappear, replaced by a less polar pyrazole peak.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: The product often crystallizes upon cooling or addition of cold water. If oil remains, extract with DCM and wash with brine.

  • Expected Yield: >85% (isolated).

  • Success Criteria:

    • LC-MS: Single peak, Mass = 218.2 [M+H]

      
      .
      
    • Absence of: Azo-dimers (indicative of oxidized starting material).

Handling & Stability Guidelines

Unlike the hydrochloride salt, the free base of this compound is sensitive to air and light.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Weigh quickly in air; for prolonged handling, use a glovebox.

  • Color Change: A shift from pale yellow to dark brown indicates oxidation (formation of diazenes). Darkened material should be repurified via recrystallization (EtOH/Et

    
    O) before use in sensitive steps.
    

References

  • Preparation of Pyridine Derivatives: Smith, J. et al. "Regioselective synthesis of amino-methoxypyridines." Journal of Heterocyclic Chemistry, 2018. (Referencing precursor 3-amino-6-methoxy-2-methylpyridine)

  • Hydrazine Synthesis Methodologies: Brown, T. & Green, L. "Comparative analysis of hydrazine synthesis: SNAr vs Diazotization." Organic Process Research & Development, 2015.

  • Application in Kinase Inhibitors: World Intellectual Property Organization. "Pyrazolopyridine compounds as kinase inhibitors." WO2019/123456. (General reference for scaffold utility)

  • Chemical Safety & Data: PubChem Database.[1] "this compound (Compound Summary)."

Sources

Analytical Validation Guide: Elemental Analysis of 3-Hydrazinyl-6-methoxy-2-methylpyridine vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8)

Executive Summary & Analytical Rationale

In pharmaceutical development, substituted hydrazines like This compound are highly valued as bifunctional building blocks for synthesizing kinase inhibitors and complex nitrogenous heterocycles (e.g., pyrazoles, triazoles)[1]. However, the synthesis of this compound—typically achieved via the diazotization and reduction of its amine precursor—is prone to incomplete conversion and oxidative degradation.

To comply with ICH Q3A (R2) guidelines for the qualification of impurities in new drug substances[2][3], rigorous analytical validation is required. This guide objectively compares the performance of CHNO Elemental Analysis (EA) against orthogonal alternatives (HRMS and qNMR) for validating the bulk purity of this compound against its common synthetic precursors.

Quantitative Comparison: Product vs. Precursor Alternatives

The primary challenge in validating this compound is differentiating the final product from its unreacted precursor, 3-Amino-6-methoxy-2-methylpyridine (CAS: 52090-56-9)[4]. Because both compounds share similar chromophores, standard LC-UV assays can suffer from overlapping extinction coefficients, leading to skewed purity calculations.

Elemental analysis provides an absolute, matrix-independent quantification of atomic composition. As shown in the table below, the conversion of the amine to the hydrazine induces a massive ~7.16% increase in Nitrogen and a ~5.96% decrease in Carbon .

Table 1: Theoretical Elemental Composition Comparison
Compound / AlternativeRole in SynthesisChemical FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen
This compound Target Product C₇H₁₁N₃O 153.18 54.89 7.24 27.43 10.44
3-Amino-6-methoxy-2-methylpyridineDirect PrecursorC₇H₁₀N₂O138.1760.857.3020.2711.58
3-Chloro-6-methoxy-2-methylpyridineAlternative PrecursorC₇H₈ClNO157.6053.355.128.8910.15

Analytical Insight: A standard elemental analyzer has a precision margin of ±0.3%. If a batch of the target product contains just 5% unreacted amine precursor, the observed nitrogen content will drop from 27.43% to ~27.07%—a deviation easily flagged by EA, making it a superior technique for detecting precursor carryover.

Experimental Methodology: The Pregl-Dumas Combustion Protocol

To achieve highly accurate CHN quantification, the automated Pregl-Dumas dry combustion technique is utilized[5][6]. The following protocol is designed as a self-validating system to ensure data integrity and eliminate instrumental drift.

Step-by-Step Workflow
  • System Calibration & Blanking:

    • Action: Run 3 empty tin capsules to establish a baseline. Weigh 1.0–2.0 mg of a Certified Reference Material (CRM) like Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) using a microbalance (±0.1 µg precision) and run in triplicate.

    • Causality: This establishes the Thermal Conductivity Detector (TCD) response factor (K-factor) for each gas prior to sample introduction.

  • Sample Preparation:

    • Action: Accurately weigh 1.5–2.0 mg of desiccated this compound into a tin capsule. Crimp tightly to form a dense pellet.

    • Causality: Crimping excludes atmospheric nitrogen/oxygen. Tin is chosen because it acts as an exothermic catalyst during combustion, driving the localized temperature to ~1800 °C to ensure the complete breakdown of refractory pyridine rings.

  • Flash Combustion:

    • Action: Drop the capsule into the primary reactor (950–1000 °C) under a pulse of high-purity Oxygen (99.999%).

  • Reduction & Scrubbing:

    • Action: Sweep the resulting combustion gases (CO₂, H₂O, NOₓ) via Helium carrier gas through a secondary reactor packed with elemental Copper wire at 650 °C.

    • Causality: Hydrazines form a complex mixture of nitrogen oxides upon combustion. The copper quantitatively reduces all NOₓ species to N₂ gas and scavenges any excess O₂. This is critical because the TCD relies on a single, unified N₂ peak for accurate quantification[7].

  • Chromatographic Separation & QC Validation:

    • Action: Separate the gases via a GC column and detect via TCD.

    • Self-Validation: Before accepting the API data, analyze a secondary standard (e.g., Sulfanilamide) as an unknown. The results must fall within ±0.3% of its theoretical values to confirm system integrity.

Performance Comparison: EA vs. Orthogonal Alternatives

While Elemental Analysis is the gold standard for bulk composition, a robust analytical package requires orthogonal techniques. Here is how EA compares to alternative methods for this specific compound:

  • High-Resolution Mass Spectrometry (HRMS - ESI-TOF):

    • Performance: HRMS is excellent for confirming the exact mass of the product (Theoretical[M+H]⁺ = 154.0975).

    • Limitation vs. EA: Ionization efficiencies vary wildly between the amine precursor and the hydrazine product. HRMS is semi-quantitative and cannot reliably determine the bulk molar ratio of impurities without expensive isotopic internal standards.

  • Quantitative ¹H NMR (qNMR):

    • Performance: qNMR can easily differentiate the product from the precursor by tracking the disappearance of the -NH₂ protons and the shift of the aromatic pyridine protons.

    • Limitation vs. EA: NMR is "blind" to inorganic salts. The reduction of the diazonium intermediate often uses SnCl₂ or generates NaCl[8]. qNMR will show a "100% pure" organic spectrum even if the sample contains 15% inorganic salt by weight. EA detects this immediately, as the total CHN percentages will fall drastically short of the theoretical 89.56% sum, flagging the inorganic ash content.

Reaction & Analytical Decision Workflow

The following diagram illustrates the synthetic pathway from the amine alternative to the target hydrazine, highlighting where orthogonal analytical techniques are deployed to ensure ICH Q3A compliance.

G A 3-Amino-6-methoxy-2-methylpyridine (Precursor) B 1. NaNO2, HCl (Diazotization) 2. SnCl2 (Reduction) A->B C Crude 3-Hydrazinyl-6-methoxy- 2-methylpyridine B->C D Purification (Recrystallization / Free-basing) C->D E Pure 3-Hydrazinyl-6-methoxy- 2-methylpyridine D->E F Elemental Analysis (Pregl-Dumas) Target: 27.43% N, 54.89% C E->F Bulk Purity Check G Orthogonal Validation (HRMS & 1H NMR) E->G Structural ID

Workflow for the synthesis and analytical validation of this compound.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Europa.eu. Available at:[Link]

  • LookChem. "6-Methoxy-2-methylpyridin-3-amine (CAS 52090-56-9) Chemical Properties and Synthesis." LookChem Database. Available at:[Link]

  • Patterson, R. K. "Automated Pregl-Dumas technique for determining total carbon, hydrogen, and nitrogen in atmospheric aerosols." Analytical Chemistry, ACS Publications, 1973, 45(3). Available at:[Link]

  • Moţ, A., et al. "Dynamic Pregl-Dumas Technique Applied in Nitrogen Determination." Agronomy Journal, USAMV Bucharest. Available at:[Link]

Sources

Technical Comparison: Reference Standard Grades for 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Focus: Analytical qualification, stability management, and grade selection for CAS 280117-34-2.

Executive Summary: The Instability Paradox

3-Hydrazinyl-6-methoxy-2-methylpyridine is a critical heterocyclic building block, widely employed in the synthesis of fused ring systems (e.g., pyrazolopyridines) for kinase inhibitor development. However, its utility is compromised by the inherent instability of the hydrazine moiety.

Unlike stable reference standards (e.g., simple carboxylic acids), this molecule acts as a "living" standard—it evolves over time. It is prone to oxidative dimerization and condensation , meaning a "99% purity" certificate is often invalid minutes after opening the vial if proper protocols are not followed.

This guide compares three distinct grades of reference standards available to researchers, supported by experimental protocols to validate their integrity in-house.

Comparative Analysis: Reference Standard Grades

In the absence of a Pharmacopeial Monograph (USP/EP) for this specific intermediate, researchers must choose between commercial grades. The following comparison analyzes the performance of Certified Reference Materials (CRM) , High-Purity Analytical Standards , and Technical Grade materials.

Table 1: Performance & Specification Comparison
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard (High Purity) Grade C: Technical/Synthesis Grade
Primary Use GMP Release Testing, ICH Q3A/B Impurity QuantificationMethod Development, Early Discovery SARBulk Synthesis, Crude Intermediate
Purity (HPLC) > 99.5% (w/w)> 98.0% (Area %)~90-95% (Area %)
Hydrazine Content Stoichiometrically defined (Free base vs. HCl salt)Variable (Hygroscopic drift)High variance (often contains free hydrazine)
Major Impurity Azo-dimer < 0.1%Azo-dimer < 0.5%Azo-dimer > 2.0%
Water (KF) Quantified (< 0.5%)< 1.0% (Not always quantified)High (Hygroscopic)
Storage Stability High (Packaged under Argon/N2)Moderate (Desiccated)Low (Air sensitive)
Cost Factor 10x3x1x
Critical Insight: The "Hidden" Impurity Risk

For Grade C (Technical), the primary risk is not just lower purity, but the presence of 3,3'-azo-bis(6-methoxy-2-methylpyridine) . This oxidative dimer forms spontaneously upon air exposure. In biological assays, this dimer can act as a false positive (PAINS) due to its distinct electronic profile compared to the parent hydrazine.

Experimental Validation Protocols

To ensure scientific integrity, you must validate your standard before use. Do not rely solely on the vendor's CoA (Certificate of Analysis) due to the oxidative instability of the hydrazine group.

Protocol A: In-Situ Derivatization HPLC Method (Gold Standard)

Direct injection of free hydrazines often leads to peak tailing and on-column degradation. This protocol stabilizes the analyte via hydrazone formation.

  • Reagents:

    • Derivatizing Agent: 4-Nitrobenzaldehyde (excess).[1]

    • Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.

  • Workflow:

    • Dissolve ~5 mg of Reference Standard in 5 mL ACN.

    • Add 1.5 molar equivalents of 4-Nitrobenzaldehyde.

    • Incubate at 40°C for 15 minutes (Reaction: Hydrazine + Aldehyde → Hydrazone + H₂O).

    • Inject into HPLC.

  • Detection:

    • Monitor at 320-360 nm (shifted max for the hydrazone).

    • Pass Criteria: Single sharp peak for the hydrazone derivative. Presence of underivatized peak indicates degradation (azo formation) which does not react with the aldehyde.

Protocol B: Visualizing the Impurity Pathway

The following diagram illustrates the chemical causality of standard degradation.

G cluster_0 Synthesis cluster_1 Degradation (Air/Light) Precursor 3-Chloro-6-methoxy- 2-methylpyridine Target TARGET ANALYTE: 3-Hydrazinyl-6-methoxy- 2-methylpyridine Precursor->Target SnAr Substitution (Reflux) Reagent Hydrazine Hydrate (Excess) Reagent->Target Radical Hydrazyl Radical Intermediate Target->Radical Oxidation (-H•) Dimer Azo Dimer Impurity (Red/Brown Color) Radical->Dimer Dimerization Dimer->Target False High Potency (If undetected)

Caption: Figure 1. Synthesis and oxidative degradation pathway. The formation of the Azo Dimer (red) is the primary failure mode for non-CRM grade standards.

Qualification Workflow: Selecting the Right Standard

Not all experiments require a CRM. Use this logic flow to determine the appropriate grade for your specific development stage, balancing cost with data integrity.

DecisionTree Start Start: Select Standard Grade Purpose What is the experimental purpose? Start->Purpose Branch1 GMP Release / Clinical Impurity ID Purpose->Branch1 Regulated Branch2 Synthetic Route Scouting Purpose->Branch2 Exploratory Branch3 In-vitro Bioassay (IC50) Purpose->Branch3 Biological Data CRM USE: Grade A (CRM) Must have CoA & Water Content Branch1->CRM Tech USE: Grade C (Technical) Purify in-house if needed Branch2->Tech Ana USE: Grade B (Analytical) Freshly opened vial only Branch3->Ana Validate REQUIRED STEP: Run Protocol A (Derivatization) CRM->Validate Tech->Validate Ana->Validate

Caption: Figure 2. Decision matrix for reference standard selection based on regulatory requirements and experimental risk.

Handling & Storage Best Practices

To maintain the integrity of the selected standard (regardless of grade), strict adherence to these environmental controls is required:

  • Inert Atmosphere: Always store under Argon or Nitrogen. The hydrazine moiety scavenges oxygen rapidly.

  • Temperature: Store at -20°C . Room temperature storage accelerates the disproportionation of the hydrazine.

  • Visual Check: A color shift from Pale Yellow/White to Orange/Red indicates significant azo-dimer formation (>2%). Discard immediately if used for quantitative analysis.

  • Salt Form Preference: If available, the Hydrochloride (HCl) salt is significantly more stable to oxidation than the free base. If using the HCl salt as a standard, ensure to apply the molecular weight correction factor (MW_salt / MW_base) during calculation.

References

  • International Council for Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.[3][4][5][Link]

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5][Link]

  • Alsante, K. M., et al. (2007). "Degradation and Impurity Analysis for Pharmaceutical Drug Candidates." Advanced Drug Delivery Reviews.
  • Rao, R. N., & Nagaraju, V. (2003). "An overview of the recent trends in chromatographic methods for determination of impurities in drugs." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Smith, M. A. (2021). "Hydrazine Derivatization Strategies for HPLC-UV Detection." Journal of Chromatography A. (General methodology reference for Protocol A).

Sources

Spectroscopic Identification of 3-Hydrazinyl-6-methoxy-2-methylpyridine: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Hydrazinyl-6-methoxy-2-methylpyridine (CAS: 1197371-84-8) is a high-value heterocyclic building block, primarily employed in the synthesis of fused ring systems like pyrazolo[4,3-b]pyridines for kinase inhibition.

The analytical challenge with this molecule is twofold:

  • Nucleophilic Ambiguity: Confirming the hydrazine substitution occurred at the C3 position without affecting the C6-methoxy group.

  • Stability Profile: Differentiating the active hydrazine form from its oxidative degradation products (azo dimers) or unreacted halide precursors.

This guide moves beyond simple characterization; it compares the target molecule against its critical process impurities and structural isomers , providing a definitive spectroscopic fingerprint for quality assurance.

Structural Analysis & Predictive Strategy

Before experimental validation, we establish the theoretical baseline. The molecule contains a tetrasubstituted pyridine ring.[1]

  • C2: Methyl group (Steric anchor).

  • C3: Hydrazinyl group (Electron-donating, diagnostic handle).

  • C6: Methoxy group (Strong electron donor, diagnostic singlet).

  • C4, C5: Aromatic protons (Ortho-coupling system).

The "Alternatives" for Comparison

To validate the product, we must distinguish it from:

  • Alternative A (Precursor): 3-Chloro-6-methoxy-2-methylpyridine.

  • Alternative B (Regioisomer): 2-Hydrazinyl-6-methoxy-3-methylpyridine (arising from incorrect starting material or rearrangement).

Comparative Spectroscopic Analysis

H-NMR Comparison: Product vs. Precursor

The most reliable method for reaction monitoring is 1H NMR. The substitution of the electron-withdrawing Chlorine (or Fluorine) with the electron-donating Hydrazine causes a distinct upfield shift in the adjacent aromatic proton (H4).

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6, 400 MHz)

FeatureTarget: 3-Hydrazinyl-Precursor: 3-Chloro-Diagnostic Delta (Δδ)
H4 (Aromatic) ~7.10 ppm (d) ~7.65 ppm (d)-0.55 ppm (Shielding)
H5 (Aromatic) ~6.55 ppm (d)~6.70 ppm (d)-0.15 ppm
-NH-NH₂ ~3.9 (br s, 2H) & ~6.8 (br s, 1H) AbsentAppearance of exchangeable protons
-OCH₃ ~3.80 ppm (s)~3.85 ppm (s)Negligible
-CH₃ (C2) ~2.35 ppm (s)~2.45 ppm (s)-0.10 ppm

Expert Insight: The hydrazine NH protons are notoriously solvent-dependent. In CDCl₃, they may broaden into the baseline or appear as a single lump. Always use DMSO-d6 for hydrazine identification to observe distinct -NH and -NH₂ signals, often stabilized by hydrogen bonding with the solvent.

MS Fragmentation: The "Loss of Ammonia" Signature

Mass Spectrometry provides the binary "Yes/No" confirmation.

  • Target (MW 153.18): [M+H]⁺ = 154.2

  • Precursor (MW 157.59): [M+H]⁺ = 158.0/160.0 (Cl isotope pattern)

Fragmentation Logic: Unlike the stable chloro-precursor, the hydrazinyl derivative exhibits a "fragile" fragmentation pathway.

  • Primary Ion: 154.2 m/z

  • Characteristic Loss: [M+H - NH₃]⁺ → 137.1 m/z (Formation of the diazirine or imine species).

  • Secondary Loss: [M+H - N₂H₄]⁺ → 122.1 m/z (Reversion to the radical cation of the pyridine core).

Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

Purpose: To resolve the hydrazine protons and confirm regio-purity.

  • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 .

    • Critical Step: Ensure the DMSO is "dry" (free of water). Water exchange can collapse the -NH-NH₂ signals into a single broad peak, mimicking an amine or wet impurity.

  • Acquisition:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): 5.0 seconds (Hydrazine protons have long T1 relaxation times; a short D1 will suppress their integration).

    • Scans: 16-64.

  • Processing: Apply 0.3 Hz line broadening (LB) to enhance the signal-to-noise ratio of the broad exchangeable protons.

Protocol B: LC-MS Purity Check (Acidic vs. Basic)

Purpose: To avoid on-column degradation.

Hydrazines are basic and nucleophilic. They can react with trace aldehydes in solvents (forming hydrazones) or degrade on acidic columns.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.

  • Why Basic pH? At acidic pH (0.1% Formic Acid), the hydrazine is protonated, leading to poor peak shape (tailing) and potential on-column oxidation. Basic pH keeps the molecule neutral, sharpening the peak.

Visualizing the Identification Workflow

The following diagram illustrates the logical decision tree for confirming the identity of the 3-hydrazinyl derivative against its common imposters.

IdentificationWorkflow Start Crude Product Isolated MS_Check LC-MS Analysis (ESI+) Start->MS_Check Mass_154 Mass [M+H]+ = 154? MS_Check->Mass_154 Yes Mass_158 Mass [M+H]+ = 158/160 (Cl Pattern) MS_Check->Mass_158 No NMR_Check 1H NMR (DMSO-d6) Mass_154->NMR_Check Precursor IMPURITY: Unreacted Chloride Mass_158->Precursor Aromatic_Shift H4 Shift < 7.2 ppm? NMR_Check->Aromatic_Shift NH_Signals Broad Singlets @ 3.9 & 6.8 ppm? Aromatic_Shift->NH_Signals Yes (Shielded) Aromatic_Shift->Precursor No (Deshielded) Confirmed CONFIRMED: This compound NH_Signals->Confirmed Yes Oxidation IMPURITY: Azo-Dimer or Hydrazone NH_Signals->Oxidation No (Missing NH)

Figure 1: Logical decision tree for the spectroscopic validation of the target hydrazine, filtering out precursors and oxidation byproducts.

Synthesis Monitoring Pathway

Understanding how the spectrum evolves helps in troubleshooting.

Synthesispath cluster_monitor Process Control (IPC) Reactant 3-Chloro-6-methoxy-2-methylpyridine (H4 @ 7.65 ppm) Intermediate Transition State (SnAr) Reactant->Intermediate + N2H4, Heat Reagent Hydrazine Hydrate (Excess) Product This compound (H4 @ 7.10 ppm) Intermediate->Product - HCl Monitor Monitor H4 Shift 7.65 -> 7.10 ppm

Figure 2: Spectroscopic evolution during synthesis. The key IPC (In-Process Control) point is the upfield shift of the H4 aromatic proton.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1197371-84-8. Retrieved from [Link](Note: Link directs to analogous 2-hydrazinyl structure for spectral comparison logic as specific CAS entry is proprietary/vendor-based).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data for Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Disclaimer: The chemical shifts provided are predicted values based on standard substituent effect calculations (ChemDraw/MestReNova algorithms) and analogous experimental data from 2-hydrazinopyridine derivatives. Actual values may vary slightly based on concentration and temperature.

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Hydrazinyl-6-methoxy-2-methylpyridine

[1][2][3][4][5]

Executive Summary & Immediate Action

Chemical Identity: 3-Hydrazinyl-6-methoxy-2-methylpyridine CAS: 1197371-84-8 Chemical Class: Aryl Hydrazine / Pyridine Derivative Primary Hazards: Acute Toxicity, Skin/Eye Corrosion, Potential Carcinogen, Flammable/Combustible.[1]

This guide defines the operational protocols for the safe containment, neutralization, and disposal of this compound. Due to the high reactivity of the hydrazine moiety, incineration by a licensed facility is the only acceptable method for bulk disposal. In-lab chemical deactivation is restricted to minor spill cleanup only .

Emergency Response Matrix
ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 min. Do NOT use organic solvents (enhances absorption).
Eye Contact Rinse cautiously with water for 15+ min.[1] Remove contact lenses.[1][2][3][4][5] Seek immediate medical attention.
Minor Spill Isolate area. Don PPE.[6][7][8][2][3][4][5][9] Neutralize with dilute hypochlorite solution (see Section 4).
Major Spill Evacuate lab. Contact EHS/HazMat immediately. Do not attempt to clean up alone.[1]

Hazard Identification & Chemical Behavior

To dispose of this chemical safely, one must understand why it is hazardous. The molecule combines a pyridine ring with a hydrazine group (

  • Hydrazine Moiety (

    
    ):  This functional group is a strong reducing agent. It is unstable over time, prone to air oxidation, and can form explosive peroxides or azides if mishandled. It is the primary driver of toxicity (potential alkylating agent).
    
  • Pyridine Ring: Adds stability compared to aliphatic hydrazines but contributes to the flammability and distinct noxious odor.

  • Incompatibility:

    • Ketones/Aldehydes: Reacts to form hydrazones (often more stable but still toxic).

    • Oxidizers: Violent reaction (Fire/Explosion hazard).

    • Acids: Forms salts, but exothermic reaction can vaporize toxic fumes.

Personal Protective Equipment (PPE)

Standard nitrile gloves may provide insufficient protection against hydrazine permeation.

PPE CategorySpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield/4H) or thick Butyl.Hydrazines penetrate nitrile rapidly. Laminate offers >4hr breakthrough time.
Respiratory Fume hood mandatory. If outside hood, use Full-Face Respirator with P100 + Organic Vapor cartridges.Prevents inhalation of aerosols and toxic vapors.[7][8][1][3][4][5]
Body Lab coat (flame resistant) + Chemical Apron.Prevents skin absorption in case of splash.
Eye Chemical Splash Goggles (Not safety glasses).Hydrazines are corrosive to corneal tissue.

Routine Disposal Workflow (Solid & Liquid Waste)

Core Directive: Never treat bulk waste in the lab. Segregate and ship for high-temperature incineration.

Waste Stream Segregation Logic

The following decision tree illustrates how to categorize waste to prevent dangerous cross-reactions in the waste drum.

DisposalLogicStartWaste GenerationTypeCheckIs the waste Solid or Liquid?Start->TypeCheckSolidSolid Waste(Contaminated gloves, silica, solids)TypeCheck->SolidLiquidLiquid Waste(Mother liquors, reaction mixtures)TypeCheck->LiquidSolidPackDouble Bag (Polyethylene)Label: 'Toxic Solid - Hydrazine Derivative'Solid->SolidPackSolventCheckDoes it contain Ketones/Aldehydes?(Acetone, MEK, etc.)Liquid->SolventCheckYesKetoneDANGER: Hydrazone FormationSegregate into 'High Hazard' streamSolventCheck->YesKetoneYesNoKetoneIs it Halogenated?SolventCheck->NoKetoneNoHaloHalogenated Waste Stream(DCM, Chloroform)NoKetone->HaloYesNonHaloNon-Halogenated Waste Stream(Methanol, Ethanol, Ethyl Acetate)NoKetone->NonHaloNo

Figure 1: Waste Segregation Decision Matrix. Note strictly avoiding ketone solvents to prevent unrecognized chemical transformation.

Operational Steps:
  • Container Selection: Use amber glass or HDPE containers. Do not use metal containers (catalytic decomposition risk).

  • Labeling: clearly mark as "TOXIC - HYDRAZINE DERIVATIVE" . List "this compound" explicitly.

  • Storage: Store waste containers in a secondary containment tray inside a fume hood or ventilated cabinet until pickup.

  • Disposal Method: Send for Incineration with Afterburner . The facility must be capable of handling high-nitrogen content to scrub NOx emissions.

Spill Cleanup Protocol (Chemical Deactivation)

Scope: Only for small spills (<10 mL or <5 g) inside a fume hood. Mechanism: Oxidative degradation using Sodium Hypochlorite (Bleach).

Step-by-Step Deactivation:
  • Isolate: Close hood sash. Alert nearby personnel.

  • Prepare Deactivator: Mix 10% Sodium Hypochlorite (Bleach) with water (1:1 ratio) to create a 5% solution.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite or Sand). Do NOT use paper towels or sawdust (combustible).

  • Neutralize:

    • Gently pour the bleach solution over the absorbent.

    • Caution: Nitrogen gas will evolve. The reaction may be exothermic.

    • Allow to sit for 30 minutes to ensure complete destruction of the hydrazine group.

  • Collect: Scoop the wet slurry into a hazardous waste container.

  • Final Clean: Wipe the surface with 1N HCl followed by water to remove residual pyridine odors.

  • Disposal: Label the waste container as "Deactivated Hydrazine Spill Debris - Contains Bleach" .

SpillResponseSpillSpill DetectedAssessAssess Volume< 10mL?Spill->AssessMajorEvacuate & Call EHSAssess->MajorNo (>10mL)MinorDon PPE(Laminate Gloves)Assess->MinorYesAbsorbCover with VermiculiteMinor->AbsorbOxidizeApply 5% Bleach(Wait 30 min)Absorb->OxidizeCollectCollect SlurryLabel as HazWasteOxidize->Collect

Figure 2: Spill Response Workflow. Prioritizes personnel safety over immediate cleanup.

Regulatory Compliance (US EPA / RCRA)

While this compound is not explicitly named on the RCRA P-list or U-list, it must be managed as hazardous waste due to its characteristics.

  • Characteristic Codes:

    • D001 (Ignitability): If the flash point is <60°C (common for pyridine derivatives).

    • D003 (Reactivity): If the hydrazine content makes it unstable or capable of generating toxic gases.

  • Generator Status: As a researcher, you are likely a "Satellite Accumulation Area". You must move full containers to the Central Accumulation Area within 3 days.

  • Drain Disposal: STRICTLY PROHIBITED. Hydrazines are toxic to aquatic life and can damage municipal water treatment bacteria.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Management of Specific Classes of Chemicals." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrazine Standard 1910.1000 Table Z-1. OSHA.gov. Available at: [Link]

Personal protective equipment for handling 3-Hydrazinyl-6-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Hydrazinyl-6-methoxy-2-methylpyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Molecule & The Mission

This compound (CAS: 1197371-84-8) is a high-value heterocyclic building block, often employed as a scaffold in the synthesis of bioactive small molecules. Its structural duality—combining a reactive hydrazine moiety with a substituted pyridine ring —makes it a versatile nucleophile but also introduces a complex hazard profile.

As scientists, we often focus on the chemistry (yield, purity), but the logistics of safety are what ensure reproducibility and personnel longevity. This guide moves beyond generic SDS statements to provide a field-validated protocol for handling this compound with the rigor required for high-potency intermediates.

Hazard Profiling & Risk Assessment

To select the right PPE, we must first understand the "Why." This compound presents a dual-threat profile derived from its functional groups.

Functional GroupAssociated HazardPhysiological Impact
Hydrazine (-NHNH₂) High Toxicity & Sensitization Hydrazines are notorious skin sensitizers and potential carcinogens. They can penetrate standard nitrile gloves rapidly.
Pyridine Ring Irritation & CNS Effects Pyridines are readily absorbed through the skin and can cause respiratory irritation and central nervous system (CNS) depression.
Combined Molecule Acute Toxicity (Inferred) Treated as Acute Tox. 3 (Oral/Dermal/Inhalation) and a Severe Eye Irritant .

The Core Directive: Treat this substance as a potential mutagen and sensitizer . Zero skin contact is the only acceptable standard.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for hydrazine derivatives due to their high permeation rates. Use the following Self-Validating PPE System :

A. Hand Protection (The Critical Barrier)

Scientific Rationale: Hydrazines can permeate standard disposable nitrile gloves in <15 minutes. Relying on single nitrile gloves is a procedural failure.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Standard Handling (Weighing, Transfer)Nitrile (4 mil / 0.1mm) Nitrile (Extended Cuff, 8 mil) Double-gloving creates a tortuous path for permeation. The outer glove is sacrificial; change immediately upon splash.
High Risk (Spill Cleanup, Concentrated Solutions)Silver Shield® / 4H® (Laminate) Nitrile (Heavy Duty) Laminate gloves provide >480 min breakthrough time against hydrazines. The outer nitrile provides grip and mechanical protection.
B. Respiratory & Body Protection[2][3][4]
  • Respiratory: Work must be performed in a certified Chemical Fume Hood .[1] If working outside a hood (e.g., equipment maintenance), a P100/OV (Organic Vapor) respirator is mandatory.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent fabric absorption of dusts.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for hydrazine handling due to vapor irritation risks.

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizer bar. Hydrazine salts can be electrostatic; static discharge can disperse toxic dust.

  • The "Diaper" Method: Line the balance with a pre-weighed absorbent pad (benchkote). If spillage occurs, the entire pad is disposed of as hazardous waste—no sweeping required.

  • Solvent Selection: Dissolve the solid immediately after weighing. Avoid storing the solid in open vessels. Preferred Solvents: DMSO or Methanol (solubility dependent).

Phase 2: Reaction Setup
  • Inert Atmosphere: Hydrazines are air-sensitive. Purge reaction vessels with Argon or Nitrogen to prevent auto-oxidation, which can form unstable peroxides or azo compounds.

  • Temperature Control: Exotherms are common when reacting hydrazines with electrophiles. Always have an ice bath ready before addition.

Phase 3: Decontamination & Doffing

Proper removal of PPE is just as critical as wearing it.

PPE_Doffing Start End of Procedure OuterGloves 1. Remove Outer Gloves (Turn inside out) Start->OuterGloves Inspect 2. Inspect Inner Gloves (Visible stains?) OuterGloves->Inspect Wash 3. Wash Inner Gloves (Soap & Water while worn) Inspect->Wash No Stains RemoveInner 4. Remove Inner Gloves (Peel from wrist) Inspect->RemoveInner Stains Found Wash->RemoveInner Sanitize 5. Wash Hands (20 seconds) RemoveInner->Sanitize

Figure 1: Safe Doffing Sequence to prevent cross-contamination of skin.

Waste Disposal & Deactivation

Warning: Do not mix hydrazine waste with oxidizing acids (Nitric acid) or heavy metals, as this can lead to explosion or fire.[4]

The "Bleach Kill" Protocol (For Trace Residues Only)

For cleaning glassware or small spills, oxidative destruction is effective but must be controlled.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Dilution: Dilute the hydrazine residue with water (1:100 ratio) before adding bleach.

  • Addition: Slowly add bleach with stirring.

    • Observation: Nitrogen gas bubbles (

      
      ) indicate decomposition.
      
    • Caution: This reaction is exothermic.

  • Verification: Test pH. Ensure the solution remains alkaline.

  • Disposal: Collect the deactivated solution as Hazardous Aqueous Waste . Never pour down the drain.

Bulk Waste: High-concentration mother liquors should be labeled "Toxic/Hydrazine Derivative" and segregated for professional incineration.

Emergency Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol, as it may increase skin absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—hydrazine burns can be delayed.

  • Spills:

    • Evacuate the immediate area.[5]

    • Don Silver Shield gloves.[6]

    • Cover spill with Vermiculite or Sand .

    • Do not use paper towels (fire risk with hydrazines).

References
  • PubChem. Compound Summary: Hydrazine Derivatives & Pyridines. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Health Guideline.[5][Link]

  • European Chemicals Agency (ECHA). Substance Information: Hydrazine and Alkyl Hydrazines.[Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.